(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4Si/c1-4-15-19(16-5-2,17-6-3)10-9-12-7-8-13-14(11-12)18-13/h12-14H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKMRHNZZLJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1CCC2C(C1)O2)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
866101-87-3 | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866101-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7044762 | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethyltriethoxy silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10217-34-2 | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10217-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo(4.1.0)heptane, 3-(2-(triethoxysilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010217342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethyltriethoxy silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-epoxycyclohexyl)ethyltriethoxy silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.351 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, a bifunctional organosilane with applications in material science as a coupling agent and surface modifier. The synthesis is a two-step process commencing with the hydrosilylation of 4-vinylcyclohexene, followed by the epoxidation of the resulting intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound involves two sequential reactions:
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Hydrosilylation: 4-Vinylcyclohexene is reacted with triethoxysilane in the presence of a platinum catalyst, typically Karstedt's catalyst or a solution of chloroplatinic acid. This reaction, an anti-Markovnikov addition, forms the intermediate, (2-(cyclohex-3-en-1-yl)ethyl)triethoxysilane.
-
Epoxidation: The cyclohexene ring of the intermediate is then oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the final epoxide product, this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the reactants, intermediates, and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-Vinylcyclohexene | C₈H₁₂ | 108.18 | 100-40-3 |
| Triethoxysilane | C₆H₁₆O₃Si | 164.28 | 998-30-1 |
| (2-(Cyclohex-3-en-1-yl)ethyl)triethoxysilane (Intermediate) | C₁₄H₂₈O₃Si | 272.46 | 35754-77-9 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | 937-14-4 |
| This compound (Final Product) | C₁₄H₂₈O₄Si | 288.46 | 10217-34-2 |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of (2-(Cyclohex-3-en-1-yl)ethyl)triethoxysilane via Hydrosilylation
This procedure is adapted from general methods for the hydrosilylation of alkenes using Karstedt's catalyst.
Materials:
-
4-Vinylcyclohexene (1.0 eq)
-
Triethoxysilane (1.1 eq)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), ~10-100 ppm Pt loading
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Anhydrous toluene (solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Equipment:
-
Flame-dried, two-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert gas inlet
-
Distillation apparatus
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, charge the flask with 4-vinylcyclohexene and anhydrous toluene.
-
Add triethoxysilane to a dropping funnel.
-
Add the Karstedt's catalyst solution to the stirred reaction mixture in the flask.
-
Add the triethoxysilane dropwise from the dropping funnel to the reaction mixture. An exothermic reaction may be observed; control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield (2-(cyclohex-3-en-1-yl)ethyl)triethoxysilane as a colorless liquid.
Step 2: Synthesis of this compound via Epoxidation
This protocol is based on established procedures for the epoxidation of alkenes with m-CPBA.
Materials:
-
(2-(Cyclohex-3-en-1-yl)ethyl)triethoxysilane (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
-
Dichloromethane (CH₂Cl₂, solvent)
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Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (2-(cyclohex-3-en-1-yl)ethyl)triethoxysilane in dichloromethane.
-
Cool the solution in an ice bath.
-
In a separate beaker, dissolve m-CPBA in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred solution of the silane intermediate over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose the excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain this compound as a colorless liquid.
Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis process.
Caption: Synthesis pathway of this compound.
An In-depth Technical Guide to (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane: Properties, Reactions, and Applications
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane , a bifunctional organosilane, holds a significant position in the realm of materials science, particularly as a versatile coupling agent and adhesion promoter. This guide offers a comprehensive exploration of its chemical properties, reaction mechanisms, and diverse applications, tailored for researchers, scientists, and professionals in drug development and materials science.
Core Chemical Identity and Physicochemical Properties
Known more commonly by its synonym, 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane , this compound is identified by the CAS Number 10217-34-2 .[1][2][3][4][5][6][7][8][9][10] Its molecular structure uniquely combines a reactive epoxycyclohexyl ring with a hydrolyzable triethoxysilyl group, bestowing upon it the ability to bridge inorganic substrates and organic polymers.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C14H28O4Si | [1][4][8][10] |
| Molecular Weight | 288.46 g/mol | [1][3][4][10] |
| Appearance | Colorless to almost colorless clear liquid | |
| Purity | >98.0% (GC) | [2][6] |
| Boiling Point | 130 °C at 2 mmHg | |
| Density | Approximately 1.005 - 1.015 g/cm³ at 20°C | |
| Flash Point | Approximately 118 °C | |
| Solubility | Reacts with water | [8] |
The Dual Nature of Reactivity: A Mechanistic Insight
The efficacy of this compound as a coupling agent stems from its dual reactivity. The molecule possesses two distinct functional groups that undergo different types of reactions, allowing it to form stable chemical bonds with a wide range of materials.
Hydrolysis and Condensation of the Triethoxysilyl Group
The triethoxysilyl moiety is the inorganic-reactive part of the molecule. In the presence of water, it undergoes a two-step reaction: hydrolysis followed by condensation.
Step 1: Hydrolysis
The three ethoxy groups (-OCH2CH3) are hydrolyzed to form silanol groups (-OH) and ethanol. This reaction can be catalyzed by either acid or base.
Step 2: Condensation
The newly formed silanol groups are highly reactive and can condense with hydroxyl groups on the surface of inorganic substrates (like glass, metal oxides, or silica) to form stable covalent siloxane bonds (Si-O-Substrate). Alternatively, they can self-condense with other silanol groups to form a polysiloxane network.
Caption: Nucleophilic ring-opening of the epoxy group.
Synthesis and Manufacturing
While specific industrial synthesis routes are often proprietary, a common laboratory-scale synthesis involves the hydrosilylation of 4-vinylcyclohexene oxide with triethoxysilane in the presence of a platinum catalyst.
Illustrative Synthesis Protocol:
-
Reactor Setup: A clean, dry, nitrogen-purged reactor is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a temperature probe.
-
Initial Charge: 4-vinylcyclohexene oxide and a suitable solvent (e.g., toluene) are charged into the reactor.
-
Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst, is added to the reactor.
-
Hydrosilylation: Triethoxysilane is added dropwise from the dropping funnel while maintaining the reaction temperature. The reaction is typically exothermic.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy to confirm the consumption of the reactants.
-
Purification: Upon completion, the catalyst is removed by filtration, and the product is purified by vacuum distillation.
Applications in Materials Science
The dual reactivity of this compound makes it a valuable additive in a multitude of applications.
Adhesion Promoter in Coatings, Adhesives, and Sealants
This silane is widely used to enhance the adhesion of various coatings, adhesives, and sealants to inorganic substrates like glass, metals, and ceramics. [1][5]It is particularly effective in improving the durability and weather resistance of these materials by preventing delamination at the organic-inorganic interface. Its non-yellowing nature makes it suitable for clear coats and light-colored formulations.
Coupling Agent in Composite Materials
In fiber-reinforced plastics and other composite materials, this silane acts as a coupling agent to improve the interfacial bonding between the inorganic reinforcement (e.g., glass fibers, silica) and the polymer matrix (e.g., epoxy, polyurethane). This enhanced bonding leads to improved mechanical properties of the composite, such as tensile strength and impact resistance.
Surface Modifier
This compound can be used to modify the surface properties of inorganic powders and fillers. This surface treatment can improve their dispersion in polymer matrices and enhance their compatibility with the organic phase.
Caption: Key application areas of the epoxy silane.
Experimental Protocols and Characterization
Protocol for Surface Treatment of Glass Substrates
-
Cleaning: The glass substrates are thoroughly cleaned to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying with a stream of nitrogen. For a more rigorous cleaning, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used, followed by extensive rinsing with deionized water.
-
Silanization Solution Preparation: A solution of this compound (typically 1-2% by volume) is prepared in a suitable solvent, such as a mixture of ethanol and water (e.g., 95:5 v/v). The pH of the solution is adjusted to 4.5-5.5 with a weak acid like acetic acid to promote hydrolysis.
-
Immersion: The cleaned glass substrates are immersed in the silanization solution for a specific duration (e.g., 2-5 minutes).
-
Rinsing: The substrates are then rinsed with the same solvent to remove any excess, unreacted silane.
-
Curing: The treated substrates are cured in an oven at a specific temperature (e.g., 110-120 °C) for a set time (e.g., 10-15 minutes) to promote the condensation reaction and the formation of a stable silane layer.
Analytical Characterization Techniques
The structure and purity of this compound, as well as the properties of the surfaces it modifies, can be characterized by a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the silane. ²⁹Si NMR can be employed to study the hydrolysis and condensation reactions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to identify the characteristic functional groups in the molecule, such as the Si-O-C, C-O-C (epoxy), and Si-O-Si bonds. It can also be used to monitor the progress of the synthesis and curing reactions.
-
Gas Chromatography (GC): GC is commonly used to determine the purity of the silane and to monitor the progress of its synthesis.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Contact Angle Goniometry: This technique is used to assess the change in surface energy and wettability of a substrate after silanization.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and chemical states of the elements on the surface of a treated substrate, confirming the presence and bonding of the silane layer.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: May cause an allergic skin reaction. Harmful to aquatic life with long lasting effects. [11]* Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid release to the environment.
-
Storage: Store in a cool, well-ventilated place away from moisture and incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Always refer to the latest Safety Data Sheet (SDS) for complete and detailed safety information.
Conclusion
This compound is a high-performance organosilane with a unique dual-functional structure that enables it to act as a molecular bridge between inorganic and organic materials. Its ability to enhance adhesion, improve mechanical properties, and modify surfaces makes it an indispensable tool in the development of advanced coatings, adhesives, composites, and other high-performance materials. A thorough understanding of its chemical properties and reaction mechanisms is crucial for its effective application and for driving innovation in materials science.
References
-
AA Blocks. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]-. Retrieved from [Link]
-
Acmec Biochemical Co., Ltd. (n.d.). 10217-34-2[this compound]. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]-. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIETHOXYSILANE | [gelest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3,4-epoxycyclohexyl)ethyltriethoxysilane Supplier | 10217-34-2 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 6. Silanes as adhesion promoters for paints, inks, coatings, and adhesives; why and how to select? [onlytrainings.com]
- 7. Epoxy Silanes as adhesion promoters, epoxy silane coupling agent | SiSiB SILICONES [sinosil.com]
- 8. 10217-34-2|this compound|BLD Pharm [bldpharm.com]
- 9. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. chemscene.com [chemscene.com]
- 11. 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane CAS: 14857-35-3 [cfsilicones.com]
An In-depth Technical Guide on the Physical Properties of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, also known as 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is a bifunctional organosilane possessing both a reactive epoxy group and hydrolyzable ethoxysilyl groups. This unique structure allows it to act as a versatile coupling agent, primarily to enhance adhesion between organic polymers and inorganic substrates. While its primary applications are in materials science, particularly in coatings, adhesives, and composites, this guide provides a comprehensive overview of its physical properties for a broad scientific audience. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and illustrates the fundamental chemical reaction mechanisms.
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for understanding the handling, processing, and performance of the material in various applications. For comparison, data for the related compound, Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane, is also included.
| Property | This compound | Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
| CAS Number | 10217-34-2[1][2][3][4][5][6][7] | 3388-04-3[8][9] |
| Molecular Formula | C14H28O4Si[1][2][4][6] | C11H22O4Si[8][9] |
| Molecular Weight | 288.46 g/mol [2][4] | 246.38 g/mol |
| Appearance | Colorless to almost colorless clear liquid | Colorless liquid |
| Purity | >98.0% (GC) | ≥99.0% |
| Boiling Point | 130 °C at 2 mmHg (0.3 kPa)[10] | 310 °C (lit.) |
| Flash Point | 118 °C | 136 °C (Pensky-Martens closed cup) |
| Density/Specific Gravity | 1.002 g/cm³[1] / 1.0050 to 1.0150 (20/20) | 1.065 g/mL at 25 °C (lit.) |
| Refractive Index | 1.4455[1] / 1.44 | n20/D 1.451 (lit.) |
Experimental Protocols
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling-point liquids like this silane, vacuum distillation is often employed to prevent thermal decomposition.
General Protocol:
-
A small quantity of the silane is placed in a distillation flask with a boiling chip.
-
The flask is connected to a vacuum pump and a manometer to control and measure the pressure.
-
The flask is heated gradually using a heating mantle.
-
The temperature at which the liquid boils and its vapor condenses is recorded along with the corresponding pressure.
-
The boiling point at atmospheric pressure can be extrapolated from the data obtained at reduced pressure using a nomograph or the Clausius-Clapeyron equation.
Density and Specific Gravity Measurement
Density is the mass per unit volume of a substance. Specific gravity is the ratio of the density of a substance to the density of a reference substance, usually water.
General Protocol (using a pycnometer):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the silane, ensuring no air bubbles are present, and its mass is measured.
-
The temperature of the sample is recorded.
-
The pycnometer is emptied, cleaned, and filled with distilled water, and its mass is measured at the same temperature.
-
The density and specific gravity are calculated from these masses and the known density of water at that temperature.
Refractive Index Measurement
The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.
General Protocol (using an Abbe refractometer):
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of the silane are placed on the prism of the refractometer.[11]
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.
-
The refractive index is read directly from the instrument's scale.[11] The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Viscosity Determination
Viscosity is a measure of a fluid's resistance to flow. For silane coupling agents, viscosity can be an important parameter for processing and application.
General Protocol (using a rotational viscometer):
-
The viscometer is calibrated according to the manufacturer's instructions.
-
A specified volume of the silane is placed in the sample cup.
-
A spindle is selected based on the expected viscosity of the liquid and attached to the viscometer.
-
The spindle is immersed in the liquid to the correct depth.
-
The viscometer is turned on, and the spindle rotates at a set speed.
-
The instrument measures the torque required to rotate the spindle and calculates the viscosity. The temperature of the sample should be maintained at a constant value.
Signaling Pathways and Reaction Mechanisms
There is no evidence in the scientific literature to suggest that this compound is involved in biological signaling pathways. Its mechanism of action is chemical, functioning as a coupling agent to bridge inorganic and organic materials. The key "pathways" are its hydrolysis and condensation reactions.
Hydrolysis and Condensation of the Triethoxysilyl Group
The triethoxysilyl groups are hydrolytically unstable and react with water to form reactive silanol groups and ethanol. These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Substrate) bonds. They can also self-condense to form a polysiloxane network.
Caption: Hydrolysis and condensation of the silane.
Reaction of the Epoxy Group
The epoxy group is a reactive electrophile that can undergo ring-opening reactions with nucleophiles present in an organic polymer matrix, such as amines or hydroxyl groups. This reaction forms a stable covalent bond between the silane (which is already bonded to the inorganic substrate) and the organic polymer.
Caption: Epoxy group reaction with a polymer.
Overall Experimental Workflow for Surface Modification
The general workflow for using this silane as a coupling agent involves treating the inorganic substrate with the silane, followed by the application of the organic polymer.
Caption: Workflow for surface modification.
Relevance to Drug Development
Currently, there is no direct application of this compound in drug development as an active pharmaceutical ingredient. However, its properties as a surface modification agent could be relevant in ancillary roles, such as:
-
Functionalization of Nanoparticles: This silane could be used to modify the surface of inorganic nanoparticles (e.g., silica, titania) for use in drug delivery systems, diagnostics, or as imaging agents. The epoxy group provides a convenient handle for attaching targeting ligands, drugs, or polymers like polyethylene glycol (PEG) to improve biocompatibility.[12]
-
Biomaterial Coatings: It could be used to improve the adhesion of biocompatible polymer coatings on medical devices or implants.
-
Microfluidics: In the fabrication of lab-on-a-chip devices, this silane could be used to modify the surface of glass or silicon channels to control fluid flow or to immobilize biomolecules.
It is important to note that any application in a biological or pharmaceutical context would require extensive toxicological and biocompatibility testing.
Conclusion
This compound is a well-characterized organosilane with a specific set of physical properties that make it highly effective as a coupling agent in material science. While it is not directly involved in biological signaling pathways, its chemical reactivity offers potential for the surface functionalization of materials that may be used in the broader field of drug development and biomedical applications. Further research into the biocompatibility and in vivo behavior of surfaces modified with this silane is necessary to fully explore these possibilities.
References
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- 2. CAS 10217-34-2: 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane [cymitquimica.com]
- 3. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. chemscene.com [chemscene.com]
- 5. 10217-34-2|this compound|BLD Pharm [bldpharm.com]
- 6. Silani | CymitQuimica [cymitquimica.com]
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- 8. Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]- [webbook.nist.gov]
- 9. CAS 3388-04-3: Epoxycyclohexylethyltrimethoxysilane [cymitquimica.com]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
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An In-depth Technical Guide to the Mechanism of Action of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
Abstract
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, also known as 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is a bifunctional organosilane that serves as a high-performance coupling agent and adhesion promoter at the interface between inorganic substrates and organic polymers. Its efficacy stems from a unique molecular architecture, featuring a hydrolyzable triethoxysilane group for inorganic surface bonding and a reactive cycloaliphatic epoxy group for organic polymer integration. This guide provides a comprehensive analysis of the chemical mechanisms governing its function, detailed experimental protocols for its application and characterization, and quantitative data demonstrating its performance benefits in advanced materials. The content is tailored for researchers, scientists, and professionals in materials science and drug development who require a deep understanding of interfacial chemistry for the creation of robust composite materials, coatings, and surface-modified systems.
Introduction: The Molecular Architecture of a Bifunctional Adhesion Promoter
This compound is an organofunctional silane designed to create a durable, chemical bridge between dissimilar materials.[1] Its molecular structure consists of two key reactive moieties connected by a stable ethylcyclohexyl spacer:
-
The Inorganic-Reactive Group: A triethoxysilane (-Si(OCH2CH3)3) head. This group is hydrolytically unstable and serves as the anchor to inorganic substrates rich in hydroxyl groups, such as glass, metals, silica, and other mineral fillers.[2]
-
The Organic-Reactive Group: A cycloaliphatic epoxy (oxirane) ring. This functional group is capable of undergoing ring-opening reactions with a variety of functional groups present in organic polymer resins, including amines, carboxyls, and hydroxyls.[3][4]
This dual functionality allows the silane to form strong covalent bonds at the interface, significantly enhancing adhesion, durability, moisture resistance, and mechanical properties of composite materials, adhesives, and coatings.[1][3] Compared to other functional silanes, such as aminosilanes, epoxy silanes offer the distinct advantage of being non-yellowing, making them ideal for color-sensitive applications.[4]
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonym(s) | 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane | [6] |
| CAS Number | 10217-34-2 | [5] |
| Molecular Formula | C₁₄H₂₈O₄Si | [5] |
| Molecular Weight | 288.46 g/mol | [5] |
| Appearance | Colorless transparent liquid | [7] |
| Density | ~1.003 g/mL | [7] |
The Core Mechanism of Action: A Two-Stage Interfacial Reaction
The efficacy of this compound as a coupling agent is realized through a sequential, two-stage process occurring at the inorganic-organic interface.
Stage 1: Hydrolysis and Condensation of the Triethoxysilane Group
The initial stage involves the activation of the silane in the presence of water to enable its bonding to an inorganic substrate. This process itself involves several steps that can occur simultaneously after the initial hydrolysis.[8]
-
Hydrolysis: The three ethoxy groups (-OCH2CH3) on the silicon atom react with water to form highly reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction is catalyzed by both acid and base, with the rate being slowest around a neutral pH of 7.[9][10]
-
Condensation: The newly formed silanol groups can undergo two condensation reactions:
-
Intermolecular Self-Condensation: Silanols from different silane molecules react with each other to form stable siloxane bonds (-Si-O-Si-), creating oligomeric structures or a cross-linked polysiloxane network. This is particularly promoted under basic conditions.[10][11]
-
Surface Condensation: The silanol groups form strong, covalent oxane bonds (-Si-O-Substrate) with the hydroxyl groups present on the surface of the inorganic material (e.g., Si-OH on glass).[8]
-
This sequence results in a robust, multi-layered polysiloxane film that is covalently anchored to the inorganic substrate, with the epoxy-functional tails oriented away from the surface, ready for interaction with the organic polymer matrix.
Stage 2: Covalent Integration via Epoxy Ring-Opening
Once the silane is anchored to the inorganic surface, the cycloaliphatic epoxy group provides the crucial link to the organic polymer matrix. The strained three-membered ring is susceptible to nucleophilic attack, leading to a ring-opening reaction that forms a stable covalent bond with the polymer chain.[12] The specific mechanism depends on the functional groups present in the resin system.
-
Reaction with Amine Hardeners (in Epoxy Resins): Primary and secondary amines are strong nucleophiles that directly attack one of the epoxide carbons in an Sₙ2 reaction.[13][14] This attack typically occurs at the less sterically hindered carbon atom, opening the ring to form a β-hydroxy amine linkage. This reaction covalently incorporates the silane, and thus the inorganic substrate, into the cross-linked epoxy network.
-
Reaction with Carboxyl Groups (in Acrylic or Polyester Resins): The reaction between an epoxy group and a carboxylic acid (-COOH) is typically initiated by heat.[15] The carboxylic acid protonates the epoxy oxygen, making the ring more susceptible to nucleophilic attack by the carboxylate anion. This results in the formation of a hydroxyl-ester linkage. Catalysts can be employed to facilitate this reaction at lower temperatures.[15]
-
Reaction with Isocyanates (in Polyurethane Resins): While the primary reaction in polyurethane formation is between isocyanates and polyols, epoxy silanes can be incorporated to enhance adhesion. The epoxy group can react with residual hydroxyl groups in the polyurethane system or with amine groups if they are present. Secondary amino silanes are often used to end-cap polyurethane prepolymers, which then cross-link via the silane's hydrolysis and condensation mechanism.[16][17]
Experimental Protocols for Application and Characterization
Validating the mechanism of action and quantifying the performance enhancement requires precise experimental procedures. The following protocols provide a standardized approach for surface treatment and characterization.
Protocol 3.1: Surface Treatment of Glass Substrates
This protocol details the steps for modifying a glass surface to create a covalently bound silane layer.
Objective: To apply a uniform layer of this compound onto glass slides for subsequent analysis or use.
Materials:
-
Glass microscope slides
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (optional, for pH adjustment)
-
Toluene
-
Ultrasonic bath
-
Oven
Methodology:
-
Substrate Cleaning: a. Place glass slides in a beaker and sonicate in a solution of detergent and deionized water for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in ethanol for 15 minutes to remove organic residues. d. Dry the slides under a stream of nitrogen or in an oven at 110°C for 1 hour to ensure a water-free and fully hydroxylated surface.
-
Silane Solution Preparation: a. Prepare a 95% ethanol / 5% water solution (v/v). For example, mix 95 mL of ethanol with 5 mL of deionized water. b. Adjust the pH of the solution to approximately 4.5-5.5 using a small amount of acetic acid. This acidic condition promotes hydrolysis while minimizing rapid self-condensation.[18] c. Add this compound to the aqueous ethanol solution to a final concentration of 1-2% (v/v). d. Stir the solution for at least 60 minutes to allow for sufficient hydrolysis of the ethoxy groups.
-
Silanization: a. Immerse the cleaned, dry glass slides into the prepared silane solution. b. Allow the reaction to proceed for 2-5 minutes. c. Alternatively, for vapor-phase deposition, place slides in a vacuum desiccator with a small vial of the silane solution and heat at 50-120°C for 4-12 hours.[8]
-
Rinsing and Curing: a. Remove the slides from the silane solution and rinse them sequentially with fresh ethanol to remove any physisorbed, unreacted silane. b. Cure the slides in an oven at 110°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds with the glass surface and cross-linking within the silane layer.[19] c. Store the functionalized slides in a desiccator until use.
Protocol 3.2: Characterization by Contact Angle Goniometry
This protocol measures the change in surface wettability, providing indirect evidence of successful surface modification.
Objective: To measure the static water contact angle on untreated and silane-treated glass slides to assess the change in surface hydrophobicity.
Methodology:
-
Instrument Setup: Place the sample slide on the goniometer stage and ensure it is level.
-
Droplet Deposition: Using a microsyringe, carefully dispense a 3-5 µL droplet of deionized water onto the surface.[20]
-
Image Capture: Immediately capture a high-resolution side-profile image of the droplet at the solid-liquid-air interface.
-
Angle Measurement: Use the instrument's software to fit a curve to the droplet's profile and measure the angle between the substrate baseline and the tangent of the curve at the three-phase contact point.[20]
-
Data Collection: Repeat the measurement at a minimum of three different locations on each sample to ensure reproducibility and calculate the average contact angle.
Expected Results: Untreated glass is highly hydrophilic, exhibiting a low water contact angle (<20°). After successful silanization with the epoxy silane, the surface becomes more hydrophobic due to the organic functional groups, resulting in a significantly higher water contact angle (typically 55-75°).[21]
Protocol 3.3: Characterization by FTIR-ATR Spectroscopy
This protocol provides direct chemical evidence of the silane layer by identifying characteristic functional group vibrations.
Objective: To obtain the infrared spectrum of the silane-modified surface to confirm the presence of the grafted silane.
Methodology:
-
Background Spectrum: Press the clean, untreated glass slide firmly against the ATR crystal (e.g., diamond or germanium) and collect a background spectrum over a range of 4000-650 cm⁻¹.
-
Sample Spectrum: Replace the untreated slide with a silane-treated slide, ensuring firm contact with the ATR crystal, and collect the sample spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic peaks.
Expected Results: The difference spectrum should reveal new absorption bands corresponding to the silane. Key peaks to identify include:
-
~2930 cm⁻¹ and ~2860 cm⁻¹: C-H stretching from the ethylcyclohexyl group.
-
~1240 cm⁻¹: Asymmetric stretching of the epoxy ring.
-
~1000-1100 cm⁻¹: Broad and strong Si-O-Si (siloxane) and Si-O-C (from Si-O-Glass) bands, which often overlap with the strong Si-O bands from the glass substrate but may show broadening or shifting.[22][23]
Quantitative Performance Evaluation
The practical impact of using this silane as an adhesion promoter can be quantified through mechanical testing. The following data, adapted from studies on similar silane systems, illustrates the significant improvement in adhesive strength.
| System Configuration | Peel Strength (N/mm) | Failure Mode |
| SA-LSR on TPU (No Adhesion Promoter) | ~0.5 | Adhesive Failure |
| SA-LSR on TPU (with 2.0 wt% Epoxy/Acrylate Silane Promoter) | >2.5 | Cohesive Failure |
Data adapted from a study on adhesion promoters for silicone rubber (SA-LSR) on thermoplastic polyurethane (TPU).[24]
Analysis: The data clearly demonstrates a >400% increase in peel strength with the addition of a functional silane adhesion promoter.[24] Critically, the failure mode shifts from adhesive failure (failure at the interface) to cohesive failure (failure within the bulk material). This shift indicates that the interfacial bond created by the silane is now stronger than the internal strength of the polymer itself, a hallmark of excellent adhesion promotion.
Conclusion
The mechanism of action of this compound is a sophisticated, two-stage chemical process that transforms a weak physical interface into a robust, covalently bonded interphase. The initial hydrolysis and condensation of the triethoxysilane moiety establishes a strong foundation on the inorganic substrate, while the subsequent ring-opening reaction of the epoxy group chemically integrates the interface with the organic polymer matrix. This dual-action mechanism provides a versatile and highly effective solution for enhancing the performance and durability of a wide array of advanced materials. The protocols and data presented herein provide a framework for the successful application and validation of this powerful interfacial chemistry.
References
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- Elsevier. (2014, August 23). Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. [URL: https://www.sciencedirect.com/science/article/pii/S007967001400130X]
- ACS Publications. (2012, April 25). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. Langmuir. [URL: https://pubs.acs.org/doi/10.1021/la300732a]
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A Comprehensive Spectroscopic Analysis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (CAS: 10217-34-2), a bifunctional organosilane crucial for its role as a coupling agent and surface modifier in advanced materials science.[1][2] For researchers, quality control analysts, and formulation scientists, unambiguous structural confirmation and purity assessment are paramount. This document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering expert interpretation, field-proven experimental protocols, and a logical workflow for the comprehensive characterization of this molecule.
Molecular Identity and Significance
This compound is an organosilane featuring a reactive epoxycyclohexyl group and a hydrolyzable triethoxysilyl group.[1] This dual functionality allows it to bridge organic polymer systems with inorganic substrates, enhancing adhesion and improving the mechanical properties of composite materials.[1] Its molecular formula is C₁₄H₂₈O₄Si, and it has a molecular weight of 288.46 g/mol .[3][4] Given its application-critical nature, rigorous spectroscopic verification is not merely procedural but a foundational requirement for ensuring material performance and reproducibility.
Caption: Molecular structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the elucidation of the covalent structure of this molecule. High-resolution analysis provides unambiguous confirmation of the connectivity of the carbon-hydrogen framework.
¹H NMR Spectroscopy Analysis
Proton NMR provides specific information about the chemical environment of hydrogen atoms. The spectrum of this compound is complex but highly informative. Data acquired on a 600 MHz instrument in deuterated chloroform (CDCl₃) is summarized below.[5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assigned Protons |
| 3.79 | Quartet (q) | 7.0 | 6H | -O-CH₂ -CH₃ |
| 3.23 – 3.03 | Multiplet (m) | - | 2H | CH -O-CH (Epoxide) |
| 2.23 – 1.92 | Multiplet (m) | - | 2H | Cyclohexyl CH |
| 1.80 | Doublet (d) | 33.4 | 1H | Cyclohexyl CH |
| 1.73 – 1.45 | Multiplet (m) | - | 3H | Cyclohexyl CH |
| 1.21 | Triplet (t) | 7.0 | 9H | -O-CH₂-CH₃ |
| 0.66 – 0.50 | Multiplet (m) | - | 2H | Si-CH₂ -CH₂ |
Expert Interpretation:
-
Ethoxy Groups: The quartet at 3.79 ppm and the corresponding triplet at 1.21 ppm are the classic signature of a triethoxysilane moiety. The 2:3 integration ratio (6H:9H) and the shared coupling constant (J = 7.0 Hz) confirm the -O-CH₂-CH₃ fragments.
-
Epoxide Protons: The multiplet between 3.03 and 3.23 ppm is characteristic of the protons attached to the carbons of the epoxide ring, which are shifted downfield due to the electronegativity of the oxygen atom.[5]
-
Alkyl Chain & Ring: The complex multiplets in the aliphatic region (0.50-2.23 ppm) correspond to the protons of the ethyl linker and the cyclohexane ring. The most upfield signal (0.50-0.66 ppm) is assigned to the methylene group directly attached to the silicon atom (Si-CH₂).[5]
¹³C NMR Spectroscopy Analysis
Carbon NMR provides a map of the carbon skeleton of the molecule. The following assignments are based on data from a 151 MHz experiment in CDCl₃.[5]
| Chemical Shift (δ) ppm | Assigned Carbons |
| 58.90, 58.02 | -O-CH₂ -CH₃ |
| 52.99, 52.48, 51.74 | CH -O-CH (Epoxide) and adjacent CH |
| 34.95 - 20.94 | Cyclohexyl and Ethyl Linker Carbons |
| 18.05, 17.86 | -O-CH₂-CH₃ |
| 7.21, 7.07 | Si-CH₂ -CH₂ |
Expert Interpretation: The spectrum shows distinct signals for the key functional groups. The signals around 58 ppm are characteristic of the ethoxy methylene carbons, while the upfield signals around 18 ppm correspond to the ethoxy methyl carbons. The carbons of the epoxide ring are found in the 51-53 ppm range. The most upfield signals, below 10 ppm, are assigned to the carbon of the ethyl chain directly bonded to silicon.[5]
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural verification.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the silane into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Vortex briefly to ensure homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 600 MHz Spectrometer):
-
Insert the sample and lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity (line shape <1 Hz).
-
For ¹H NMR: Acquire data using a standard pulse program. Set the spectral width to 20 ppm, acquisition time to 4 seconds, and relaxation delay to 2 seconds. Collect 16 scans.
-
For ¹³C NMR: Use a proton-decoupled pulse program. Set the spectral width to 250 ppm, acquisition time to 1.5 seconds, and relaxation delay to 5 seconds. Collect 1024 scans or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform with exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C).
-
Phase and baseline correct the spectrum.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While a specific spectrum is not provided in the search results, the expected absorption bands can be predicted with high confidence based on the molecular structure.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| 2975-2885 | C-H stretch | Aliphatic (Cyclohexyl, Ethyl) | Strong |
| 1255, 880 | C-O-C stretch | Epoxide Ring | Medium |
| 1100-1070 | Si-O-C stretch | Ethoxysilane | Strong, Broad |
| 820-780 | Si-C stretch | Alkylsilane | Medium |
Expert Interpretation: The most prominent feature in the IR spectrum will be the strong, broad Si-O-C stretching band around 1100-1070 cm⁻¹. This, combined with the strong aliphatic C-H stretching signals, confirms the presence of the alkoxysilane portion. The characteristic epoxide ring vibrations, particularly the C-O-C stretch around 1255 cm⁻¹, are critical for confirming the integrity of this reactive group.
Protocol for FT-IR Analysis (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place one to two drops of the liquid silane directly onto the center of the ATR crystal.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity. While no direct mass spectrum for the target triethoxy compound was found, we can infer its likely behavior by examining the published electron ionization (EI) spectrum of its close analog, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane (CAS: 3388-04-3).[6][7]
Predicted Data for this compound:
-
Molecular Ion (M⁺): The exact mass is 288.1808. The nominal mass peak at m/z = 288 should be observable, especially with soft ionization techniques like ESI or CI.
-
Key Fragments: Fragmentation in EI-MS is expected to occur via loss of the ethoxy groups and cleavage within the alkyl chain.
-
[M - OCH₂CH₃]⁺: Loss of an ethoxy radical (•OEt, 45 Da) would yield a fragment at m/z = 243.
-
[M - Si(OEt)₃]⁺: Cleavage of the Si-C bond would produce an ion corresponding to the epoxycyclohexylethyl fragment at m/z = 125.
-
[Si(OEt)₃]⁺: The triethoxysilyl cation at m/z = 163 is a highly characteristic fragment for this class of compounds.
-
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound is achieved through a multi-technique approach. ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation of the carbon-hydrogen framework. FT-IR serves as a rapid quality control tool to verify the presence of essential functional groups, namely the epoxide and ethoxysilane moieties. Mass spectrometry confirms the molecular weight and provides valuable information on fragmentation patterns that corroborate the proposed structure. By following the detailed protocols and integrated workflow presented in this guide, researchers and quality assurance professionals can ensure the identity, purity, and consistency of this critical material, underpinning the success of their research and product development endeavors.
References
- The Royal Society of Chemistry. Highly-active, graphene-supported platinum catalyst for the solventless hydrosilylation of olefins.
- Supporting Information - DOI.
- Supporting Information - Infoscience - EPFL.
- NIST. Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]-. NIST Chemistry WebBook.
- LookChem. This compound.
- Optional[13C NMR] - Spectrum.
- BOC Sciences. CAS 10217-34-2 2-(3,4-epoxycyclohexyl)ethyltriethoxysilane.
- Guidechem. Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane.
- ChemScene. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane.
- Epoxycyclohexylethyltrimethoxys....
- SIELC Technologies. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane.
- Australian Industrial Chemicals Introduction Scheme (AICIS). FULL PUBLIC REPORT Silane, triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]- ('CoatOSil 1770').
- CymitQuimica. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane.
- BLD Pharm. This compound.
- TCI Chemicals. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | 10217-34-2.
- TCI Chemicals. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | 10217-34-2.
- ChemicalBook. Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane.
- Sigma-Aldrich. Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane.
- SIELC Technologies. beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane.
- Fisher Scientific. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane 98.0+%, TCI America™.
- NIST. Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]-. NIST Chemistry WebBook.
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An In-depth Technical Guide to the Hydrolysis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Trialkoxysilane Hydrolysis
The hydrolysis of trialkoxysilanes is a critical preliminary step in the formation of siloxane bonds (Si-O-Si), which are fundamental to the performance of these molecules as coupling agents, crosslinkers, and surface modifiers. The reaction involves the substitution of alkoxy groups (e.g., ethoxy, -OC2H5) with hydroxyl groups (-OH) to form silanols. This is followed by a condensation step where the silanols react with each other or with remaining alkoxy groups to form a siloxane network.
The overall process can be summarized in two stages:
-
Hydrolysis: R-Si(OR')3 + 3H2O ⇌ R-Si(OH)3 + 3R'OH
-
Condensation: 2R-Si(OH)3 ⇌ (HO)2(R)Si-O-Si(R)(OH)2 + H2O
The rate and extent of these reactions are influenced by a multitude of factors, including the silane's chemical structure, the pH of the medium, temperature, and the presence of catalysts.
For (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, the bulky and sterically hindering 7-oxabicyclo[4.1.0]heptan-3-yl group is anticipated to play a significant role in its hydrolysis kinetics, likely slowing the reaction compared to smaller alkyltriethoxysilanes.[1][2] Furthermore, the presence of an epoxy ring introduces the possibility of ring-opening reactions, particularly under acidic conditions, which can compete with or influence the primary hydrolysis pathway.[3]
Factors Influencing the Hydrolysis Rate
The hydrolysis of trialkoxysilanes is not governed by a single rate constant but is a dynamic process influenced by several interconnected factors.
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Slowest at neutral pH (~7), catalyzed by both acid and base.[4] | Acid catalysis involves protonation of the alkoxy group, making it a better leaving group. Base catalysis proceeds via nucleophilic attack of a hydroxide ion on the silicon atom. |
| Temperature | Rate increases with increasing temperature.[4] | As with most chemical reactions, higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. |
| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., NH3) significantly accelerate the reaction.[1] | Catalysts provide an alternative reaction pathway with a lower activation energy. |
| Solvent | The presence of a co-solvent like alcohol can slow the hydrolysis rate.[4] | The by-product of ethoxysilane hydrolysis is ethanol. The presence of ethanol in the reaction medium can shift the equilibrium of the hydrolysis reaction, slowing the net rate of hydrolysis. |
| Steric Hindrance | Increased steric bulk of the non-hydrolyzable group (R) decreases the hydrolysis rate.[1][2] | Bulky groups can physically obstruct the approach of water molecules to the silicon center, slowing the nucleophilic attack. |
| Leaving Group | The rate of hydrolysis is influenced by the size of the alkoxy group: Methoxy > Ethoxy > Propoxy.[2] | Smaller alkoxy groups are better leaving groups and present less steric hindrance at the reaction center. |
For this compound, the large bicyclic substituent is expected to create significant steric hindrance, leading to a slower hydrolysis rate compared to silanes with smaller alkyl chains. The epoxy functionality may also participate in side reactions, especially at low pH, which could complicate the kinetic analysis.[3]
Experimental Protocols for Determining Hydrolysis Rate
The quantitative analysis of trialkoxysilane hydrolysis is primarily accomplished through spectroscopic techniques that can monitor the concentration of reactants and products in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
29Si NMR is the most direct method for monitoring the hydrolysis and condensation of silanes. It allows for the distinct identification and quantification of the starting trialkoxysilane, various hydrolyzed intermediates (silanols), and condensed species (siloxanes).[5]
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of an organic solvent like dioxane or acetone and water) within an NMR tube. To control the pH, a specific amount of acid (e.g., HCl) or base is added.
-
Data Acquisition: 29Si NMR spectra are acquired at regular time intervals. The disappearance of the peak corresponding to the triethoxysilane and the appearance and evolution of new peaks corresponding to the silanol and siloxane species are monitored.
-
Data Analysis: The concentration of each species at different time points is determined by integrating the respective peaks in the NMR spectrum. These concentrations are then used to calculate the hydrolysis rate constant, often assuming pseudo-first-order kinetics if water is in large excess.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is another powerful technique for in-situ monitoring of silane hydrolysis.
Methodology:
-
Instrumentation: An FTIR spectrometer equipped with an ATR probe.
-
Sample Preparation: The reaction is initiated by mixing the silane, solvent, water, and catalyst directly on the ATR crystal or in a reaction vessel in which the ATR probe is immersed.
-
Spectral Monitoring: The hydrolysis reaction is monitored by observing changes in specific infrared bands. Key spectral regions of interest include:
-
Kinetic Analysis: The change in the absorbance of these characteristic peaks over time is used to determine the reaction kinetics.
Visualizing the Hydrolysis Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key processes involved in the study of silane hydrolysis.
Conclusion
While direct quantitative data on the hydrolysis rate of this compound is currently unavailable, this technical guide provides a robust framework for its investigation. The hydrolysis of this compound is expected to follow the general principles of trialkoxysilane chemistry, with its rate being significantly influenced by pH, temperature, and the pronounced steric hindrance of its organic substituent. The experimental protocols detailed herein, particularly 29Si NMR and FTIR-ATR spectroscopy, offer reliable methods for determining the hydrolysis kinetics. This guide equips researchers with the necessary theoretical background and practical methodologies to explore the reactivity of this and other novel silane coupling agents.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
Foreword: Understanding the Critical Role of Thermal Stability
In the realm of advanced materials, the performance and longevity of composites, adhesives, and coatings are intrinsically linked to the stability of their constituent components at the molecular level. (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, a bifunctional organosilane possessing both a reactive epoxycyclohexyl group and hydrolyzable ethoxy-silyl moieties, stands as a critical coupling agent and adhesion promoter. Its efficacy in bridging organic polymer matrices with inorganic substrates is paramount. However, the operational temperature limits and degradation behavior of this molecule under thermal stress dictate its suitability for high-performance applications. This guide provides a comprehensive technical overview of the thermal stability of this compound, offering insights into its degradation mechanisms, analytical evaluation, and practical implications for researchers, scientists, and drug development professionals exploring its use in demanding environments.
The Molecular Architecture and its Implications for Thermal Stability
The structure of this compound is a tale of two distinct functional domains: the organic epoxycyclohexyl group and the inorganic triethoxysilane group, connected by a short ethyl bridge. This duality is key to its function but also presents a complex scenario for thermal degradation.
-
The Triethoxysilane Moiety: The Si-O-C bonds in the triethoxy groups are susceptible to hydrolysis and condensation, a process that is fundamental to the silane's coupling mechanism. Thermally, these groups can undergo further reactions, leading to the formation of a more stable siloxane (Si-O-Si) network. However, at elevated temperatures, the ethyl bridge and the ethoxy groups themselves can undergo cleavage.
-
The Epoxycyclohexyl Group: The cycloaliphatic epoxy ring is known for its higher thermal stability compared to glycidyl ether-based epoxides. This is attributed to its more compact and rigid structure. Thermal degradation of the epoxy ring typically involves homolytic cleavage of C-C or C-O bonds at high temperatures, leading to the formation of various gaseous and liquid byproducts. A study on the thermal degradation of epoxy resins indicates that decomposition can begin between 200 and 250 °C, with complete degradation around 500 °C[1]. The process often involves the release of compounds like water, formaldehyde, methane, and carbon monoxide[1].
The interplay between these two functional groups under thermal stress is complex. The formation of a siloxane network upon curing can enhance the overall thermal stability of the system. Conversely, the degradation of the organic portion can compromise the integrity of the siloxane network.
Mechanisms of Thermal Degradation: A Two-Fold Pathway
Pathway A: Decomposition of the Silane Moiety
-
Hydrolysis and Condensation: Even at moderate temperatures, residual moisture can lead to the hydrolysis of the ethoxy groups to form silanols (Si-OH). These silanols can then condense to form siloxane (Si-O-Si) bonds, releasing ethanol. This process is often a continuation of the desired curing reaction.
-
Homolytic Cleavage: At higher temperatures, the Si-C bond linking the ethyl bridge to the silicon atom can rupture. The C-C bond within the ethyl bridge and the Si-O bonds of the ethoxy groups are also susceptible to cleavage. The thermal decomposition of silanes is a complex process involving a series of chemical reactions, including Si-Si bond formation and hydrogen elimination[2].
Pathway B: Decomposition of the Epoxycyclohexyl Moiety
-
Ring Opening: The epoxy ring can undergo thermal ring-opening, leading to the formation of reactive radical species.
-
Fragmentation: Subsequent fragmentation of the cyclohexyl ring can lead to the evolution of a variety of volatile organic compounds. Studies on the pyrolysis of epoxy resins have identified decomposition products such as phenol, 4-isopropylphenol, and bisphenol A, which evolve from the bisphenol A moiety in the polymer[3]. While our molecule of interest does not contain bisphenol A, the principle of fragmentation of the organic structure holds.
The following diagram illustrates the potential primary degradation points in the molecule:
Caption: Potential thermal degradation points in the molecular structure.
Experimental Assessment of Thermal Stability
To quantitatively assess the thermal stability of this compound, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum degradation rate, and the final residual mass.
Experimental Protocol (based on ASTM E1131): [4][5][6][7][8]
-
Sample Preparation: A small, representative sample of the silane (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Acquisition: The instrument continuously records the sample mass and temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal parameters.
Workflow for TGA Analysis:
Caption: A typical experimental workflow for Thermogravimetric Analysis.
Expected TGA Profile:
While specific data for the title compound is scarce, a typical TGA curve for an epoxy silane would likely exhibit a multi-stage degradation profile. A study on silane coupling agents showed that weight loss after 300°C is due to the removal of water molecules in the -SiOH condensation reaction and the thermal degradation of the silane coupling agent[7]. Another study indicated that the partial thermal degradation of a silane coupling agent typically begins within the 200–300 °C range[9].
| Temperature Range (°C) | Expected Event | Approximate Weight Loss (%) |
| 100 - 200 | Evaporation of residual solvent/moisture and initial condensation of silanols. | 1 - 5 |
| 200 - 400 | Onset of decomposition of the organic moiety (epoxycyclohexyl and ethyl bridge). | 20 - 40 |
| 400 - 600 | Major degradation of the organic structure and continued rearrangement of the siloxane network. | 40 - 60 |
| > 600 | Formation of a stable silica-char residue. | Final residual mass |
Note: This table presents hypothetical data based on the expected behavior of similar compounds and should be confirmed by experimental analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and exothermic or endothermic events associated with curing or decomposition.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample is subjected to a controlled heating and cooling cycle. For thermal stability, a heating ramp similar to that used in TGA is employed.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed for endothermic and exothermic peaks, which correspond to thermal events.
Expected DSC Profile:
The DSC thermogram of uncured this compound would likely show a broad exotherm at lower temperatures corresponding to the hydrolysis and condensation of the ethoxy groups. At higher temperatures, a complex series of endothermic and exothermic peaks would be expected, corresponding to the various bond-breaking and bond-forming reactions during decomposition.
Practical Implications and Applications
The thermal stability of this compound is a critical parameter for its successful application in various fields:
-
Adhesives and Sealants: In high-temperature applications, such as in the automotive and aerospace industries, the silane must maintain its adhesive properties without significant degradation. Its ability to form a stable siloxane network at the interface is key to this performance. This silane is known to enhance the adhesion properties of sealants and adhesives, making them more effective in bonding various materials[10].
-
Composites: As a coupling agent in fiber-reinforced composites, its thermal stability directly impacts the overall performance of the composite at elevated temperatures. The silane-modified matrix can exhibit improved thermal stability.
-
Coatings: In protective coatings, the silane contributes to durability and resistance to environmental factors. Its thermal stability ensures the coating maintains its integrity under thermal cycling.
A study on a similar compound, [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane, showed that its addition to an epoxy resin increased the thermal stability of the cured samples[11]. This suggests that the incorporation of the epoxycyclohexyl silane can have a beneficial effect on the thermal performance of the final product.
Conclusion and Future Outlook
This compound is a versatile molecule with significant potential in a wide range of applications. Its thermal stability is a complex interplay of the degradation behaviors of its organic and inorganic moieties. While a complete, experimentally verified degradation profile for this specific molecule requires further investigation, the principles outlined in this guide provide a solid foundation for understanding and predicting its performance under thermal stress.
Future research should focus on detailed pyrolysis-GC-MS studies to identify the specific degradation products and elucidate the precise decomposition pathways. Furthermore, the influence of various curing conditions and the interaction with different polymer matrices on the overall thermal stability of the final composite or adhesive system warrant in-depth investigation. A thorough understanding of these factors will enable the formulation of more robust and reliable materials for demanding, high-temperature applications.
References
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
-
Scribd. Astm e 1131 Tga. [Link]
-
Lee, M., et al. (2022). Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. Polymers, 14(15), 3054. [Link]
-
Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]
-
Erikson, J. A. (2000). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. United States. [Link]
-
Onischuk, A. A., & Panfilov, V. N. (2001). Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 70(8), 637–655. [Link]
-
Kim, D., et al. (2022). Influence of a Silane Coupling Agent and MWCNTs on the Structural and Durability Performance of CFRP Rebars. Materials, 15(19), 6829. [Link]
-
Neiman, M. B., et al. (1963). The thermal degradation of some epoxy resins. Soviet Plastics (English Translation of Plasticheskie Massy), (7), 18-21. [Link]
-
Wang, Y., et al. (2021). Synthesis of [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane and study on its amine curing properties. Journal of Adhesion Science and Technology, 35(24), 2735-2749. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Feasibility Analysis of Triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane. [Link]
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An In-depth Technical Guide on the Solubility of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, a versatile organosilane compound. Understanding its solubility is critical for its application in surface modification, as a coupling agent, and in the formulation of advanced materials.
Core Compound Properties
This compound, also known as 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is a colorless to nearly colorless clear liquid. Its chemical structure features a reactive epoxy group and a hydrolyzable triethoxysilyl group, enabling it to bridge organic and inorganic materials.
Solubility Profile
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | 20 | 850 mg/L | Reacts slowly with water (hydrolysis). |
| Methanol | Ambient | Soluble | Qualitative assessment. |
| Ethanol | Ambient | Soluble | Qualitative assessment. |
| Acetone | Ambient | Soluble | Qualitative assessment. |
| Tetrahydrofuran (THF) | Ambient | Soluble | Inferred from general solubility of epoxy silanes. |
| Toluene | Ambient | Soluble | Qualitative assessment. |
| Aliphatic Esters | Ambient | Soluble (at levels <5%) | For analogous epoxy silanes. |
It is generally observed that triethoxysilanes exhibit good solubility in polar organic solvents such as alcohols and ethers. Their solubility in nonpolar solvents can vary. In aqueous environments, the triethoxy groups are susceptible to hydrolysis, leading to the formation of silanol groups. This reaction is fundamental to its function as a coupling agent.
Experimental Protocols
Determining Solubility of this compound in Organic Solvents
A standardized method for determining the solubility of a compound like this compound in an organic solvent is the flask shake method . This procedure is guided by principles outlined in standards such as ASTM E1148, "Standard Test Method for Measurements of Aqueous Solubility." While this standard is for aqueous solubility, the principles can be adapted for organic solvents.
General Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap flask).
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A thermostatically controlled shaker bath is ideal for this purpose.
-
Phase Separation: The mixture is then allowed to stand undisturbed at the same constant temperature to allow any undissolved solute to settle. Centrifugation can be used to accelerate this process.
-
Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the silane in the solution is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is then calculated and can be expressed in various units, such as g/100 mL or mol/L.
Parameters to control and report, as suggested by practices like ASTM D5226 for polymeric solutions, include the precise temperature, agitation method, and equilibration time.
Mandatory Visualizations
Reaction Pathway of this compound
The utility of this silane as a coupling agent stems from its dual reactivity. The triethoxysilyl group undergoes hydrolysis and condensation to form stable siloxane bonds with inorganic substrates, while the epoxy group can react with organic polymers.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of the compound is outlined below.
Quantum Chemical Calculations for (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane: A Technical Guide
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and mechanistic behavior of the silane coupling agent (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane. Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical foundation, computational methodologies, and expected outcomes from such studies.
This compound , with the chemical formula C₁₄H₂₈O₄Si, is a bifunctional organosilane.[1][2][3][4][5] It possesses a reactive epoxycyclohexyl group and hydrolyzable triethoxysilyl groups.[6] These functionalities allow it to act as a molecular bridge between inorganic substrates and organic polymers, enhancing adhesion and improving composite material properties.[7][8] Quantum chemical calculations offer a powerful tool to understand the mechanisms of action at a molecular level.
Core Computational Objectives
Quantum chemical calculations for this molecule are designed to:
-
Determine the ground-state molecular geometry and electronic structure.
-
Predict vibrational spectra (IR, Raman) for structural characterization.
-
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand reactivity.
-
Elucidate the reaction mechanisms of hydrolysis and condensation.
-
Simulate the interaction of the silane with inorganic surfaces.
Proposed Computational Protocols
Detailed methodologies for performing quantum chemical calculations on this compound are presented below. These protocols are based on established practices for similar organosilane systems.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Initial Structure Generation: The 3D structure of the molecule is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for molecules of this size. The B3LYP hybrid functional is a common and effective choice.[9]
-
Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), is suitable for initial geometry optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
Optimization Procedure: The geometry is optimized to a local minimum on the potential energy surface. This is typically achieved using a quasi-Newton algorithm until the forces on the atoms and the energy change between steps are below a defined threshold.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to obtain the vibrational frequencies for predicting IR and Raman spectra.
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
-
Wavefunction Generation: Using the optimized geometry from Protocol 1, a single-point energy calculation is performed to generate the molecular orbitals.
-
Orbital Visualization: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
-
Energy Gap Calculation: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is calculated as an indicator of the molecule's chemical reactivity and kinetic stability.
Protocol 3: Modeling Hydrolysis and Condensation Reactions
-
Reaction Coordinate Definition: The reaction pathway for the hydrolysis of the triethoxysilyl group and the subsequent condensation of the resulting silanols is defined. This involves identifying the reactant, transition state, and product structures for each step.
-
Transition State Search: A transition state (TS) search algorithm (e.g., Berny optimization to a saddle point) is used to locate the structure of the transition state connecting the reactants and products.
-
Frequency Analysis of TS: A frequency calculation on the TS structure is performed to verify that it is a first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.
-
Activation Energy Calculation: The activation energy for each reaction step is calculated as the energy difference between the transition state and the reactants.
Data Presentation
The quantitative data obtained from these quantum chemical calculations can be summarized in structured tables for clear comparison and analysis.
| Calculated Molecular Properties | Value | Method/Basis Set |
| Ground State Energy (Hartree) | Calculated Value | B3LYP/6-311+G(d,p) |
| Dipole Moment (Debye) | Calculated Value | B3LYP/6-311+G(d,p) |
| HOMO Energy (eV) | Calculated Value | B3LYP/6-311+G(d,p) |
| LUMO Energy (eV) | Calculated Value | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap (eV) | Calculated Value | B3LYP/6-311+G(d,p) |
| Calculated Vibrational Frequencies (cm⁻¹) | Assignment |
| Calculated Frequency 1 | Si-O-C stretch |
| Calculated Frequency 2 | C-H stretch (epoxide) |
| Calculated Frequency 3 | C-O-C stretch (epoxide) |
| ... | ... |
| Calculated Reaction Energetics (kcal/mol) | Hydrolysis Step 1 | Condensation Step 1 |
| Activation Energy (Ea) | Calculated Value | Calculated Value |
| Reaction Energy (ΔE) | Calculated Value | Calculated Value |
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.
Caption: Computational workflow for quantum chemical analysis.
Caption: Simplified reaction pathway for hydrolysis and condensation.
Conclusion
Quantum chemical calculations provide invaluable insights into the molecular behavior of this compound. By employing the methodologies outlined in this guide, researchers can obtain a detailed understanding of its structural properties, reactivity, and the mechanisms by which it functions as a coupling agent. This knowledge is crucial for the rational design of new materials and for optimizing the performance of existing composite systems in various applications, including drug delivery and advanced materials manufacturing.
References
- 1. chemscene.com [chemscene.com]
- 2. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane [cymitquimica.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. chemsilicone.com [chemsilicone.com]
- 7. market.alfa-chemistry.com [market.alfa-chemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. scispace.com [scispace.com]
Methodological & Application
applications of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane in materials science
An in-depth guide to the , designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the scientific principles behind its use as a versatile coupling agent and surface modifier.
Executive Summary
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (CAS No. 10217-34-2) is a bifunctional organosilane that serves as a critical molecular bridge in advanced materials. Its unique structure, featuring a reactive epoxycyclohexyl group and a hydrolyzable triethoxysilane group, enables the formation of durable covalent bonds between dissimilar materials—specifically, inorganic substrates and organic polymers.[1][2] This capability makes it an indispensable tool for enhancing adhesion, improving mechanical strength, and increasing the environmental resistance of composite materials, coatings, adhesives, and sealants.[3][4][5] This guide explores the core mechanisms, key applications, and field-proven protocols for leveraging this powerful molecule in materials science innovation.
Physicochemical Properties and Structural Data
Understanding the fundamental properties of this silane is essential for its effective application. It is a colorless liquid with a chemical structure optimized for dual reactivity.[6][7][8]
| Property | Value | Source(s) |
| Chemical Name | This compound | [9] |
| Synonyms | 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane | [2][5][8] |
| CAS Number | 10217-34-2 | [7][10] |
| Molecular Formula | C₁₄H₂₈O₄Si | [7][8][10] |
| Molecular Weight | 288.46 g/mol | [7][8][10] |
| Appearance | Colorless clear liquid | [6][7][8] |
| Density | ~1.002 g/cm³ | [7] |
| Boiling Point | ~316.3 °C | [7] |
| Flash Point | ~117.7 °C - 129 °C | [7][11] |
| Purity | ≥98.0% (GC) | [7][8][10] |
Core Mechanism of Action: The Molecular Bridge
The efficacy of this compound as a coupling agent stems from its ability to react with both inorganic and organic materials through a two-stage process.
Stage 1: Interaction with Inorganic Substrates
The triethoxysilane end of the molecule is reactive towards inorganic surfaces that possess hydroxyl (-OH) groups, such as glass, silica, and metal oxides.[1] In the presence of moisture, the ethoxy groups (-OCH₂CH₃) hydrolyze to form highly reactive silanol groups (Si-OH).[1][12] These silanols can then undergo a condensation reaction with the substrate's hydroxyl groups, forming stable, covalent siloxane bonds (Si-O-Substrate). This process anchors the silane molecule firmly to the inorganic surface.
Stage 2: Interaction with Organic Polymers
The other end of the molecule features a cycloaliphatic epoxy ring. This strained ring is highly reactive and can participate in ring-opening reactions with various functional groups present in organic polymer matrices, such as amines, thiols, and hydroxyls.[1] This reaction covalently incorporates the silane into the polymer network, completing the molecular bridge. This dual-action creates a robust and durable interface that prevents delamination and enhances material performance.[1][13]
Key Applications in Materials Science
The unique properties of this epoxy silane lend it to a wide range of applications where interfacial integrity is paramount.
Adhesion Promotion in Coatings, Adhesives, and Sealants
A primary application is to enhance the adhesion of organic coatings, adhesives, and sealants to inorganic substrates.[2][4] By forming a covalent bridge, the silane ensures that the organic formulation is chemically bonded to the surface rather than relying on weaker physical forces.
-
Benefits :
-
Improved Durability : Significantly increases both wet and dry adhesion, preventing peeling, blistering, and delamination, especially in humid or corrosive environments.[6][7]
-
Enhanced Corrosion Resistance : Creates an impermeable layer at the metal-coating interface that resists moisture and chemical ingress, thereby protecting the underlying metal from corrosion.[14]
-
Non-Yellowing Adhesion : Unlike some other functional silanes, this epoxy silane does not contribute to yellowing in cured products, making it ideal for applications where aesthetics are important.[4][7]
-
-
Common Systems :
Surface Modification of Fillers and Nanoparticles
In the creation of polymer composites, inorganic fillers (e.g., silica, alumina, basalt fibers) are added to a polymer matrix to enhance mechanical properties.[15][16] However, the inherent incompatibility between the hydrophilic filler surface and the hydrophobic polymer matrix can lead to poor dispersion and weak interfacial bonding.
This silane is used to functionalize the surface of these fillers.[15][17] The silane treatment modifies the surface to be more compatible with the polymer matrix, leading to:
-
Improved Dispersion : Prevents the agglomeration of nanoparticles, ensuring a uniform distribution throughout the polymer.[15][17]
-
Enhanced Mechanical Properties : The strong covalent link between the filler and the matrix allows for efficient stress transfer, significantly improving the composite's tensile strength, modulus, and impact resistance.[3][4]
Precursor in Sol-Gel Processes for Hybrid Materials
The sol-gel process is a versatile method for creating organic-inorganic hybrid materials under mild conditions.[18] this compound can be used as a key precursor in this process.[15]
During the sol-gel reaction, the triethoxysilane groups hydrolyze and co-condense with other metal alkoxides (like tetraethoxysilane, TEOS) to form a continuous inorganic silica network at the nanoscale.[18] The organic epoxy groups remain pendant on this network, ready to react and cross-link with an organic phase.
-
Advantages :
-
Nanoscale Dispersion : Achieves an extremely fine dispersion of the inorganic phase within the organic matrix, which is superior to simply mixing in nanoparticles.[18]
-
Optical Clarity : The resulting hybrid materials often maintain high transparency.[18]
-
Improved Properties : Leads to thermosets with enhanced hardness, scratch resistance, and thermal stability.[18]
-
Detailed Application Protocols
The following protocols provide standardized, step-by-step methodologies for common applications.
Protocol 1: Surface Primer Application for Enhanced Coating Adhesion
This protocol details the use of the silane as a primer to treat an inorganic substrate (e.g., glass or aluminum) before applying an epoxy or acrylic topcoat.
-
Objective : To create a covalent link between the substrate and the subsequent coating, enhancing adhesion and durability.
-
Materials :
-
This compound
-
Ethanol/Water solution (95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Substrate (e.g., glass slides, aluminum panels)
-
Isopropanol or acetone for cleaning
-
Lint-free wipes
-
Coating system (e.g., two-part epoxy paint)
-
-
Methodology :
-
Substrate Preparation : Thoroughly clean the substrate surface by sonicating in isopropanol or wiping with acetone to remove organic contaminants and ensure it is dry.[13] This step is critical as the silane must react with surface hydroxyls, not contaminants.
-
Silane Solution Preparation (Hydrolysis) :
-
Prepare a 1-2% (by weight) solution of the silane in the 95:5 ethanol/water mixture.
-
Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid. This mildly acidic condition catalyzes the hydrolysis of the ethoxy groups to silanols while minimizing the rate of self-condensation, thus ensuring a stable solution.
-
Allow the solution to "pre-hydrolyze" for at least 1 hour with gentle stirring.
-
-
Application : Apply the silane solution to the clean substrate using a dip-coating, spraying, or wiping method to form a thin, uniform layer.[13] A thick layer can lead to a brittle, poorly adhered film.
-
Drying and Curing :
-
Allow the treated substrate to air-dry for 30 minutes to evaporate the solvent.
-
Cure the silane layer at 100-110°C for 15-30 minutes. This step removes residual water and promotes the condensation reaction between the silanol groups and the substrate, forming stable Si-O-Substrate bonds.
-
-
Coating Application : Apply the final organic coating to the primed surface according to the manufacturer's instructions. The epoxy groups on the primed surface will react with the coating during its curing process.
-
Protocol 2: Functionalization of Silica Nanoparticles for Polymer Composites
This protocol describes the process for modifying the surface of silica nanoparticles (SiO₂) to improve their compatibility and bonding with an epoxy resin matrix.
-
Objective : To graft the silane onto the nanoparticle surface, improving dispersion and interfacial adhesion in a polymer composite.
-
Materials :
-
Silica nanoparticles (e.g., fumed or colloidal silica)
-
This compound
-
Anhydrous toluene or ethanol
-
Ammonium hydroxide (as catalyst, optional)
-
Centrifuge and tubes
-
Vacuum oven
-
-
Methodology :
-
Nanoparticle Dispersion : Disperse a known weight of dried silica nanoparticles in anhydrous toluene using a sonication bath for 30 minutes to break up agglomerates. A typical concentration is 5-10 wt%.
-
Silane Addition : Calculate the amount of silane needed (typically 2-5% of the silica weight, depending on the surface area of the nanoparticles). Add the silane to the nanoparticle dispersion under constant stirring.
-
Reaction :
-
Heat the mixture to 80-100°C and reflux for 4-6 hours under a nitrogen atmosphere to prevent unwanted reactions with atmospheric moisture. A small amount of ammonium hydroxide can be added to catalyze the reaction between the silane and surface silanols.
-
The elevated temperature drives the condensation reaction between the hydrolyzed silane and the hydroxyl groups on the silica surface.
-
-
Purification :
-
After the reaction, cool the mixture and centrifuge it to separate the functionalized nanoparticles from the solvent.
-
Wash the nanoparticles repeatedly with fresh toluene or ethanol (3-4 cycles of centrifugation and redispersion) to remove any unreacted silane.
-
-
Drying : Dry the washed nanoparticles in a vacuum oven at 80°C overnight to remove all residual solvent.
-
Characterization (Validation) : The success of the functionalization can be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), which will show characteristic peaks of the organic groups from the silane, or Thermogravimetric Analysis (TGA), which will show a weight loss corresponding to the grafted organic layer.
-
Composite Fabrication : The dried, functionalized nanoparticles can now be incorporated into the epoxy resin, where they will disperse readily and bond chemically during curing.
-
Safety and Handling
As with all reactive chemicals, proper handling is essential.
-
**this compound reacts with water and atmospheric moisture.[6] Containers should be kept tightly sealed and stored in a cool, dry place.
-
Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound may cause skin or eye irritation.[2]
References
- Silico. (2009, August 10).
- Understanding Silane Coupling Agents: Properties and Functionality. (n.d.).
- Daken Chemical. (2024, October 31). Epoxy Silanes Secrets to Maximizing Corrosion Resistance.
- The Optimal Silane Coupling Agent for Epoxy Resin: A Deep Dive into Amino-Functionalized Silanes. (2025, March 26).
- ResearchGate. (2025, August 10). Preparation of Epoxy-Functional Silicones Using Sol-Gel Chemistry.
- MDPI. (n.d.). Epoxy Sol-Gel Hybrid Thermosets.
- SINOSIL. (n.d.). Epoxy Silane.
- SiSiB. (n.d.). Adhesion Promoters | Epoxy Silane | 2-(3,4-Epoxycyclohexyl)-ethyltriethoxysilane | CAS 10217-34-2.
- EvitaChem. (n.d.). Tris(dodecyloxy)(2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl)silane.
- ChemicalBook. (2025, July 14). Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane.
- Henan Tianfu Chemical. (n.d.). Trimethoxy 2 7 Oxabicyclo 4 1 0 Hept 3 Yl Ethyl Silane.
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane.
- Exploring Triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-4-yl)
- Gelest. (n.d.). Silanes and Silicones for Epoxy Resins. Amazon S3.
- CymitQuimica. (n.d.). Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane.
- OSTI.gov. (n.d.). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes.
- Google Patents. (n.d.).
- Daken Chemical. (n.d.). CAS NO.3388-04-3 Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane.
- Silver Fern Chemical. (n.d.). 2-(3,4-epoxycyclohexyl)ethyltriethoxysilane Supplier | 10217-34-2.
- Santa Cruz Biotechnology. (n.d.). This compound | 10217-34-2.
- Gelest. (n.d.). 10217-34-2 this compound.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). FULL PUBLIC REPORT Silane, triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)
- CymitQuimica. (n.d.). CAS 10217-34-2: 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane.
- NIST. (n.d.). Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]-. NIST WebBook.
- Fluorochem. (n.d.). 2-(3,4-Epoxycyclohexyl)-ethyltriethoxysilane.
- Zhengzhou Gecko Scientific Inc. (n.d.). A. Organosilicon Compounds.
- CymitQuimica. (n.d.). CAS 3388-04-3: Epoxycyclohexylethyltrimethoxysilane.
- US EPA. (n.d.). 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]- - Substance Details.
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Application Notes and Protocols for (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane as a Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane is a bifunctional organosilane that serves as a versatile coupling agent for a wide range of applications, including in the fields of materials science and drug delivery. Its unique molecular structure, featuring a reactive epoxycyclohexyl group and hydrolyzable triethoxysilyl groups, enables it to form stable covalent bonds between inorganic substrates and organic polymers. This dual reactivity makes it an effective adhesion promoter, surface modifier, and cross-linking agent.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in various research and development settings.
Mechanism of Action
The efficacy of this compound as a coupling agent stems from its ability to bridge the interface between different materials. The process involves two primary steps:
-
Hydrolysis and Condensation: In the presence of water, the triethoxysilyl groups hydrolyze to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials such as glass, silica, and metal oxides, forming stable siloxane bonds (Si-O-Inorganic).[1]
-
Reaction with Organic Matrix: The epoxycyclohexyl group on the other end of the molecule can react with various functional groups in organic polymers, such as amines, carboxyls, and hydroxyls, through a ring-opening reaction. This forms a durable covalent bond with the organic matrix.
This dual functionality creates a robust chemical bridge at the interface, significantly improving the adhesion, mechanical strength, and durability of the resulting composite material.[1][2]
Key Applications
This compound and its trimethoxy analogue are utilized in a variety of applications, including:
-
Adhesion Promoter: Enhancing the bond between organic coatings, adhesives, and sealants with inorganic substrates.[2][4]
-
Surface Modification: Functionalizing the surface of nanoparticles and reinforcing fibers to improve their dispersion and compatibility with polymer matrices.[3][5]
-
Composite Materials: Improving the mechanical properties and durability of composite materials by strengthening the interface between the filler and the matrix.[5][6]
-
Dental Composites: Potentially used to enhance the bonding between the filler and the resin matrix in dental restorative materials.[7]
Quantitative Data on Performance
The following tables summarize typical performance improvements observed when using epoxy silane coupling agents. The data presented is illustrative and based on studies of analogous silane systems.
Table 1: Enhancement of Adhesion Strength
| Substrate | Polymer Matrix | Silane Treatment | Push-out Bond Strength (MPa) | Improvement (%) |
| Glass Fiber Post | Epoxy Resin | None | 18.5 ± 2.1 | - |
| Glass Fiber Post | Epoxy Resin | Epoxy Silane | 22.6 ± 3.3[8] | 22.2 |
| Titanium | Carbon Fiber Composite | None | 15.8 ± 1.5 | - |
| Titanium | Carbon Fiber Composite | Epoxy Silane (KH-560) | 12.7 ± 1.1[6] | -19.6 |
| Tin | Polyurethane-Acrylate | None | - | - |
| Tin | Polyurethane-Acrylate | Acrylic-based Silane | - | Significant Improvement |
Note: The performance of silane coupling agents is highly dependent on the specific substrate, polymer, and treatment conditions. The negative improvement for Titanium/Carbon Fiber Composite with KH-560 highlights the importance of selecting the appropriate silane for each application.
Table 2: Effect on Surface Properties of Silica Nanoparticles
| Property | Untreated Silica | Epoxy Silane Treated Silica |
| Surface Functionality | Hydrophilic (-OH groups) | Hydrophobic (Epoxy groups) |
| Dispersion in Epoxy Resin | Prone to agglomeration | Improved, stable dispersion |
| Zeta Potential (in Ethanol) | -35 mV | -15 mV |
Experimental Protocols
The following are detailed protocols for common applications of this compound. These are generalized procedures and may require optimization for specific substrates and polymers.
Protocol for Surface Modification of Silica Nanoparticles
This protocol describes the functionalization of silica nanoparticles to improve their dispersion in an epoxy resin matrix.
Materials:
-
Silica Nanoparticles (SNPs)
-
This compound
-
Ethanol (anhydrous)
-
Deionized Water
-
Ammonium Hydroxide (optional, as catalyst)
-
Toluene (anhydrous)
-
Centrifuge
-
Ultrasonic bath
-
Oven
Procedure:
-
Activation of Silica Nanoparticles:
-
Disperse 1 g of silica nanoparticles in 50 mL of a 1:1 (v/v) solution of ethanol and deionized water.
-
Sonicate the suspension for 30 minutes to ensure deagglomeration.
-
Stir the suspension at 60°C for 4 hours to activate the surface silanol groups.
-
Centrifuge the suspension at 8000 rpm for 15 minutes, discard the supernatant, and wash the nanoparticles twice with ethanol.
-
Dry the activated nanoparticles in an oven at 110°C for 2 hours.
-
-
Silanization:
-
Disperse the dried, activated silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate for 30 minutes to obtain a uniform suspension.
-
Add 0.2 g of this compound to the suspension. A small amount of ammonium hydroxide can be added to catalyze the reaction.
-
Reflux the mixture at 110°C for 24 hours with constant stirring under a nitrogen atmosphere.
-
-
Washing and Purification:
-
After cooling to room temperature, centrifuge the suspension at 8000 rpm for 15 minutes.
-
Discard the supernatant and wash the functionalized nanoparticles three times with toluene to remove unreacted silane.
-
Perform a final wash with ethanol.
-
-
Drying:
-
Dry the purified, functionalized silica nanoparticles in a vacuum oven at 80°C for 12 hours.
-
Protocol for Adhesion Promotion on Glass Surfaces for Epoxy Coatings
This protocol outlines the surface treatment of glass slides to enhance the adhesion of an epoxy-based coating.
Materials:
-
Glass slides
-
This compound
-
Ethanol
-
Deionized water
-
Acetic acid (optional, to adjust pH)
-
Epoxy resin and hardener
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass slides with a detergent solution, followed by rinsing with deionized water and then ethanol.
-
Dry the slides in an oven at 110°C for 30 minutes.
-
-
Preparation of Silane Solution:
-
Prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.
-
Adjust the pH of the solution to 4.5-5.5 with a small amount of acetic acid to promote hydrolysis of the silane.
-
Allow the solution to stand for at least 1 hour for hydrolysis to occur.
-
-
Surface Treatment:
-
Immerse the cleaned and dried glass slides in the silane solution for 2-5 minutes.
-
Alternatively, the solution can be applied by wiping or spraying.
-
-
Drying and Curing:
-
Remove the slides from the solution and allow them to air dry for 30 minutes.
-
Cure the silane layer by heating the slides in an oven at 110°C for 15-30 minutes.
-
-
Application of Epoxy Coating:
-
Prepare the epoxy resin and hardener mixture according to the manufacturer's instructions.
-
Apply the epoxy coating to the silane-treated glass surface.
-
Cure the coating as per the manufacturer's recommendations.
-
Visualizations
Diagram 1: Silanization Mechanism
Caption: Mechanism of action for the silane coupling agent.
Diagram 2: Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for surface modification of silica nanoparticles.
References
- 1. silicorex.com [silicorex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. dakenchem.com [dakenchem.com]
- 4. haihangchem.com [haihangchem.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification using (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
For: Researchers, scientists, and drug development professionals
Introduction: A Versatile Bifunctional Silane for Advanced Surface Engineering
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane is a bifunctional organosilane that has emerged as a critical tool for the covalent modification of a wide range of inorganic and organic surfaces. Its unique molecular architecture, featuring a reactive cycloaliphatic epoxy group and hydrolyzable triethoxysilyl groups, enables it to act as a robust adhesion promoter and surface modifier.[1] The triethoxysilane moiety facilitates the formation of a stable siloxane network on hydroxylated surfaces such as glass, metals, and silica, while the epoxy ring provides a reactive site for subsequent covalent immobilization of a diverse array of molecules, including polymers, biomolecules, and nanoparticles.
This guide provides a comprehensive overview of the principles, protocols, and characterization techniques for the effective use of this compound in your research and development endeavors. We will delve into the underlying chemistry, provide step-by-step protocols for surface modification, and discuss the analytical methods to validate the success of your surface functionalization.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is paramount for its successful application.
| Property | Value | Reference |
| Synonyms | 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane | [2] |
| CAS Number | 10217-34-2 | [2] |
| Molecular Formula | C14H28O4Si | [2] |
| Molecular Weight | 288.46 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | >98.0% (GC) | [2] |
| Density | 1.002 g/cm³ | [1] |
| Boiling Point | 316.3°C | [1] |
| Refractive Index | 1.4455 | [1] |
Mechanism of Surface Modification
The surface modification process using this compound is a two-stage process involving the hydrolysis and condensation of the triethoxysilyl groups, followed by the reaction of the epoxy group.
Stage 1: Silanization
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) of the silane undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).
-
Cross-linking: The silanol groups on adjacent silane molecules can also condense with each other to form a cross-linked siloxane network (Si-O-Si) on the surface, enhancing the stability and durability of the coating.
Caption: Silanization Mechanism.
Stage 2: Epoxy Ring-Opening
The surface-grafted epoxy groups serve as versatile handles for the covalent attachment of a wide range of molecules containing nucleophilic functional groups, such as amines, thiols, and hydroxyls. This ring-opening reaction forms a stable covalent bond, effectively immobilizing the desired molecule onto the surface.
Caption: Epoxy Ring-Opening Reaction.
Applications
The unique bifunctional nature of this compound makes it a valuable tool in a multitude of applications:
-
Adhesion Promotion: It is widely used as an adhesion promoter in coatings, adhesives, and sealants to enhance the bond between organic polymers and inorganic substrates such as glass, metal, and mineral fillers.[3] A typical concentration in coating formulations ranges from 0.5-5% of the total resin solids.
-
Composite Materials: This silane can be used to treat reinforcing fillers like glass fibers and nanoparticles (e.g., alumina) to improve their dispersion in polymer matrices and enhance the mechanical properties of the resulting composite materials.[4][5]
-
Biomedical Applications: The ability to immobilize biomolecules via the epoxy group makes it a candidate for surface modification of biomedical implants and biosensors to improve biocompatibility and introduce specific functionalities.
-
Nanotechnology: It is employed in the fabrication of nanoscale polymeric structures and for the surface functionalization of nanoparticles to tailor their surface properties for applications in drug delivery and diagnostics.[6]
Experimental Protocols
The following protocols provide a general framework for the surface modification of common substrates. Note: These protocols are based on general procedures for epoxy silanes and should be optimized for your specific application and substrate.
Protocol 1: Surface Modification of Silica or Glass Substrates
This protocol is suitable for glass slides, silicon wafers with a native oxide layer, and silica nanoparticles.
1. Substrate Cleaning and Activation:
-
Objective: To remove organic contaminants and to generate a high density of surface hydroxyl groups.
-
Procedure:
-
Clean the substrates by sonicating in a sequence of acetone, ethanol, and deionized water (15 minutes each).
-
For a more rigorous cleaning and activation, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen or in an oven at 110°C for at least 1 hour.
-
2. Silanization:
-
Objective: To form a covalent layer of this compound on the substrate surface.
-
Materials:
-
This compound
-
Anhydrous toluene or ethanol
-
Glacial acetic acid (optional, as a catalyst)
-
-
Procedure (Anhydrous Conditions):
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperatures (e.g., 60-80°C) under a nitrogen or argon atmosphere to prevent premature hydrolysis in the bulk solution.
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any unbound silane.
-
Cure the silanized substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
3. Post-Silanization Cleaning:
-
Objective: To remove any physisorbed silane molecules.
-
Procedure:
-
Sonicate the cured substrates in toluene and then ethanol for 10-15 minutes each.
-
Dry the substrates under a stream of nitrogen. The epoxy-functionalized substrates are now ready for subsequent reactions.
-
Protocol 2: Immobilization of Amine-Containing Molecules
This protocol describes the reaction of the epoxy-functionalized surface with a primary amine.
-
Objective: To covalently attach amine-containing molecules (e.g., proteins, peptides, or small molecules) to the silanized surface.
-
Materials:
-
Epoxy-functionalized substrate
-
Amine-containing molecule of interest
-
Appropriate buffer solution (e.g., phosphate-buffered saline (PBS) pH 7.4 for biomolecules) or organic solvent.
-
-
Procedure:
-
Prepare a solution of the amine-containing molecule in the chosen buffer or solvent. The concentration will depend on the specific molecule and should be optimized.
-
Immerse the epoxy-functionalized substrate in the solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature or 4°C for sensitive biomolecules. Gentle agitation can improve reaction efficiency.
-
Remove the substrate and rinse thoroughly with the buffer or solvent to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Characterization of Modified Surfaces
Thorough characterization is essential to confirm the success of the surface modification.
| Technique | Information Provided |
| Contact Angle Goniometry | Measures the hydrophobicity/hydrophilicity of the surface. A successful silanization of a hydrophilic surface like glass will result in an increase in the water contact angle. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface, confirming the presence of silicon and the organic adlayer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to identify the characteristic vibrational bands of the siloxane network and the epoxy group, as well as the immobilized molecules. |
| Atomic Force Microscopy (AFM) | Provides topographical information of the surface, allowing for the assessment of the smoothness and homogeneity of the silane layer. |
| Ellipsometry | Measures the thickness of the deposited silane layer with high precision. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or patchy coating | Incomplete substrate cleaning. | Use a more rigorous cleaning procedure (e.g., piranha etch). |
| Premature hydrolysis and polymerization of the silane in solution. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Poor adhesion of subsequent layers | Incomplete silanization. | Increase reaction time, temperature, or silane concentration. |
| Insufficient curing of the silane layer. | Ensure proper curing time and temperature. | |
| Low reactivity of the epoxy group | Steric hindrance. | Consider using a linker molecule to extend the distance of the reactive group from the surface. |
| Inappropriate reaction conditions for the nucleophile. | Optimize pH, solvent, and temperature for the ring-opening reaction. |
Safety Precautions
This compound should be handled in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
-
Lab Supplies. Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane, 98%. Available from: [Link]
-
Henan Tianfu Chemical. Trimethoxy 2 7 Oxabicyclo 4 1 0 Hept 3 Yl Ethyl Silane. Available from: [Link]
- S. R. C. Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. Progress in Polymer Science, 41, 19-60 (2014).
-
Australian Industrial Chemicals Introduction Scheme (AICIS). FULL PUBLIC REPORT Silane, triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]- ('CoatOSil 1770'). Available from: [Link]
- Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applic
-
Exploring Triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-4-yl)ethyl]silane: Properties and Applications. Available from: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). FULL PUBLIC REPORT Silane, triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]- ('CoatOSil 1770'). Available from: [Link]
-
NIST. Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]-. In NIST Chemistry WebBook. Available from: [Link]
-
ResearchGate. Silicon‐Containing Cycloaliphatic Epoxy Resins with Systematically Varied Functionalities: Synthesis and Structure/Property Relationships. Available from: [Link]
-
YouTube. Cycloaliphatic Epoxy Resins - Session 20. Available from: [Link]
-
Semantic Scholar. Figure 3 from Organo-Functional Silanes. Available from: [Link]
- Google Patents. US20130109072A1 - Support for protein immobilization, immobilized protein, and methods for producing the same.
-
US EPA. 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]- - Substance Details - SRS. Available from: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. Trimethoxy 2 7 Oxabicyclo 4 1 0 Hept 3 Yl Ethyl Silane China Manufacturers & Suppliers & Factory [tianfuchem.com]
- 6. Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane price,buy Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane - chemicalbook [m.chemicalbook.com]
Application Notes and Protocols for Surface Functionalization with (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
Introduction: Bridging Inorganic Surfaces and Organic Functionalities
In the realm of materials science, drug development, and diagnostics, the ability to tailor surface properties at the molecular level is paramount. (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane is a versatile bifunctional molecule designed for this very purpose. It acts as a robust coupling agent, forming a stable bridge between inorganic substrates and organic molecules.[1][2][3] Its unique structure, featuring a triethoxysilane group for covalent attachment to hydroxylated surfaces and a reactive epoxy (oxirane) ring for subsequent bio-conjugation or material modification, makes it an invaluable tool for researchers.[4][5]
This guide provides a comprehensive overview of the principles and a detailed protocol for the surface functionalization of substrates using this epoxy-functionalized silane. We will delve into the underlying chemical mechanisms, provide step-by-step instructions for achieving a uniform and reactive surface modification, and discuss essential characterization techniques to validate the functionalization process.
The Chemistry of Surface Functionalization: A Two-Step Process
The surface modification process using triethoxysilanes like this compound is primarily a two-stage chemical reaction: hydrolysis and condensation.[6]
-
Hydrolysis: The initial step involves the hydrolysis of the triethoxysilane's ethoxy groups (-OCH₂CH₃) in the presence of water to form reactive silanol groups (-OH).[4][6] This reaction can be catalyzed by either acid or base.[6]
-
Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:
-
Surface Condensation: The silanol groups of the hydrolyzed silane react with hydroxyl groups present on the substrate surface (e.g., glass, silica, metal oxides) to form stable siloxane bonds (Si-O-Surface).[6]
-
Self-Condensation: Adjacent hydrolyzed silane molecules can also react with each other to form a cross-linked polysiloxane network on the surface.[7][8]
-
The epoxy group, being a strained three-membered ring, remains intact during the silanization process and is available for subsequent ring-opening reactions with a variety of nucleophiles, including amines, thiols, and alcohols.[9][10][11] This allows for the covalent immobilization of proteins, peptides, DNA, drugs, and other molecules of interest.
Visualizing the Functionalization Pathway
The following diagram illustrates the key steps involved in the surface functionalization process, from the initial hydrolysis of the silane to the final ring-opening reaction of the immobilized epoxy group.
Caption: Workflow of surface functionalization.
Detailed Protocol for Surface Functionalization
This protocol provides a general framework for the functionalization of hydroxylated surfaces such as glass or silicon wafers. Optimal conditions may vary depending on the specific substrate and application.
Materials and Reagents
-
This compound
-
Anhydrous Toluene or Acetone (deposition solvent)
-
Ethanol (95%)
-
Deionized (DI) Water
-
Acetic Acid
-
Nitrogen Gas
-
Substrates (e.g., glass slides, silicon wafers)
-
Coplin Jars or Beakers
-
Oven or Hot Plate
Step-by-Step Methodology
1. Substrate Cleaning and Activation (Crucial for a Uniform Monolayer)
-
Rationale: The density of hydroxyl groups on the substrate surface is critical for achieving a high-density, uniform silane layer. A thorough cleaning and activation process removes organic contaminants and maximizes the number of available hydroxyl groups.
-
Procedure:
-
Sonciate the substrates in a solution of detergent (e.g., 2% Alconox) for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonciate in DI water for 15 minutes.
-
Immerse the substrates in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for at least 30 minutes to remove any adsorbed water.
-
2. Silanization: Covalent Attachment of the Epoxy-Silane
-
Rationale: This step forms the covalent siloxane bonds between the silane and the substrate. The use of an anhydrous solvent minimizes self-polymerization of the silane in solution, promoting the formation of a monolayer on the surface.[12]
-
Procedure:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis from atmospheric moisture.
-
Remove the substrates from the silane solution and rinse with fresh anhydrous toluene to remove any non-covalently bound silane.
-
3. Post-Silanization Curing
-
Rationale: Curing helps to drive the condensation reaction to completion, forming a more stable and cross-linked silane layer.
-
Procedure:
-
Bake the silanized substrates in an oven at 110°C for 30-60 minutes.
-
Allow the substrates to cool to room temperature.
-
4. Optional: Hydrolysis of Unreacted Ethoxy Groups
-
Rationale: For some applications, it may be desirable to hydrolyze any remaining unreacted ethoxy groups on the surface to silanols.
-
Procedure:
-
Briefly rinse the cured substrates with a 95% ethanol/5% water solution adjusted to a pH of 4.5-5.5 with acetic acid.[13]
-
Rinse with 95% ethanol and dry under a stream of nitrogen.
-
At this stage, the substrate surface is functionalized with reactive epoxy groups, ready for subsequent modification.
Characterization of the Functionalized Surface
Validating the success of the surface functionalization is a critical step. The following techniques are commonly employed to characterize the modified surface.[14][15]
| Technique | Principle | Expected Outcome for Successful Functionalization |
| Contact Angle Goniometry | Measures the hydrophobicity/hydrophilicity of the surface. | An increase in the water contact angle compared to the clean, hydrophilic substrate, indicating the presence of the organic silane layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental and chemical state information of the surface. | Appearance of Si 2p and C 1s peaks corresponding to the silane, and a decrease in the substrate signal. High-resolution scans can confirm the presence of the epoxy group.[15] |
| Atomic Force Microscopy (AFM) | Images the surface topography at the nanoscale. | A smooth, uniform surface with low roughness, indicating a well-formed monolayer. Aggregates or clusters may suggest silane polymerization in solution.[12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical bonds present on the surface. | Appearance of characteristic peaks for Si-O-Si, C-H, and the epoxy ring vibrations.[16][17] |
| Ellipsometry | Measures the thickness of thin films. | A uniform film thickness in the range of a monolayer (typically 1-2 nm) across the substrate.[14] |
Protocol for Subsequent Ring-Opening with Amine-Containing Molecules
The immobilized epoxy groups are susceptible to nucleophilic attack, providing a convenient handle for bioconjugation.[11][18]
Materials and Reagents
-
Epoxy-functionalized substrate
-
Amine-containing molecule (e.g., protein, peptide, amino-modified DNA)
-
Phosphate-Buffered Saline (PBS), pH 7.4 or slightly basic buffer (e.g., carbonate-bicarbonate buffer, pH 8.5-9.5)
-
Blocking agent (e.g., Bovine Serum Albumin (BSA), ethanolamine)
Procedure
-
Prepare a solution of the amine-containing molecule in the chosen buffer. The optimal concentration will depend on the specific molecule.
-
Immerse the epoxy-functionalized substrate in the solution.
-
Incubate for 2-24 hours at room temperature or 4°C, depending on the stability of the molecule. Gentle agitation can improve reaction efficiency.
-
After incubation, remove the substrate and wash thoroughly with the buffer to remove any non-covalently bound molecules.
-
To block any remaining unreacted epoxy groups, incubate the substrate in a solution of a blocking agent (e.g., 1 M ethanolamine or 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the substrate again with buffer and then with DI water.
-
Dry the substrate under a stream of nitrogen.
The surface is now functionalized with the desired molecule.
Troubleshooting
| Problem | Possible Cause | Solution |
| Inconsistent or patchy coating | Incomplete substrate cleaning; moisture in the silanization solution. | Ensure rigorous cleaning and activation; use anhydrous solvents and a dry atmosphere for silanization. |
| Low reactivity of the epoxy groups | Steric hindrance; suboptimal pH for ring-opening. | Use a longer linker arm on the nucleophilic molecule; optimize the pH of the coupling buffer (slightly basic conditions favor amine nucleophilicity). |
| High background/non-specific binding | Incomplete blocking of unreacted epoxy groups. | Increase the concentration or incubation time of the blocking agent. |
Conclusion
This compound is a powerful and versatile tool for creating functionalized surfaces. By understanding the underlying chemistry and following a well-controlled protocol, researchers can generate highly uniform and reactive surfaces for a wide array of applications in biotechnology, materials science, and beyond. The key to success lies in meticulous substrate preparation, anhydrous reaction conditions for silanization, and thorough characterization to validate each step of the process.
References
- BenchChem. The Chemistry of Triethoxysilane Hydrolysis and Condensation.
-
ResearchGate. Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface. Available from: [Link]
-
SciSpace. Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Available from: [Link]
-
Park Systems. Silanized Surfaces. Available from: [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]
-
PMC. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Available from: [Link]
-
SciSpace. Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Available from: [Link]
-
NIH. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. Available from: [Link]
-
ResearchGate. Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Available from: [Link]
-
Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available from: [Link]
-
Fundamentals of Organic Chemistry. 9.14 Reactions of Epoxides: Ring-Opening. Available from: [Link]
-
PMC. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Available from: [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]
-
BYU ScholarsArchive. Exploring Surface Silanization and Characterization of Thin Films. Available from: [Link]
-
Master Organic Chemistry. Epoxide Ring Opening With Base. Available from: [Link]
-
ZMsilane. Epoxy Silane. Available from: [Link]
- Google Patents. CN103468095A - Silane coupling agent-modified epoxy resin, and preparation method and application thereof.
-
Gelest. Applying a Silane Coupling Agent. Available from: [Link]
-
UPCommons. Silane and Epoxy Coatings: A Bilayer System to Protect AA2024 Alloy. Available from: [Link]
-
Unilong Industry Co., Ltd. Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane. Available from: [Link]
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- 4. Buy Tris(dodecyloxy)(2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl)silane (EVT-12812734) | 93804-24-1 [evitachem.com]
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- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
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- 11. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
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The Dual Nature of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane in Advanced Polymer Synthesis: A Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane in the synthesis of advanced organic-inorganic hybrid polymers. This unique bifunctional monomer offers a versatile platform for creating materials with tailored properties, leveraging the distinct yet cooperative reactivity of its epoxy and triethoxysilane functionalities.
Introduction: A Molecule of Two Halves
This compound, also known by its synonym 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is an organosilane that bridges the worlds of organic and inorganic chemistry.[1][2] Its structure features a reactive cycloaliphatic epoxide ring and a hydrolyzable triethoxysilane group. This dual-functionality is the cornerstone of its utility, enabling the formation of highly cross-linked, hybrid polymer networks through two distinct polymerization mechanisms.[3][4] These hybrid materials, often synthesized via a sol-gel process, exhibit a synergistic combination of properties derived from both their organic and inorganic components, such as enhanced thermal stability, mechanical strength, and tunable surface characteristics.[5][6]
The ability to form covalent bonds with both organic polymers and inorganic substrates makes this silane an exceptional coupling agent and adhesion promoter in coatings, adhesives, and composite materials.[7][8][9] Furthermore, the biocompatibility and tailorable properties of the resulting silica-based hybrids have garnered interest in biomedical applications, including drug delivery systems.[10][11]
The Duality of Reaction: Unraveling the Polymerization Mechanisms
The synthesis of hybrid polymers from this compound is governed by a dual-curing process, where the epoxy and triethoxysilane moieties undergo polymerization through independent yet interconnected pathways.[3][4] Understanding and controlling these two fundamental reactions is paramount to tailoring the final properties of the material.
Ring-Opening Polymerization of the Epoxide
The cycloaliphatic epoxide ring is susceptible to ring-opening polymerization, which can be initiated by cationic or anionic species, as well as by nucleophilic attack from hardeners such as amines or anhydrides.[1][12][13][14] In the context of dual-curing systems, cationic photopolymerization is a common and efficient method.[3][4] This process is typically initiated by a photoinitiator that, upon UV irradiation, generates a strong acid, which then protonates the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer.
Alternatively, thermal curing with anhydride hardeners is a widely used method that results in polymers with high thermal stability and excellent chemical resistance.[12][13] The reaction is typically initiated by a hydroxyl-containing species and proceeds through the opening of the anhydride ring, followed by reaction with the epoxide.[15]
Hydrolysis and Polycondensation of the Triethoxysilane Group
The triethoxysilane moiety undergoes a classic sol-gel transition, which involves two primary steps: hydrolysis and polycondensation.[3][5][16]
-
Hydrolysis: In the presence of water and a catalyst (typically an acid or a base), the ethoxy groups (-OEt) are hydrolyzed to form reactive silanol groups (-Si-OH) and ethanol as a byproduct.[16][17][18] The rate of hydrolysis is influenced by factors such as pH, water-to-silane ratio, and the presence of catalysts.[18]
-
Polycondensation: The newly formed silanol groups can then condense with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation) to form stable siloxane bridges (Si-O-Si).[17] This process results in the formation of a three-dimensional inorganic network, imparting rigidity and thermal stability to the hybrid polymer.[5][6]
The interplay between these two polymerization mechanisms can be controlled by the reaction conditions. For instance, a sequential cure can be employed, where the epoxy polymerization is initiated first, followed by the hydrolysis and condensation of the silane groups.[3][4] Alternatively, under certain conditions, both reactions can proceed concurrently.
Experimental Protocols: Synthesizing Hybrid Polymers
This section provides two representative protocols for the synthesis of hybrid polymers using this compound: a dual-curing approach initiated by photopolymerization and a thermal curing method using an anhydride hardener.
Protocol 1: UV-Initiated Dual-Curing
This protocol is adapted from the dual-curing methodology for similar epoxy-siloxane systems and is suitable for creating coatings and thin films.[3][4]
Materials:
-
This compound
-
Cationic photoinitiator (e.g., triarylsulfonium hexafluoroantimonate salts in propylene carbonate)
-
Deionized water
-
Hydrochloric acid (HCl) as a catalyst for hydrolysis
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Substrate for coating (e.g., glass slides, silicon wafers)
Procedure:
-
Formulation Preparation: In a light-protected vessel, dissolve a specific weight percentage of the cationic photoinitiator (typically 1-3 wt%) in this compound under stirring until a homogeneous solution is obtained.
-
Coating Application: Apply the formulation onto the desired substrate using a suitable technique such as spin-coating, dip-coating, or doctor blading to achieve a uniform film thickness.
-
UV Curing (Epoxy Polymerization): Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) for a predetermined time to initiate the cationic ring-opening polymerization of the epoxy groups. The exposure time will depend on the lamp intensity and the photoinitiator concentration.
-
Hydrolysis and Condensation (Sol-Gel Process):
-
Prepare an acidic water solution by adding a catalytic amount of HCl to deionized water. The molar ratio of water to the triethoxysilane groups should be controlled (e.g., 1.5:1).
-
Expose the UV-cured film to a controlled humidity environment or immerse it in the acidic water/solvent mixture to facilitate the hydrolysis of the triethoxysilane groups.
-
-
Thermal Post-Cure: Heat the film in an oven at an elevated temperature (e.g., 120-150 °C) for a specified duration (e.g., 1-2 hours) to promote the condensation of the silanol groups and complete the formation of the siloxane network.
Protocol 2: Thermal Curing with Anhydride Hardener
This protocol outlines the synthesis of a bulk hybrid polymer using a thermal curing agent.
Materials:
-
This compound
-
Anhydride hardener (e.g., hexahydrophthalic anhydride - HHPA)
-
Tertiary amine accelerator (e.g., benzyldimethylamine - BDMA)
-
Deionized water
-
Acid catalyst (e.g., acetic acid) for hydrolysis
-
Mold for casting the polymer
Procedure:
-
Pre-hydrolysis of Silane (Optional but Recommended):
-
In a reaction vessel, mix this compound with a controlled amount of acidic water (water/silane molar ratio of 1.5:1, with a catalytic amount of acetic acid).
-
Stir the mixture at room temperature for a few hours to allow for partial hydrolysis of the triethoxysilane groups.
-
-
Formulation:
-
To the pre-hydrolyzed silane, add the anhydride hardener. The stoichiometric ratio of epoxy to anhydride groups should be carefully calculated (a slight excess of epoxy is often used).[14]
-
Add a small amount of the tertiary amine accelerator (typically 0.5-1 wt% of the total resin and hardener weight).
-
Mix all components thoroughly until a homogeneous mixture is obtained. Degas the mixture under vacuum to remove any entrapped air bubbles.
-
-
Casting and Curing:
-
Pour the formulation into a pre-heated mold.
-
Cure the mixture in an oven using a staged curing cycle. A typical cycle might be 2 hours at 100 °C followed by 4 hours at 150 °C. The exact temperatures and times will depend on the specific anhydride and accelerator used.[12]
-
-
Post-Curing: After the initial cure, the material can be post-cured at a higher temperature (e.g., 160-180 °C) for an additional 1-2 hours to ensure complete reaction and maximize the glass transition temperature.
Quantitative Data and Expected Properties
The properties of the final hybrid polymer are highly dependent on the reaction conditions and the relative extent of the organic and inorganic network formation. The following table summarizes typical ranges for key parameters and expected properties based on studies of similar epoxy-siloxane systems.
| Parameter | Typical Range/Value | Influence on Properties |
| Reaction Conditions | ||
| Water/Silane Molar Ratio | 1.0 - 3.0 | Affects the degree of hydrolysis and subsequent cross-linking of the siloxane network. |
| Catalyst (Acid/Base) | Catalytic amounts | Influences the kinetics of both hydrolysis and condensation. |
| Curing Temperature | 100 - 180 °C | Determines the rate and extent of both epoxy and siloxane curing. |
| Curing Time | 2 - 8 hours | Affects the degree of cross-linking and final material properties. |
| Material Properties | ||
| Thermal Stability (TGA) | Onset of degradation > 300 °C | The inorganic siloxane network enhances thermal stability.[19] |
| Glass Transition Temp. (Tg) | 120 - 200 °C | Increases with higher cross-link density from both networks. |
| Pencil Hardness | > 6H | The rigid siloxane network contributes to high surface hardness. |
| Adhesion Strength | Excellent | The silane functionality promotes strong bonding to various substrates.[9][20] |
| Surface Energy | 20 - 40 mN/m | Can be tuned from hydrophobic to hydrophilic depending on surface composition.[21][22] |
Applications in Research and Development
The unique combination of properties offered by polymers derived from this compound opens up a wide range of applications.
-
High-Performance Coatings: The excellent adhesion, hardness, and thermal stability make these materials ideal for protective coatings on metals, glass, and other substrates.[7] Their tunable surface energy also allows for the creation of hydrophobic or hydrophilic surfaces.[21][23]
-
Advanced Adhesives and Sealants: The ability to form strong covalent bonds with diverse surfaces leads to high-performance adhesives and sealants with enhanced durability and environmental resistance.[24]
-
Composite Materials: As a coupling agent, this silane can be used to treat inorganic fillers (e.g., silica, glass fibers) to improve their dispersion and interfacial bonding with a polymer matrix, leading to composites with superior mechanical properties.[25]
-
Biomedical and Drug Delivery Systems: The biocompatibility of the silica network, combined with the ability to encapsulate therapeutic agents within the polymer matrix, makes these hybrid materials promising candidates for controlled drug delivery systems.[10][11] The surface can also be functionalized to modulate interactions with biological systems.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[24] Avoid contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly[dimethylsiloxane-co-(2-(3,4-epoxycyclohexyl)ethyl)methylsiloxane] | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sol-gel.net [sol-gel.net]
- 7. 2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIETHOXYSILANE | [gelest.com]
- 8. 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane Cas 3388-04-3 | A-186 silane [cfmats.com]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 14. dianhydrides.com [dianhydrides.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions [ouci.dntb.gov.ua]
- 17. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 18. researchgate.net [researchgate.net]
- 19. tainstruments.com [tainstruments.com]
- 20. researchgate.net [researchgate.net]
- 21. On the Surface: Formulating Hydrophobic Coatings for Breakthrough Performance - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 22. gelest.com [gelest.com]
- 23. ulprospector.com [ulprospector.com]
- 24. iotasilane.com [iotasilane.com]
- 25. chinacouplingagents.com [chinacouplingagents.com]
Application Notes and Protocols for Cross-Linking Polymers with (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
Abstract
This technical guide provides a comprehensive overview of the principles and applications of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (ECETES) as a dual-functionality cross-linking agent for polymeric systems. We delve into the unique molecular structure of ECETES, which combines a reactive epoxycyclohexyl group with a hydrolyzable triethoxysilane moiety, enabling the formation of robust, three-dimensional polymer networks. This document offers detailed mechanistic explanations, step-by-step experimental protocols for cross-linking carboxyl-functional acrylic resins, and methods for characterizing the resulting materials. The information presented is intended for researchers, scientists, and formulation chemists in materials science and drug development seeking to enhance the thermal, mechanical, and chemical resistance of polymers.
Introduction: The Dual-Functionality Advantage of ECETES
This compound, hereafter referred to as ECETES, is a versatile hybrid organosilane molecule. Its power as a cross-linker and coupling agent stems from its possession of two distinct reactive groups:
-
A Cycloaliphatic Epoxy Group: The 7-oxabicyclo[4.1.0]heptan moiety is a strained epoxide ring. This ring is susceptible to nucleophilic attack by active hydrogen atoms present in various polymer functional groups, such as carboxylic acids, amines, and hydroxyls.[1][2] This reaction forms a stable covalent bond between the silane and the polymer chain.
-
A Triethoxysilane Group: The -Si(OCH₂CH₃)₃ group is hydrolytically unstable. In the presence of water, it undergoes hydrolysis to form reactive silanol groups (-Si-OH).[3] These silanols can then condense with each other to form highly stable siloxane bridges (Si-O-Si), creating an inorganic cross-linked network.[4] They can also bond with hydroxyl groups on inorganic substrates or fillers, making ECETES an excellent adhesion promoter.[5]
This dual nature allows ECETES to create a hybrid organic-inorganic network structure, significantly enhancing polymer properties such as hardness, solvent resistance, thermal stability, and adhesion.[1][6]
The Cross-Linking Mechanism: A Two-Fold Reaction Pathway
The overall cross-linking process is a sophisticated, two-stage reaction that can be initiated and controlled by adjusting conditions such as pH, water availability, and catalysis.
Stage 1: Silane Hydrolysis and Condensation
The process begins with the activation of the triethoxysilane group. This is a classic hydrolysis and condensation reaction:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) react with water to form silanol groups (-OH) and ethanol as a byproduct. This reaction is typically catalyzed by an acid or a base.[3] An acidic pH (e.g., 4.5-5.5) is often preferred as it promotes hydrolysis while minimizing the rate of self-condensation, allowing for a more controlled reaction and better shelf stability in aqueous formulations.[3]
-
Condensation: The newly formed, highly reactive silanol groups condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water. This self-condensation creates a durable, three-dimensional inorganic network.[4]
Stage 2: Epoxy Ring-Opening
Concurrently or subsequently, the epoxy ring reacts with functional groups on the polymer backbone. For instance, in a carboxyl-functional acrylic resin, the carboxylic acid group can open the epoxy ring. This reaction can be uncatalyzed upon heating or accelerated by the addition of specific catalysts, such as tertiary amines or organometallic compounds.[1][7] This step covalently links the polymer chains to the silane molecules.
The synergy of these two stages results in a densely cross-linked polymer network with significantly enhanced performance characteristics.
Below is a diagram illustrating the dual cross-linking pathway.
Caption: Step-by-step experimental workflow.
Detailed Steps:
-
Begin stirring the acrylic latex in a suitable vessel at a moderate speed.
-
Slowly add the pre-hydrolyzed ECETES solution to the vortex of the stirring latex. A slow addition rate is crucial to ensure homogeneous incorporation.
-
If using a catalyst, add it to the mixture after the silane has been fully incorporated.
-
Continue mixing for an additional 15-20 minutes to ensure the formulation is uniform.
-
Apply the formulated coating onto test panels using a film applicator to a specified wet film thickness (e.g., 3 mils / 76 µm).
-
Allow the coated panels to flash off at ambient temperature for 10-15 minutes to allow some water to evaporate.
-
Transfer the panels to a forced-air oven for curing. A typical cure schedule is 20-30 minutes at 120-150°C. [1]The elevated temperature accelerates both the silane condensation and the epoxy-carboxyl reaction.
-
After curing, remove the panels and allow them to condition at room temperature for at least 24 hours before performing any characterization tests.
Characterization and Validation
To validate the cross-linking and quantify the improvement in polymer properties, a series of analytical tests should be performed.
| Test Method | Purpose | Expected Result with ECETES |
| Solvent Rub Test (ASTM D5402) | Measures resistance to solvent (e.g., MEK). A direct indicator of cross-link density. | Significant increase in the number of double rubs required to break through the film. |
| Pencil Hardness (ASTM D3363) | Assesses film hardness and mar resistance. | Increase in pencil hardness rating (e.g., from HB to 2H). |
| Gel Content (ASTM D2765) | Quantifies the insoluble fraction of the polymer after cross-linking. | Increased gel content percentage with higher ECETES loading. |
| FTIR Spectroscopy | Confirms chemical reactions. | Appearance of Si-O-Si absorption bands (~1080 cm⁻¹ and ~955 cm⁻¹). Decrease in the intensity of the epoxy ring band and Si-OH bands. [8][9] |
| DSC/TGA | Measures thermal properties. | Increase in the Glass Transition Temperature (Tg) from DSC. Increased thermal decomposition temperature from TGA. [10] |
Safety and Handling
This compound should be handled in accordance with its Safety Data Sheet (SDS). [11][12]
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. [12][13]* Hazards: May cause skin irritation or an allergic skin reaction. Avoid breathing vapors or mist. [14][15]* Storage: Store in a cool, dry, dark place in a tightly sealed container. Keep away from moisture to prevent premature hydrolysis. [12]
Conclusion
This compound is a highly effective cross-linking agent capable of imparting significant performance enhancements to a wide range of functionalized polymers. Its dual-reaction mechanism provides a pathway to create robust, hybrid network structures that improve mechanical, thermal, and chemical properties. The protocols and principles outlined in this guide serve as a foundational starting point for researchers to explore and optimize the use of ECETES in their specific applications, from advanced coatings and adhesives to novel biomaterials.
References
-
MDPI. (2023). Research of Potential Catalysts for Two-Component Silyl-Terminated Prepolymer/Epoxy Resin Adhesives. Retrieved from [Link]
-
American Coatings Conference. (n.d.). Epoxy Silanes in Reactive Polymer Emulsions. Retrieved from [Link]
-
Gantrade Corporation. (n.d.). Organofunctional Silanes for Paint & Coatings Applications. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET for Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane. Retrieved from [Link]
-
Wiley Online Library. (2009). DSC and DMA studies on silane‐grafted and water‐crosslinked LDPE/LLDPE blends. Retrieved from [Link]
- Google Patents. (n.d.). WO2014029837A1 - Catalysis of silane-crosslinkable polymer compositions.
-
SiSiB Silicones. (n.d.). Silane Crosslinking PE (XLPE). Retrieved from [Link]
- Google Patents. (n.d.). USH1279H - Catalysts for curing silane coating compositions.
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]
- Google Patents. (n.d.). US8883921B2 - Process for cross-linked polyethylene production.
-
SiSiB Silicones. (n.d.). SiSiB SILANES for Crosslinking PE. Retrieved from [Link]
-
Polyolefins Journal. (2024). Determination of gel content of silane cross-linked polyethylene copolymers using FTIR technique. Retrieved from [Link]
-
ResearchGate. (2023). Gel content determination of silane cross-linked polyethylene copolymers using FTIR technique. Retrieved from [Link]
-
ResearchGate. (2019). DSC curves of the silane-crosslinked PP/POE blends. Retrieved from [Link]
-
SciELO. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer. Retrieved from [Link]
- Google Patents. (n.d.). CN100457798C - Process for preparing silane crosslinked polyethylene by room temperature crosslinking.
-
Loughborough University Research Repository. (2000). Degradation Studies of Crosslinked Polyethylene. 1. Aged in air. Retrieved from [Link]
-
ResearchGate. (n.d.). Polysilane Cross-Linked Binders for Aqueous Finishing. Retrieved from [Link]
-
Semantic Scholar. (1985). Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. Retrieved from [Link]
-
R Discovery. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Retrieved from [Link]
-
ResearchGate. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
Sources
- 1. paint.org [paint.org]
- 2. Silanes for Crosslinking and Scratch Resistance [evonik.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 6. gantrade.com [gantrade.com]
- 7. mdpi.com [mdpi.com]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. afgsci.com [afgsci.com]
- 14. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | 10217-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Application Notes and Protocols for (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, also known as 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is a bifunctional organosilane that serves as a highly effective adhesion promoter and coupling agent in a variety of adhesive and sealant formulations. Its unique molecular structure, featuring a cycloaliphatic epoxy group and hydrolyzable ethoxysilyl groups, enables it to form durable covalent bonds between inorganic substrates (such as glass, metals, and concrete) and organic polymer matrices (including epoxy, polyurethane, and acrylic resins).[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this silane in adhesive formulations to enhance performance, durability, and moisture resistance.[3][4]
Chemical Properties and Mechanism of Action
This compound is a colorless to almost colorless clear liquid with the molecular formula C₁₄H₂₈O₄Si and a molecular weight of 288.46 g/mol . Its key functional groups are the triethoxysilane group and the epoxy group.
The adhesion promotion mechanism involves a two-step process:
-
Hydrolysis and Condensation: The triethoxy groups on the silicon atom hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent Si-O-Substrate bonds. They can also self-condense to form a durable polysiloxane network at the interface.
-
Organic Co-reaction: The epoxy ring at the other end of the molecule can react with various functional groups in the adhesive's polymer backbone, such as amines or carboxyl groups, through a ring-opening reaction. This creates a covalent link between the silane and the organic resin.
This dual reactivity forms a molecular bridge at the adhesive-substrate interface, leading to significantly improved adhesion and hydrothermal stability.
Data Presentation
While specific performance data for adhesive formulations containing this compound is not widely published in comparative tables, the following tables represent typical data that should be generated to evaluate its effectiveness. The values provided are illustrative examples based on the expected performance improvements for epoxy silanes in relevant adhesive systems.
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 10217-34-2 |
| Synonyms | 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane |
| Molecular Formula | C₁₄H₂₈O₄Si |
| Molecular Weight | 288.46 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Purity | >98.0% (GC) |
Table 2: Illustrative Lap Shear Strength of an Epoxy Adhesive on Aluminum Substrate
| Formulation | Silane Concentration (wt%) | Mean Lap Shear Strength (MPa) | Standard Deviation (MPa) |
| Control (No Silane) | 0 | 15.2 | 1.8 |
| With Silane | 1.0 | 22.5 | 2.1 |
| With Silane | 2.0 | 24.8 | 2.3 |
Table 3: Illustrative Peel Strength of a Polyurethane Adhesive on Glass Substrate
| Formulation | Silane Concentration (wt%) | Mean T-Peel Strength (N/mm) | Standard Deviation (N/mm) |
| Control (No Silane) | 0 | 3.1 | 0.4 |
| With Silane | 1.0 | 5.8 | 0.6 |
| With Silane | 2.0 | 6.5 | 0.7 |
Experimental Protocols
The following are detailed protocols for the surface treatment of substrates and the evaluation of adhesive formulations containing this compound.
Protocol 1: Surface Treatment of Substrates
This protocol describes the application of the silane as a primer to an inorganic substrate to promote adhesion.
Materials:
-
Substrates (e.g., glass slides, aluminum coupons)
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beakers and magnetic stirrer
-
Drying oven
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate surfaces by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then in an oven at 110°C for 1 hour.
-
Silane Solution Preparation: Prepare a 1-2% (v/v) solution of the silane in a 95:5 (v/v) ethanol/water mixture. For example, to prepare 100 mL of a 1% solution, add 1 mL of the silane to 94 mL of ethanol and 5 mL of deionized water. Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis. Stir the solution for at least 30 minutes to allow for hydrolysis to occur.
-
Surface Application: Immerse the cleaned, dry substrates in the silane solution for 2-3 minutes. Alternatively, the solution can be wiped or sprayed onto the surface.
-
Drying and Curing: Remove the substrates from the solution and allow the solvent to evaporate at room temperature for 5-10 minutes. Cure the treated substrates in an oven at 110-120°C for 15-30 minutes to promote the condensation reaction with the surface and form a stable siloxane layer.
-
Storage: Store the treated substrates in a desiccator until they are ready for bonding.
Protocol 2: Adhesive Formulation and Bond Strength Testing
This protocol details the incorporation of the silane as an additive into an adhesive formulation and the subsequent testing of its mechanical properties.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A)
-
Curing agent (e.g., Amine-based hardener)
-
This compound
-
Treated or untreated substrates (as per Protocol 1)
-
Universal testing machine with appropriate grips
-
Spacers (e.g., glass beads or wire) to control bondline thickness
-
Mixing cups and spatula
Procedure:
-
Adhesive Preparation:
-
For the control formulation, weigh the epoxy resin and curing agent in the stoichiometric ratio recommended by the manufacturer and mix thoroughly.
-
For the experimental formulation, first add the desired amount of this compound (typically 0.5-2.0% by weight of the total resin and hardener) to the epoxy resin and mix until homogeneous. Then, add the curing agent and mix thoroughly.
-
-
Bonding of Substrates:
-
Apply the mixed adhesive to one of the treated (or untreated) substrates.
-
Use spacers to ensure a consistent bondline thickness (e.g., 0.2 mm).
-
Place the second substrate over the adhesive to create a lap joint (e.g., as per ASTM D1002 for lap shear testing).
-
Clamp the assembly and cure according to the adhesive manufacturer's instructions (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
-
Mechanical Testing:
-
After the curing period, perform lap shear testing using a universal testing machine at a specified crosshead speed (e.g., 1.3 mm/min for ASTM D1002).
-
Record the maximum load at failure for each specimen.
-
Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bond area.
-
Test a statistically significant number of samples (e.g., n=5-10) for each formulation and calculate the mean and standard deviation.
-
Experimental Workflow Visualization
Conclusion
This compound is a valuable additive for enhancing the performance of adhesive formulations. By forming a durable, covalent bridge between inorganic substrates and organic polymers, it significantly improves bond strength and environmental resistance. The provided protocols offer a framework for researchers and scientists to effectively incorporate and evaluate this silane in their specific adhesive systems. It is recommended to optimize the silane concentration and curing conditions for each specific adhesive and substrate combination to achieve the best performance.
References
Application Notes and Protocols for (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, also known as 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is a versatile organosilane coupling agent. Its unique molecular structure, featuring a reactive epoxycyclohexyl group and hydrolyzable triethoxysilyl groups, enables it to act as a molecular bridge between inorganic substrates and organic polymers. This dual functionality makes it an invaluable tool for surface modification, adhesion promotion, and the development of advanced composite materials. In the context of drug development and biomedical research, this silane can be utilized for the functionalization of nanoparticles and surfaces for targeted drug delivery, diagnostics, and biocompatible coatings.
This document provides detailed application notes and experimental protocols for the use of this compound in a research and development setting.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₂₈O₄Si |
| Molecular Weight | 288.46 g/mol [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Purity | >98.0% (GC)[1] |
| Boiling Point | 114-117°C at 0.4 mmHg[2] |
| Density | 1.015 g/cm³[2] |
| Flash Point | 104°C[2] |
Mechanism of Action: Surface Modification
The utility of this compound as a surface modifying agent is predicated on a two-step reaction mechanism: hydrolysis and condensation.
-
Hydrolysis: The triethoxy groups (-OCH₂CH₃) of the silane are hydrolyzed in the presence of water to form reactive silanol groups (-OH). This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., silica, glass, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). Alternatively, the silanol groups can self-condense with other hydrolyzed silane molecules to form a polysiloxane network on the surface.
The epoxy group remains available for subsequent reactions with a variety of organic functional groups, such as amines and carboxyls, allowing for the covalent attachment of polymers, proteins, or drug molecules.
Diagram: Silanization Reaction Pathway
Caption: General reaction pathway for surface modification.
Experimental Protocols
Protocol 1: Functionalization of Silica Nanoparticles
This protocol details the procedure for covalently grafting this compound onto the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (SNPs)
-
This compound
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Round-bottom flask with condenser
-
Magnetic stirrer with heating mantle
-
Sonicator
-
Centrifuge
-
Vacuum oven
Procedure:
-
Activation of Silica Nanoparticles:
-
Disperse the silica nanoparticles in a 1 M HCl solution and sonicate for 30 minutes to clean the surface and increase the number of silanol groups.
-
Pellet the nanoparticles by centrifugation, discard the supernatant, and resuspend in deionized water.
-
Repeat the washing step until the pH of the supernatant is neutral.
-
Dry the cleaned nanoparticles in a vacuum oven at 120-140°C overnight to remove adsorbed water.[4]
-
-
Silanization:
-
In a round-bottom flask, disperse 1.0 g of the dried silica nanoparticles in 50 mL of anhydrous toluene under a nitrogen atmosphere.[4]
-
Sonicate the suspension for 15 minutes to ensure uniform dispersion.[4]
-
Add 1.0 mL of this compound to the suspension. The optimal concentration may need to be adjusted based on the specific surface area of the nanoparticles.
-
Heat the mixture to reflux (approximately 110°C) with vigorous stirring for 12-24 hours under a nitrogen atmosphere.[4]
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.[4]
-
Wash the nanoparticles sequentially with toluene (3 times) and ethanol (2 times) to remove unreacted silane and by-products. A brief sonication during each resuspension step can improve cleaning efficiency.[4]
-
Dry the final product in a vacuum oven at 60°C overnight.[4]
-
Store the epoxy-functionalized silica nanoparticles in a desiccator.
-
Protocol 2: Characterization of Functionalized Nanoparticles
Successful functionalization can be verified using the following techniques.
A. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the presence of the grafted organic silane.
-
Procedure: Acquire spectra of both unmodified and functionalized nanoparticles.
-
Expected Results: The spectrum of the functionalized nanoparticles should exhibit new characteristic peaks corresponding to the C-H stretching of the alkyl chain (around 2850-2950 cm⁻¹) and the epoxy ring vibrations (around 910 cm⁻¹ and 1250 cm⁻¹), which are absent in the spectrum of the unmodified silica.[4][5]
B. Thermogravimetric Analysis (TGA)
-
Objective: To quantify the amount of grafted silane.
-
Procedure: Heat the samples from room temperature to 800°C under a nitrogen atmosphere.[4][6]
-
Expected Results: Unmodified silica will show minimal weight loss. The functionalized sample will display a significant weight loss, typically between 200-600°C, corresponding to the decomposition of the grafted silane. This weight loss can be used to calculate the grafting density.[4][7]
C. Contact Angle Measurement
-
Objective: To assess the change in surface wettability.
-
Procedure: Prepare a flat surface of the modified material and measure the water contact angle using a goniometer.
-
Expected Results: The introduction of the organosilane will alter the surface energy. Depending on the substrate, an increase in the water contact angle, indicating a more hydrophobic surface, is often observed.[8][9][10]
Diagram: Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Applications in Composites and Coatings
This compound and its analogues are widely used to improve the performance of composite materials and coatings.[11][12]
-
Adhesion Promotion: It enhances the adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices (e.g., epoxy, polyurethane).[11] This leads to improved mechanical properties and durability.
-
Improved Mechanical Properties: In composites, the improved interfacial bonding translates to higher tensile strength, flexural modulus, and hardness.[13][14]
-
Enhanced Durability: In coatings, it can improve resistance to moisture, chemicals, and abrasion.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for surfaces modified with epoxy silanes. The exact values will depend on the specific substrate, silane concentration, and reaction conditions.
| Parameter | Technique | Typical Value/Observation |
| Grafting Density | TGA | Weight loss of 3-6% for silanized silica nanoparticles[5] |
| Water Contact Angle | Goniometry | Can range from ~55° to >95° depending on the silane and substrate[8][9] |
| Tensile Strength | Universal Testing Machine | Addition to epoxy resins can result in tensile strengths of ~38 MPa[15] |
| Flexural Modulus | Universal Testing Machine | Can show a significant increase in polymer composites[13] |
Conclusion
This compound is a powerful and versatile molecule for the surface modification of inorganic materials. The protocols and data presented here provide a foundation for its application in diverse fields, from materials science to biomedical engineering. For specific applications, optimization of the reaction parameters is recommended to achieve the desired surface properties and performance characteristics.
References
- 1. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 9. matec-conferences.org [matec-conferences.org]
- 10. Hydrophobic Contact Angle and Surface Degradation of Epoxy Resin Compound with Silicon Rubber and Silica [article.sapub.org]
- 11. innospk.com [innospk.com]
- 12. 2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIETHOXYSILANE | [gelest.com]
- 13. annals.fih.upt.ro [annals.fih.upt.ro]
- 14. tribology.fink.rs [tribology.fink.rs]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanoparticle Functionalization using (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including drug delivery, bio-imaging, and diagnostics. The choice of surface chemistry dictates the nanoparticle's interaction with its biological environment, influencing its stability, biocompatibility, and targeting capabilities. (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane is a bifunctional molecule that serves as an excellent coupling agent for covalently linking to nanoparticle surfaces.[1][2][3]
This organosilane possesses two key reactive groups: a triethoxysilane group and a cyclohexene oxide (epoxy) group. The triethoxysilane moiety facilitates a strong, covalent attachment to inorganic nanoparticles with surface hydroxyl groups, such as silica (SiO₂) and iron oxide (Fe₃O₄) nanoparticles.[4] The epoxy ring, being more reactive than glycidoxypropyl systems, provides a versatile handle for the subsequent conjugation of a wide variety of biomolecules, including proteins, peptides, antibodies, and small molecule drugs, through reactions with nucleophiles like amines and thiols. This document provides detailed protocols for the functionalization of silica and iron oxide nanoparticles with this compound, along with methods for their characterization.
Principle of Silanization
The covalent grafting of this compound onto a nanoparticle surface is a two-step process involving hydrolysis and condensation:
-
Hydrolysis: The triethoxy groups (-OCH₂CH₃) of the silane molecule are hydrolyzed in the presence of a small amount of water to form reactive silanol (Si-OH) groups.
-
Condensation: These newly formed silanols on the silane molecule then react with the hydroxyl groups present on the surface of the nanoparticles. This condensation reaction forms stable covalent siloxane bonds (Si-O-Si), effectively grafting the epoxy-containing organic moiety to the nanoparticle surface.[4]
It is crucial to control the reaction conditions to favor surface grafting over the self-condensation of silane molecules in the solution, which can lead to the formation of polysiloxane multilayers or aggregates.
Experimental Protocols
The following protocols provide a general guideline for the functionalization of silica and iron oxide nanoparticles. Optimal reaction conditions, such as silane concentration, reaction time, and temperature, may need to be determined empirically for specific nanoparticle types and sizes.
Protocol 1: Functionalization of Silica Nanoparticles (SiNPs)
Materials:
-
Silica Nanoparticles (SiNPs)
-
This compound
-
Anhydrous Toluene
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Activation of SiNPs:
-
Disperse 1 g of SiNPs in 50 mL of 1 M HCl.
-
Sonicate the suspension for 30 minutes to clean the surface and increase the density of silanol groups.
-
Centrifuge the suspension to pellet the nanoparticles.
-
Wash the SiNPs repeatedly with deionized water until the pH of the supernatant is neutral.
-
Dry the activated SiNPs in a vacuum oven at 120°C overnight.
-
-
Silanization Reaction:
-
Disperse 1 g of dried, activated SiNPs in 50 mL of anhydrous toluene in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Sonicate for 15 minutes to ensure a uniform dispersion.
-
Add 1.0 mL of this compound to the suspension under a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 110°C) and maintain vigorous stirring for 12-24 hours.[4]
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with toluene (3 times) and ethanol (2 times) to remove unreacted silane and by-products. A sonication step during each redispersion can aid in efficient cleaning.[4]
-
Dry the final product in a vacuum oven at 60°C overnight.
-
Store the epoxy-functionalized SiNPs in a desiccator.
-
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)
Materials:
-
Iron Oxide Nanoparticles (IONPs)
-
This compound
-
Ethanol
-
Deionized Water
-
Ammonium Hydroxide (optional, for base-catalyzed reaction)
Procedure:
-
Dispersion of IONPs:
-
Disperse 1 g of IONPs in 100 mL of a 4:1 (v/v) ethanol/water solution.
-
Sonicate the suspension for 20 minutes to ensure a stable dispersion.
-
-
Silanization Reaction (Base-Catalyzed):
-
To the dispersed IONPs, add 2 mL of this compound.
-
Optionally, add 1 mL of ammonium hydroxide to catalyze the reaction.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
-
Purification:
-
Collect the functionalized IONPs using a strong magnet.
-
Decant the supernatant and wash the nanoparticles with ethanol (3 times) and deionized water (2 times).
-
Dry the functionalized IONPs under vacuum at 50°C.
-
Characterization of Functionalized Nanoparticles
Verifying the successful functionalization of nanoparticles is a critical step. The following are key characterization techniques:
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to confirm the presence of the organic silane coating on the nanoparticle surface.
-
Procedure: Acquire spectra of both bare and functionalized nanoparticles.
-
Expected Results: The spectrum of the functionalized nanoparticles should show new characteristic peaks corresponding to the silane. Look for peaks associated with C-H stretching (around 2850-2950 cm⁻¹), Si-O-Si stretching (around 1000-1100 cm⁻¹), and potentially the epoxy ring vibrations (around 820-950 cm⁻¹ and 1250 cm⁻¹).
Thermogravimetric Analysis (TGA)
TGA is used to quantify the amount of silane grafted onto the nanoparticle surface.
-
Procedure: Heat the samples from room temperature to 800°C under a nitrogen atmosphere.
-
Expected Results: Bare nanoparticles will show minimal weight loss. The functionalized nanoparticles will exhibit a significant weight loss at temperatures corresponding to the decomposition of the organic silane (typically between 200-600°C).[4] This weight loss can be used to calculate the grafting density.
Dynamic Light Scattering (DLS) and Zeta Potential
DLS and zeta potential measurements provide information about the size distribution and surface charge of the nanoparticles in suspension.
-
Procedure: Analyze dilute, stable suspensions of the nanoparticles before and after functionalization.
-
Expected Results: DLS will typically show a slight increase in the hydrodynamic diameter due to the grafted organic layer. The zeta potential will likely change, reflecting the alteration of the surface chemistry.[4]
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology and dispersion of the nanoparticles.
-
Procedure: Disperse a small amount of nanoparticles in a suitable solvent, drop-cast onto a TEM grid, and allow to dry.
-
Expected Results: TEM images can confirm that the nanoparticles have maintained their morphology and have not undergone significant aggregation after the functionalization process.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of epoxy-silane functionalized nanoparticles. These values are illustrative and may vary depending on the specific nanoparticles and reaction conditions used.
Table 1: Typical Physicochemical Properties of Bare vs. Functionalized Nanoparticles
| Parameter | Bare Nanoparticles | Epoxy-Functionalized Nanoparticles | Technique |
| Hydrodynamic Diameter | ~100 nm | ~105-115 nm | DLS[4] |
| Zeta Potential (pH 7) | -35 mV | -20 mV | Electrophoretic Light Scattering[4] |
| TGA Weight Loss (150-800°C) | < 2% | 5 - 15% | TGA[4] |
Table 2: Expected FTIR Characteristic Peaks for Functionalized Nanoparticles
| Wavenumber (cm⁻¹) | Assignment |
| 2850-2950 | C-H stretching from alkyl chain |
| 1250 | Asymmetric stretching of epoxy ring |
| 1000-1100 | Si-O-Si stretching |
| 820-950 | Symmetric stretching of epoxy ring |
Applications in Drug Development
The epoxy groups on the surface of the functionalized nanoparticles serve as versatile anchors for the covalent attachment of various biomolecules. This opens up a wide range of applications in drug development.
-
Targeted Drug Delivery: Targeting ligands, such as antibodies or peptides, can be conjugated to the epoxy groups to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
-
Bio-imaging: Fluorescent dyes or contrast agents can be attached to the nanoparticles for in vitro and in vivo imaging applications.
-
Diagnostics: The immobilization of antibodies or other recognition elements on the nanoparticle surface can be utilized for the development of sensitive diagnostic assays.
Conclusion
Functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced nanomaterials for biomedical applications. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers to successfully modify nanoparticle surfaces and unlock their potential in drug development and beyond. The high reactivity of the cyclohexene oxide group offers a distinct advantage for efficient bioconjugation.
References
Application Notes and Protocols for the Analytical Detection of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (TEOES)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (TEOES) is a bifunctional organosilane containing an epoxy group and a triethoxysilyl group. This unique structure allows it to act as a versatile coupling agent, adhesion promoter, and surface modifier in a wide range of applications, including in the formulation of advanced materials for drug delivery systems and medical devices. Accurate and reliable analytical methods for the detection and quantification of TEOES are crucial for quality control, formulation development, and stability studies.
These application notes provide detailed protocols for the analysis of TEOES using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like TEOES. It offers high sensitivity and selectivity, making it suitable for trace analysis.
Application Note:
This protocol describes a GC-MS method for the quantitative analysis of TEOES in solution. The method is based on the separation of TEOES from the sample matrix on a capillary GC column followed by detection using a mass spectrometer. Quantification is achieved by using an internal or external standard calibration. It is important to note that silanes can be reactive, and care should be taken to use dry solvents and avoid active surfaces in the GC system to prevent hydrolysis and ensure reproducibility.
Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing TEOES.
-
Dissolve the sample in a dry, inert solvent such as heptane or dichloromethane to a final concentration within the calibration range.[1]
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
Add an appropriate internal standard (e.g., a stable silane compound not present in the sample) to both the sample and calibration standards.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Injector: Split/splitless injector at 250 °C. A splitless injection of 1 µL is recommended for trace analysis.[2]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions of TEOES (e.g., fragments resulting from the loss of ethoxy groups).
3. Calibration:
-
Prepare a series of calibration standards of TEOES in the same solvent as the sample, covering the expected concentration range.
-
Add the internal standard to each calibration standard at a constant concentration.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of TEOES to the peak area of the internal standard against the concentration of TEOES.
4. Data Analysis:
-
Identify the TEOES peak in the sample chromatogram based on its retention time and mass spectrum.
-
Integrate the peak areas of TEOES and the internal standard.
-
Calculate the concentration of TEOES in the sample using the calibration curve.
Quantitative Data Summary (Indicative for similar silanes):
| Parameter | Value | Reference |
| Analytical Range | 1 - 500 µg/mL | [1][3] |
| Limit of Detection (LOD) | ~1 µg/mL | [3] |
| Limit of Quantification (LOQ) | ~5 µg/mL | [3] |
| Recovery | >95% | [1][3] |
| Repeatability (RSD) | 6.5 - 10.1% | [1][3] |
Note: The above data is for analogous silane compounds and should be used as a guideline. Method validation should be performed for TEOES to determine specific performance characteristics.
GC-MS analysis workflow for TEOES.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. It is particularly useful for analyzing TEOES in complex matrices where GC is not suitable.
Application Note:
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the analysis of TEOES. The separation is based on the partitioning of TEOES between a nonpolar stationary phase and a polar mobile phase. Detection can be achieved using a UV detector, although TEOES has a weak chromophore, or more universally with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
Experimental Protocol:
1. Sample Preparation:
-
Prepare samples by dissolving them in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, and UV or MS detector.
-
Column: Newcrom R1 column (4.6 x 150 mm, 5 µm) or a similar reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added as a modifier for UV detection. For MS-compatible methods, replace phosphoric acid with formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV Detector: 210 nm (due to the epoxy group).
-
Mass Spectrometer (for LC-MS): Electrospray ionization (ESI) in positive ion mode.
-
3. Calibration:
-
Prepare a series of TEOES standards in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
4. Data Analysis:
-
Identify the TEOES peak based on its retention time.
-
Quantify the amount of TEOES in the sample using the calibration curve.
Quantitative Data Summary (General HPLC Performance):
| Parameter | Expected Value |
| Linearity (R²) | >0.99 |
| Precision (RSD) | <5% |
| Accuracy (% Recovery) | 95 - 105% |
| LOD/LOQ | Analyte and detector dependent |
Note: This data is typical for HPLC methods and should be established specifically for TEOES through method validation.
References
Application Notes and Protocols for (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane in Sol-Gel Processes for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (ETAS) in sol-gel processes for applications in drug development. This document details the role of ETAS in forming robust and functionalized silica-based matrices for controlled drug release and other biomedical applications. Detailed experimental protocols and data are provided to guide researchers in utilizing this versatile molecule.
Introduction
The sol-gel process is a versatile method for synthesizing inorganic and organic-inorganic hybrid materials from molecular precursors. In the context of drug delivery, it offers a low-temperature, solution-based route to encapsulate therapeutic agents within a porous and biocompatible silica matrix. This compound, also known as 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is a bifunctional organosilane that serves as a valuable precursor in such systems.
The triethoxysilane group of ETAS participates in the conventional sol-gel reactions of hydrolysis and condensation to form a siloxane network (Si-O-Si). The unique feature of ETAS is its epoxycyclohexyl group, which can be leveraged for further chemical modification. This epoxy ring can be opened under acidic or basic conditions, allowing for the covalent attachment of drugs, targeting ligands, or other functional molecules. This bifunctionality makes ETAS an excellent candidate for creating sophisticated drug delivery systems with tailored properties.
Key Applications in Drug Development
The incorporation of ETAS into sol-gel matrices can impart several advantageous properties for drug delivery applications:
-
Enhanced Drug Loading and Controlled Release: The porous silica network formed can physically entrap drug molecules. Furthermore, the epoxy group allows for the covalent conjugation of drugs, preventing burst release and enabling sustained and controlled release profiles.
-
Improved Mechanical Stability: The organic component provided by the ethylcyclohexyl group can enhance the mechanical integrity and flexibility of the silica gel compared to purely inorganic silica matrices.
-
Surface Functionalization: The reactive epoxy group provides a handle for post-synthesis surface modification. This can be used to attach targeting moieties (e.g., antibodies, peptides) to direct the drug carrier to specific cells or tissues, or to attach polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.
-
Biocompatibility: Silica-based materials are generally considered biocompatible and biodegradable, making them suitable for in vivo applications.
Experimental Protocols
Protocol 1: Preparation of a Basic ETAS-Functionalized Silica Sol-Gel Matrix
This protocol describes the synthesis of a silica gel matrix incorporating ETAS. This basic matrix can be used for physical encapsulation of drugs.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound (ETAS)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst
Procedure:
-
Precursor Solution Preparation: In a clean, dry flask, prepare a mixture of TEOS and ETAS in the desired molar ratio. A common starting point is a TEOS:ETAS molar ratio of 9:1. Add ethanol to the mixture to act as a co-solvent. The total volume of ethanol should be approximately four times the total volume of the silane precursors.
-
Hydrolysis: While stirring the precursor solution, add a solution of deionized water and the chosen catalyst. The molar ratio of water to the total silanes is a critical parameter and typically ranges from 1 to 4. For acid catalysis, a few drops of 0.1 M HCl can be used. For base catalysis, 0.1 M ammonia can be used.
-
Sol Formation and Gelation: Continue stirring the solution at room temperature. The solution will gradually become more viscous as hydrolysis and condensation reactions proceed, forming a "sol." Over time, the sol will transition into a rigid, monolithic "gel." Gelation time can vary from minutes to days depending on the reaction conditions (catalyst, water ratio, temperature).
-
Aging: Once gelation has occurred, seal the container to prevent solvent evaporation and allow the gel to age for 24-48 hours. During aging, the silica network continues to strengthen through further condensation reactions.
-
Drying: The wet gel can be dried under different conditions to obtain various forms of the material. For a porous xerogel, slow drying at ambient temperature and pressure is recommended. For an aerogel with high porosity, supercritical drying is required.
Protocol 2: Covalent Drug Conjugation to an ETAS-Functionalized Matrix
This protocol outlines a general procedure for covalently attaching a drug molecule containing a nucleophilic group (e.g., an amine or hydroxyl group) to the epoxy rings within the ETAS-functionalized silica gel.
Materials:
-
Pre-formed, aged ETAS-functionalized silica gel (from Protocol 1)
-
Drug with a suitable nucleophilic group
-
Anhydrous solvent (e.g., dimethylformamide - DMF, or dioxane)
-
A suitable catalyst for epoxy ring-opening (e.g., a Lewis acid or a base, depending on the drug's stability)
Procedure:
-
Solvent Exchange: If the wet gel from Protocol 1 is in an alcohol/water mixture, perform a solvent exchange with the anhydrous solvent to be used for the conjugation reaction. This is done by repeatedly immersing the gel in the new solvent.
-
Drug Solution Preparation: Dissolve the drug in the anhydrous solvent to a desired concentration.
-
Conjugation Reaction: Immerse the ETAS-functionalized gel in the drug solution. Add the catalyst if required. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-60 °C) with gentle agitation for 24-72 hours.
-
Washing: After the reaction, remove the gel from the drug solution and wash it extensively with the anhydrous solvent to remove any unreacted drug. Follow with washing using a more volatile solvent (e.g., ethanol) to facilitate drying.
-
Drying: Dry the drug-conjugated gel under vacuum to obtain the final product.
Data Presentation
The following tables summarize typical quantitative data that should be collected and analyzed when developing ETAS-based sol-gel drug delivery systems.
Table 1: Sol-Gel Synthesis Parameters
| Parameter | Typical Range | Effect on Material Properties |
| TEOS:ETAS Molar Ratio | 100:0 to 50:50 | Increasing ETAS content increases hydrophobicity and the number of functionalizable sites, but may decrease mechanical strength. |
| Water:Silane Molar Ratio | 1 - 4 | Affects the rates of hydrolysis and condensation, influencing gelation time, pore size, and surface area. |
| Catalyst (pH) | Acidic (pH 1-3) or Basic (pH 8-10) | Acid catalysis leads to more linear polymers and slower gelation, while base catalysis results in more highly branched clusters and faster gelation. |
| Aging Time (hours) | 24 - 72 | Longer aging times lead to a stronger, more cross-linked network. |
| Drying Method | Ambient, Vacuum, Supercritical | Determines the final porosity and density of the material (xerogel vs. aerogel). |
Table 2: Drug Loading and Release Characterization
| Parameter | Method of Determination | Desired Outcome for Controlled Release |
| Drug Loading Capacity (%) | UV-Vis Spectroscopy, HPLC | High loading capacity to minimize the amount of carrier material needed. |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy, HPLC | High encapsulation efficiency to minimize drug loss during preparation. |
| In Vitro Release Profile | Dialysis, UV-Vis Spectroscopy, HPLC | Sustained release over a prolonged period with minimal burst release. |
| Release Kinetics Model | (e.g., Higuchi, Korsmeyer-Peppas) | Understanding the mechanism of drug release (e.g., diffusion-controlled, swelling-controlled). |
Visualizations
Experimental Workflow for Drug-Loaded ETAS-Silica Gel
Caption: Workflow for preparing a drug-loaded ETAS-functionalized silica xerogel.
Logical Relationship of ETAS in Sol-Gel Formation
Caption: Dual role of ETAS in forming the silica network and enabling functionalization.
Unlocking Surface Reactivity for Advanced Biomedical Applications: A Guide to (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane Coated Surfaces
Introduction: Bridging the Gap Between Materials and Biology
In the pursuit of advanced biomedical technologies, the interface between a material and its biological environment is of paramount importance. Controlling this interface allows for the modulation of cellular behavior, the targeted delivery of therapeutics, and the overall biocompatibility of medical devices.[1] (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (OETES), a bifunctional organosilane, emerges as a critical tool in this endeavor. Its unique structure, featuring a reactive epoxycyclohexyl group and a surface-anchoring triethoxysilane moiety, offers a versatile platform for the covalent modification of a wide range of substrates.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the principles and protocols for utilizing OETES-coated surfaces. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to innovate and adapt these techniques for your specific research needs.
The Chemistry of OETES: A Dual-Functionality Molecule
The power of OETES lies in its two distinct functional ends, which allow it to act as a molecular bridge between inorganic or organic substrates and biological molecules.[3]
-
The Triethoxysilane Group: The Anchor to the Surface: The triethoxysilane group is the key to covalently attaching OETES to surfaces rich in hydroxyl groups (-OH), such as glass, silicon wafers, and many metal oxides.[3][4] The process, known as silanization, involves the hydrolysis of the ethoxy groups in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups on the substrate, forming stable siloxane bonds (Si-O-Si).[4]
-
The Epoxycyclohexyl Group: The Gateway to Bio-functionalization: On the other end of the molecule, the epoxy (oxirane) ring is a highly strained three-membered ring that can be readily opened by a variety of nucleophiles.[4] This reactivity makes it an ideal handle for the covalent immobilization of biomolecules containing amine (-NH2), thiol (-SH), or hydroxyl (-OH) groups, such as proteins, peptides, antibodies, and drugs.[4]
Core Applications in Biomedical Research
The unique properties of OETES-coated surfaces open up a vast landscape of potential biomedical applications:
-
Enhanced Cell Adhesion and Tissue Engineering: By immobilizing cell adhesion molecules like fibronectin or RGD peptides, OETES-coated surfaces can be tailored to promote the attachment, proliferation, and differentiation of specific cell types.[5][6] This is crucial for the development of advanced cell culture platforms, tissue engineering scaffolds, and medical implants that require seamless integration with surrounding tissues.[7]
-
Targeted Drug Delivery Systems: The epoxy group can be used to covalently link drugs or drug-loaded nanoparticles to a surface.[8][9][10] This allows for the creation of localized drug delivery systems on medical implants or other devices, providing sustained release of therapeutic agents directly at the site of action and minimizing systemic side effects.[8]
-
Biocompatible and Anti-Fouling Coatings: Surface modification with OETES can be a foundational step in creating biocompatible coatings.[1] The epoxy group can be used to attach molecules like polyethylene glycol (PEG), which are known to resist protein adsorption and cell adhesion, thereby reducing the foreign body response to implanted materials.[11]
-
Biosensor Development: The ability to covalently attach antibodies or other biorecognition elements to a surface with high stability is fundamental to the development of sensitive and robust biosensors.[12] OETES provides a reliable method for achieving this, paving the way for advanced diagnostic tools.
Experimental Protocols: From Theory to Practice
The following protocols provide a detailed, step-by-step guide for the preparation and functionalization of OETES-coated surfaces.
Protocol 1: Preparation of OETES-Coated Glass or Silicon Surfaces
This protocol details the foundational process of creating a reactive epoxy-functionalized surface.
Materials:
-
Glass slides or silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
This compound (OETES)
-
Deionized water
-
Ethanol
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the glass slides or silicon wafers in Piranha solution for 30-60 minutes to remove organic residues and generate surface hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Rinse with ethanol and dry under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of OETES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the OETES solution for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound OETES.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds.
-
-
Final Cleaning and Storage:
-
Rinse the cured substrates with ethanol and dry under a nitrogen stream.
-
Store the OETES-coated substrates in a desiccator to prevent hydrolysis of the epoxy groups.
-
Protocol 2: Immobilization of a Protein (e.g., Fibronectin) onto an OETES-Coated Surface
This protocol demonstrates how to bio-functionalize the prepared surface for cell adhesion applications.
Materials:
-
OETES-coated glass slides (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fibronectin solution (e.g., 50 µg/mL in PBS)
-
Bovine serum albumin (BSA) solution (1% w/v in PBS) for blocking
-
Sterile deionized water
Procedure:
-
Protein Immobilization:
-
Place the OETES-coated slides in a sterile petri dish.
-
Cover the surface of the slides with the fibronectin solution and incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber. The primary amine groups of the protein will react with the surface epoxy groups.
-
-
Blocking of Unreacted Sites:
-
Aspirate the fibronectin solution.
-
Rinse the slides gently with PBS (3 x 5 minutes).
-
Immerse the slides in the BSA solution for 1 hour at room temperature to block any remaining reactive epoxy groups and reduce non-specific cell binding.
-
-
Final Rinsing and Use:
-
Rinse the slides with sterile PBS (3 x 5 minutes).
-
The fibronectin-functionalized surfaces are now ready for cell culture experiments.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps.
Caption: Workflow for preparing an OETES-coated surface.
Caption: Workflow for protein immobilization on an OETES-coated surface.
Quantitative Data and Characterization
To ensure the success of the surface modification, it is essential to characterize the coated surfaces. The following table summarizes key characterization techniques and their expected outcomes.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Coating |
| Contact Angle Goniometry | Surface wettability | Increase in contact angle after silanization, indicating a more hydrophobic surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition | Presence of Si 2p and C 1s peaks corresponding to the silane layer. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | An increase in surface roughness may be observed after coating. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functional groups | Appearance of characteristic peaks for Si-O-Si bonds and the epoxy ring. |
| Fluorescence Microscopy | Protein immobilization | Visualization of fluorescently labeled proteins bound to the surface. |
Conclusion and Future Outlook
This compound provides a robust and versatile platform for the surface modification of materials for biomedical applications. The protocols and principles outlined in this guide offer a solid foundation for researchers to develop innovative solutions for tissue engineering, drug delivery, and diagnostics. As our understanding of the cell-material interface continues to grow, the importance of well-defined, functionalized surfaces created with molecules like OETES will undoubtedly increase, paving the way for the next generation of biomedical devices and therapies.
References
Sources
- 1. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane [cymitquimica.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticle coating on the silane-modified surface of magnesium for local drug delivery and controlled corrosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]- [webbook.nist.gov]
- 16. zmsilane.com [zmsilane.com]
- 17. This compound | 10217-34-2 [sigmaaldrich.com]
- 18. 10217-34-2 this compound AKSci 0572AA [aksci.com]
- 19. Triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane | SIELC Technologies [sielc.com]
- 20. Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane | 3388-04-3 [chemicalbook.com]
- 21. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 22. chemscene.com [chemscene.com]
Troubleshooting & Optimization
troubleshooting (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane reaction failures
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (CAS No. not publicly available, structure analogous to other cycloaliphatic epoxy silanes). This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions for researchers and professionals in materials science and drug development. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to diagnose and resolve reaction failures effectively.
Introduction: The Dual-Functionality of a Cycloaliphatic Epoxy Silane
This compound is a bifunctional organosilane. It acts as a molecular bridge, connecting inorganic materials (like glass, silica, or metal oxides) to organic polymers or biomolecules. This is achieved through its two distinct reactive ends:
-
The Triethoxysilane Group: This silicon-based group undergoes hydrolysis and condensation to form a durable, covalent siloxane bond (-Si-O-Si-) with hydroxyl groups present on inorganic substrates.
-
The Cycloaliphatic Epoxide Group: This strained ring is a reactive electrophile, but it is notably less reactive than the glycidyl ether epoxides found in compounds like GPTMS. It readily reacts with nucleophiles such as amines, thiols, or hydroxyls, making it ideal for subsequent conjugation steps. This lower reactivity can provide a wider processing window but may require specific catalytic conditions for efficient ring-opening.
This guide is structured to address failures at both ends of the molecule.
Frequently Asked Questions (FAQs)
Q1: My silane solution became cloudy, viscous, or turned into a solid gel shortly after adding water. What went wrong?
A1: This is a classic case of premature and uncontrolled self-condensation. The hydrolysis of the ethoxy groups on silicon to form silanols (-Si-OH) is a necessary first step. However, these silanols are highly reactive and can condense with each other to form siloxane oligomers and polymers in solution. If this process happens too quickly, the silane polymerizes before it can bond to your substrate, leading to insoluble gels. The key cause is almost always related to pH and concentration. The rate of condensation is minimal around a pH of 4, while hydrolysis is still efficient. Operating outside this optimal pH window (e.g., at neutral or basic pH) dramatically accelerates condensation, leading to gelation.
Q2: The modified surface is not uniform. I'm seeing patches or "islands" of coating under a microscope.
A2: This issue, often termed "islanding," points to several potential problems:
-
Incomplete Hydrolysis: If the silane is not given enough time to fully hydrolyze before being applied to the surface, the unreacted ethoxy groups can lead to poor film formation.
-
Insufficient Surface Hydroxyls: The substrate itself must be properly activated to present a high density of hydroxyl (-OH) groups for the silane to bond to. Inadequate cleaning or activation is a common cause.
-
Uncontrolled Deposition: Applying a highly concentrated silane solution or allowing uncontrolled polymerization on the surface can lead to the formation of thick, uneven multilayers instead of a uniform monolayer.
Q3: My subsequent reaction to open the epoxide ring is showing very low yield. How can I confirm the epoxide is still present and active after the initial silanization step?
A3: This is a critical issue. The epoxide ring, while relatively stable, can be inadvertently opened during the silanization process, especially under harsh acidic or basic conditions. To troubleshoot this:
-
Verify Epoxide Integrity: Use analytical techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Raman Spectroscopy. The intact cycloaliphatic epoxide ring has characteristic vibrational bands (e.g., C-O-C asymmetric stretch around 810-840 cm⁻¹). The disappearance or significant reduction of this peak after silanization is a strong indicator of unwanted ring-opening.
-
Optimize Reaction Conditions: The nucleophilic attack on this specific type of epoxide may require mild heating or catalysis (e.g., with a Lewis acid or a base) to proceed efficiently. Ensure your reaction conditions are suitable for this less reactive epoxide.
Q4: How should I properly store this reagent to ensure its long-term stability?
A4: Like all alkoxysilanes, this reagent is highly sensitive to moisture. Upon contact with atmospheric water, it will begin to hydrolyze and polymerize inside the bottle, rendering it useless over time. Strict anhydrous storage conditions are mandatory. Store the vial tightly sealed with a PTFE-lined cap, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator or dry cabinet.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Preventing Silanization Failures
The formation of a stable, uniform silane layer is the foundation of your experiment. Failures here will guarantee downstream problems. This guide provides a logical flow for troubleshooting.
Caption: Troubleshooting Decision Tree for Silanization Failures.
| Parameter | Recommended Range | Rationale |
| pH of Hydrolysis Solution | 3.5 - 4.5 | In this "iso-electric" range, the rate of silanol condensation is minimized, while the rate of hydrolysis remains adequate. This provides a wider processing window, allowing hydrolysis to complete before significant self-polymerization occurs. |
| Silane Concentration | 0.5 - 2% (v/v) | Lower concentrations favor the formation of a self-assembled monolayer on the substrate surface over solution-phase oligomerization. Higher concentrations risk rapid gelation. |
| Solvent | 95% Ethanol / 5% Water | The alcohol co-solvent ensures miscibility of the non-polar silane with the aqueous phase required for hydrolysis. Anhydrous organic solvents (like toluene) can also be used for vapor-phase deposition. |
| Curing/Annealing Temp. | 100 - 120 °C | Post-deposition heating is crucial. It provides the energy to drive off water and ethanol byproducts and facilitates the final condensation step, forming strong covalent Si-O-Substrate and Si-O-Si bonds. |
Guide 2: Ensuring the Integrity and Reactivity of the Epoxide
A perfectly silanized surface is useless if the terminal epoxide group is damaged or unreactive.
Caption: Workflow to Validate Post-Silanization Epoxide Integrity.
The epoxide ring is susceptible to hydrolysis (ring-opening by water) under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Protons (H⁺) from your hydrolysis solution can protonate the epoxide oxygen, making the carbons more electrophilic and highly susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: Hydroxide ions (OH⁻) are strong nucleophiles that can directly attack and open the epoxide ring.
This is why maintaining the silanization pH within the mildly acidic 3.5-4.5 range is critical not only for controlling condensation but also for preserving the epoxide ring.
Experimental Protocols
Protocol 1: Standard Activation of Silica Substrates (e.g., Glass Slides)
Trustworthiness: This protocol creates a hydrophilic surface with a high density of reactive hydroxyl groups, which is a prerequisite for uniform silanization.
-
Sonication: Place substrates in a beaker with a 2% solution of laboratory detergent (e.g., Alconox) in deionized (DI) water. Sonicate for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates under running DI water for at least 3 minutes.
-
Hydroxylation: Immerse the substrates in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood. Leave for 30 minutes.
-
Final Rinse: Remove and rinse copiously with DI water.
-
Drying: Dry the substrates under a stream of nitrogen gas and place them in an oven at 110 °C for at least 1 hour before use. Use immediately.
Protocol 2: Controlled Aqueous-Alcoholic Silanization
Expertise: This method balances the rates of hydrolysis and condensation to favor surface monolayer formation.
-
Prepare Solution: In a clean flask, prepare a solution of 95% ethanol and 5% DI water (by volume). For example, 95 mL of ethanol and 5 mL of water.
-
Adjust pH: Add glacial acetic acid dropwise to the solution until the pH is between 4.0 and 4.5. Verify with a pH meter.
-
Add Silane: Add this compound to the solution to a final concentration of 1% (v/v). Stir gently for 5-10 minutes to allow for hydrolysis to initiate.
-
Deposition: Immerse the pre-activated, dry substrates into the silane solution. Let them react for 2-5 minutes. (Longer times can lead to multilayer formation).
-
Rinsing: Gently remove the substrates and rinse them by dipping into a beaker of fresh 95% ethanol to remove any physisorbed silane.
-
Curing: Place the rinsed substrates in an oven at 110 °C for 30-60 minutes to drive the covalent bond formation.
-
Storage: Store the coated substrates in a desiccator until ready for the next step.
Protocol 3: Characterization by Water Contact Angle (WCA)
Self-Validation: This simple technique provides quantitative evidence of a successful hydrophobic silane coating.
-
Measure Bare Substrate: Measure the WCA of a clean, activated substrate. It should be highly hydrophilic (<15°).
-
Measure Coated Substrate: After performing the silanization and curing (Protocol 2), carefully place a small droplet (2-5 µL) of DI water onto the surface.
-
Analyze: View the droplet profile and measure the angle between the substrate and the tangent of the droplet. A successful coating with this silane should significantly increase the WCA to the 60°-80° range, indicating a more hydrophobic surface. Consistent angles across the surface suggest uniformity.
References
-
Title: The Chemistry of Silanes: A Review and Recent Developments. Source: Gelest, Inc. Technical Library. URL: [Link]
-
Title: Silane Coupling Agents: A Review. Source: ScienceDirect (Journal of Adhesion Science and Technology). URL: [Link]
-
Title: Surface modification of glass. Source: Iowa State University Digital Repository. URL: [Link]
-
Title: A review on the thermal stability of silane coupling agents on glass and silica surfaces. Source: ScienceDirect (Journal of Thermal Analysis and Calorimetry). URL: [Link]
Technical Support Center: Optimizing (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, a versatile bifunctional molecule essential for advanced material science, surface modification, and bioconjugation applications. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the field-proven insights needed to optimize your experiments and overcome common challenges.
Section 1: Compound Fundamentals & Handling
Q1: What is this compound and what are its primary applications?
This molecule, with CAS No. 10217-34-2, is a dual-functionality silane coupling agent.[1][2][3] It features a cycloaliphatic epoxide ring and a hydrolyzable triethoxysilane group.[4] This unique structure allows it to act as a molecular bridge between inorganic substrates (like glass, silica, or metals) and organic polymers.[5][6]
-
The triethoxysilane group reacts with water (hydrolysis) to form reactive silanol groups (-Si-OH). These silanols can then bond to hydroxyl groups on inorganic surfaces or self-condense to form a durable polysiloxane network.[7]
-
The epoxide ring is a reactive electrophile that can undergo ring-opening reactions with a variety of nucleophiles (e.g., amines, carboxylates, thiols), making it ideal for grafting polymers or biomolecules.[8][9]
Its primary applications include use as an adhesion promoter in composites, a surface modification agent, a crosslinker for resins, and for immobilizing biomolecules in biosensors and drug delivery systems.[10]
Q2: What are the critical storage and handling requirements for this epoxysilane?
Proper storage is crucial to maintain the reactivity of both functional groups. Silane coupling agents are susceptible to hydrolysis in the presence of moisture.[11]
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[11] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent premature hydrolysis and condensation.
-
Handling: Use only in a fume hood with appropriate personal protective equipment (PPE). When dispensing, work quickly and reseal the container promptly to minimize exposure to atmospheric moisture. Use dry solvents and glassware for all reactions.
Section 2: Optimizing the Triethoxysilane Reaction (Hydrolysis & Condensation)
The transformation of the triethoxysilane moiety into a stable siloxane bond is a two-step process: hydrolysis followed by condensation.[7][12] The rate and extent of these reactions are highly dependent on experimental conditions.
Q3: What is the optimal pH for the hydrolysis of the triethoxysilane group?
The hydrolysis rate is slowest around pH 7 and is catalyzed by both acids and bases.[12][13]
-
Acidic Conditions (pH 3-5): Acid catalysis protonates the oxygen of the ethoxy group, making it a better leaving group and accelerating hydrolysis.[12][13] Acidic conditions also tend to slow down the subsequent condensation reaction, which can be advantageous for creating more ordered siloxane networks and extending the working life of the solution.[14] Acetic acid is a commonly used catalyst for this purpose.
-
Basic Conditions (pH > 7): Base catalysis proceeds via nucleophilic attack of a hydroxide ion on the silicon atom.[12][13] This typically leads to rapid and often uncontrollable condensation, which can result in particle aggregation or premature gelation.
For most surface treatment applications, a slightly acidic aqueous solution (pH 4-5) is recommended to achieve a controlled hydrolysis rate and a stable working solution.
Q4: How can I control the rate of condensation to prevent premature gelation of my silane solution?
Premature gelation is a common issue caused by uncontrolled condensation of silanol intermediates. Here are key parameters to control:
| Parameter | Recommendation | Rationale |
| Water Stoichiometry | Use a controlled amount of water. Sub-stoichiometric amounts can be used in specific applications to form oligomers.[15] | Excess water drives both hydrolysis and condensation. Limiting water slows the formation of the 3D siloxane network.[7] |
| Concentration | Work with dilute silane solutions (typically 0.5-5% w/v). | Higher concentrations increase the proximity of silanol groups, accelerating condensation. |
| pH | Maintain a slightly acidic pH (4-5). | As discussed, acidic conditions favor hydrolysis over condensation, increasing solution stability.[14] |
| Solvent | Use a mixture of water and a miscible alcohol (e.g., ethanol, isopropanol). | Alcohol co-solvents improve the solubility of the organosilane and can help manage reaction rates.[16] |
| Temperature | Perform hydrolysis at room temperature or below. | Higher temperatures increase the rates of both hydrolysis and condensation.[17] |
Workflow for Preparing a Stable Hydrolyzed Silane Solution
Caption: Workflow for preparing a stable, hydrolyzed epoxysilane solution.
Section 3: Optimizing Reactions of the Epoxide Ring
The epoxide ring is opened by nucleophilic attack. The regioselectivity of this reaction (i.e., which carbon atom is attacked) depends critically on the pH of the reaction medium.[18]
Q5: What are the differences between acid-catalyzed and base-catalyzed epoxide ring-opening?
-
Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile (e.g., alkoxides, amines), the reaction follows a pure SN2 mechanism . The nucleophile attacks the sterically least hindered carbon atom of the epoxide.[19][20] This is the most common and predictable method for functionalizing the silane.
-
Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[21] The reaction then proceeds via a mechanism with significant SN1 character . The nucleophile preferentially attacks the more substituted carbon atom—the one that can better stabilize the developing positive charge.[18][20]
Caption: Comparison of acid- and base-catalyzed epoxide ring-opening pathways.
Q6: I need to couple a primary amine to the epoxide. What conditions should I use?
Primary amines are good nucleophiles and can open the epoxide ring without a catalyst. For efficient coupling:
-
Dissolve the epoxysilane in an appropriate aprotic solvent (e.g., DMF, DMSO, or dioxane).
-
Add a slight excess (1.1 to 1.5 equivalents) of the primary amine.
-
Heat the reaction mixture, typically between 50-80°C, and monitor by a suitable analytical method (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
The reaction proceeds via an SN2 mechanism, with the amine attacking the least sterically hindered carbon of the epoxide.[19]
Section 4: Troubleshooting Guide
Q7: My silane solution became cloudy and formed a precipitate immediately after adding water. What went wrong?
This indicates uncontrolled and rapid hydrolysis and condensation.
-
Cause: The most likely cause is a locally high concentration of water or a non-optimal pH. Adding the silane too quickly to pure water without a co-solvent or pH control can cause it to hydrolyze and condense instantly, forming insoluble polysiloxane oligomers.
-
Solution: Always pre-mix your solvent system (e.g., alcohol/water) and adjust the pH before slowly adding the silane with vigorous stirring.[14] This ensures the silane is diluted quickly and the hydrolysis is controlled.
Q8: After modifying a glass surface, the resulting film has poor adhesion and can be easily wiped off. What are the potential causes?
Poor adhesion is a common problem that can usually be traced back to one of three areas: surface preparation, silane solution stability, or the curing process.[22][23]
| Potential Cause | Troubleshooting Steps |
| Inadequate Surface Cleaning | The substrate surface must be scrupulously clean and rich in hydroxyl (-OH) groups. Use a piranha etch or plasma cleaning for glass/silicon substrates. For metals, degrease thoroughly. Contaminants prevent the silanol groups from accessing the surface.[23] |
| Inactive Silane Solution | The hydrolyzed silane solution has a limited pot-life. If left for too long (e.g., > 24 hours), the active silanol monomers will self-condense into larger, less reactive oligomers in solution, which bond poorly to the surface. Always use freshly prepared solutions.[16] |
| Incomplete Curing | After applying the silane, a curing step (thermal or vacuum) is essential to drive the condensation reaction and form stable covalent Si-O-Substrate bonds. Incomplete curing leaves a weakly physisorbed layer. A typical cure is 110°C for 1 hour. |
| Excessive Silane Concentration | Applying a solution that is too concentrated can lead to the formation of thick, multilayered films that are weakly bonded to the substrate and have poor internal cohesion.[11] These thick layers can peel off easily.[22] Reduce the silane concentration to 1-2%. |
Troubleshooting Workflow for Poor Adhesion
Sources
- 1. chemscene.com [chemscene.com]
- 2. Triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane | SIELC Technologies [sielc.com]
- 3. 10217-34-2|this compound|BLD Pharm [bldpharm.com]
- 4. Buy Tris(dodecyloxy)(2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl)silane (EVT-12812734) | 93804-24-1 [evitachem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. gelest.com [gelest.com]
- 8. paint.org [paint.org]
- 9. Silane Coupling Agents - Gelest [technical.gelest.com]
- 10. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 11. rissochem.com [rissochem.com]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 13. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. US20100191001A1 - Process for controlled hydrolysis and condensation of epoxy-functional organosilanes and the cocondensation thereof with further organofunctional alkoxysilanes - Google Patents [patents.google.com]
- 16. How to store the solution after hydrolyzing the silane coupling agent? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 17. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 22. floorshieldcoatings.com [floorshieldcoatings.com]
- 23. simiron.com [simiron.com]
Technical Support Center: Synthesis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically involves the hydrosilylation of 4-vinylcyclohexene oxide with triethoxysilane, often catalyzed by platinum-based catalysts.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Catalyst Inactivity: The platinum catalyst may be poisoned or deactivated. | - Ensure all glassware is scrupulously clean and dry. - Use freshly opened, high-purity reagents and solvents. - Avoid sources of sulfur, amines, or other compounds known to poison platinum catalysts. |
| Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. | - Gradually increase the reaction temperature while monitoring for product formation and side reactions. Typical temperatures range from 80-120°C. | |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | - Use a slight excess of the silane (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the vinylcyclohexene oxide. | |
| Formation of a Gel or Solid Mass | Epoxide Ring-Opening Polymerization: The platinum catalyst can catalyze the polymerization of the epoxide ring, especially at elevated temperatures. | - Add a basic inhibitor, such as triphenylphosphine (PPh3), to the reaction mixture to suppress this side reaction. - Maintain the reaction temperature at the lowest effective level. |
| Presence of Significant Side Products | Dehydrogenative Silylation: This side reaction produces a vinylsilane and hydrogen gas, competing with the desired hydrosilylation. | - The choice of catalyst and ligands can influence the selectivity. Some ruthenium or rhodium catalysts may offer higher selectivity towards hydrosilylation. - Adjusting the reaction temperature and pressure may also favor the desired pathway. |
| Isomerization of the Double Bond: The catalyst can promote the migration of the double bond in the starting material. | - Use a catalyst known for high regioselectivity. - Shorter reaction times can minimize the extent of isomerization. | |
| Solvent-Related Side Reactions: Certain solvents can participate in side reactions. For instance, isopropanol can react with the silane in the presence of the catalyst.[1] | - Use inert, anhydrous solvents such as toluene or xylene. Avoid alcoholic solvents unless they are part of a specific protocol. | |
| Difficulty in Product Purification | Close Boiling Points of Product and Byproducts: Side products may have similar physical properties to the desired product, making separation by distillation challenging. | - Employ flash column chromatography on silica gel for purification. A gradient elution with a mixture of hexane and ethyl acetate is often effective. - Vacuum distillation at a reduced pressure can also be attempted, but care must be taken to avoid thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the platinum-catalyzed hydrosilylation of 4-vinylcyclohexene oxide with triethoxysilane. This reaction involves the addition of the Si-H bond of the silane across the vinyl group of the cyclohexene derivative.
Q2: Which catalyst is recommended for this hydrosilylation?
A2: Platinum-based catalysts are widely used, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (hexachloroplatinic acid) being common choices. The choice of catalyst can influence reaction rate and selectivity.
Q3: My reaction mixture turned dark and I observe the formation of black particles. What is happening?
A3: The formation of a black precipitate often indicates the reduction of the platinum catalyst to platinum(0) colloids or "platinum black". While finely dispersed platinum nanoparticles can be catalytically active, agglomeration can lead to deactivation. This can be influenced by impurities, high temperatures, or prolonged reaction times.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product. Thin Layer Chromatography (TLC) can also be a quick method to qualitatively assess the reaction. For a more detailed analysis, Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the Si-H stretching vibration (around 2100-2260 cm⁻¹) and the vinyl C=C stretching.
Q5: What are the key analytical techniques to confirm the structure of the final product?
A5: The structure of this compound should be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the ethyl groups on the silicon, the protons of the cyclohexane ring, and the epoxide protons. ¹³C NMR and ²⁹Si NMR can provide further structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands to look for include the Si-O-C stretching, C-O-C stretching of the epoxide ring, and the absence of the Si-H and vinyl C=C stretching from the starting materials.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Quantitative Data Summary
The yield of the desired product and the formation of side products are highly dependent on the reaction conditions, including the catalyst, solvent, temperature, and reaction time. The following table provides a summary of typical yields and side product distribution based on literature data and experimental observations.
| Catalyst | Temperature (°C) | Solvent | Desired Product Yield (%) | Dehydrogenative Silylation (%) | Epoxide Polymerization (%) | Other Side Products (%) |
| Karstedt's Catalyst | 80-100 | Toluene | 85-95 | 1-5 | <1 (with inhibitor) | 1-3 |
| Speier's Catalyst | 90-110 | Xylene | 80-90 | 2-8 | 1-5 | 2-4 |
| Rhodium Complex | 70-90 | THF | 90-98 | <1 | <1 | 1-2 |
| No Catalyst | >150 | None | <5 | - | - | - |
Note: The percentages for side products are estimates and can vary significantly based on the specific reaction setup and purity of reagents.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Vinylcyclohexene oxide (freshly distilled)
-
Triethoxysilane (freshly distilled)
-
Karstedt's catalyst (in xylene)
-
Triphenylphosphine (optional, as inhibitor)
-
Anhydrous toluene (or xylene)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
To the flask, add 4-vinylcyclohexene oxide (1.0 equivalent) and anhydrous toluene.
-
If using an inhibitor, add a catalytic amount of triphenylphosphine (e.g., 0.01 mol%).
-
Heat the mixture to the desired reaction temperature (e.g., 90°C).
-
In the dropping funnel, prepare a solution of triethoxysilane (1.1 equivalents) in anhydrous toluene.
-
Add the Karstedt's catalyst to the reaction flask (typically 10-50 ppm of platinum relative to the vinyl compound).
-
Slowly add the triethoxysilane solution from the dropping funnel to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, maintain the reaction at the set temperature and monitor its progress using GC or TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
Synthesis Pathway and Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (CAS No. 10217-34-2). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification, handling, and analysis of this versatile epoxy silane coupling agent. We address common challenges and provide in-depth, field-proven solutions to ensure the highest purity and performance in your applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile can vary based on the synthetic route, but typically includes:
-
Starting Materials: Unreacted precursors, such as 4-vinyl-1-cyclohexene 1,2-epoxide and a hydrosilane source.[1]
-
Solvents: Residual solvents from the synthesis and workup, with ethanol being a common example.[2]
-
By-products: A minor α-isomer can form as a side-product during synthesis.[2]
-
Hydrolysis and Condensation Products: The most problematic impurities are oligomers (dimers, trimers, etc.). These form when the triethoxysilane group reacts with trace amounts of water, leading to the formation of silanols (hydrolysis), which then react with each other (condensation) to form Si-O-Si bonds.[3][4]
Q2: Why is my silane sample becoming viscous or forming a gel over time?
A2: This is a classic sign of uncontrolled hydrolysis and condensation. The triethoxysilyl group is highly susceptible to moisture.[5][6] When the container is opened, or if stored improperly, atmospheric moisture initiates a chain reaction. This process converts the desired monomer into higher molecular weight siloxane oligomers and polymers, increasing viscosity and eventually leading to gelation.[7] To ensure long-term stability, meticulous handling and storage under anhydrous conditions are paramount.[5][6]
Q3: What is the recommended primary purification method for this compound?
A3: Vacuum distillation is the most effective and widely used method for purifying trialkoxysilanes on a laboratory and industrial scale.[8][9] This technique separates the target compound from non-volatile starting materials, catalysts, and higher-boiling oligomers. The use of a vacuum is critical to lower the boiling point, which prevents thermal degradation of the heat-sensitive epoxy ring.
Q4: Can I use column chromatography for purification?
A4: While possible, flash column chromatography presents significant challenges. Standard silica gel has surface silanol groups and adsorbed water, which can catalyze the hydrolysis and condensation of the silane directly on the column, leading to low recovery and product degradation. If chromatography is necessary, it requires stringent anhydrous conditions, including oven-dried glassware, anhydrous solvents, and potentially a deactivated stationary phase (e.g., silica treated with a silylating agent).
Q5: How should I properly store the purified silane?
A5: Proper storage is crucial to maintain purity.[5]
-
Container: Use a clean, dry, amber glass bottle with a tight-fitting cap that has a chemically inert liner (e.g., PTFE).
-
Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas like argon or nitrogen to displace any moisture-containing air.[6]
-
Environment: Store the container in a cool, dark, and dry place, such as a desiccator or a controlled-atmosphere glove box.[5][6] Some heat-sensitive silanes benefit from refrigerated storage (0 to 5°C), but ensure the container is brought to room temperature before opening to prevent condensation.[6]
Troubleshooting Guide: Common Purification Issues
This section provides a systematic approach to diagnosing and solving problems encountered during the purification of this compound.
Problem 1: Product Purity is Low After Vacuum Distillation
| Symptom (Analytical Result) | Potential Cause | Recommended Solution |
| GC/MS shows co-eluting peaks with similar fragmentation. | Inefficient fractional distillation; boiling points of impurities are too close to the product. | Increase the efficiency of the distillation column (e.g., use a longer Vigreux or packed column). Optimize the vacuum level and heating rate to improve separation. |
| ¹H NMR shows broad signals in the siloxane region and a high ethanol peak. | Hydrolysis occurred during distillation due to leaks in the system or wet glassware. | Ensure all glassware is rigorously oven-dried (>120°C) and assembled while hot under a stream of dry inert gas. Check all joints and seals for vacuum integrity before starting. |
| Product appears cloudy or contains solid particles. | Partial polymerization or condensation of the product due to excessive heating. | Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is only slightly above the vapor temperature. Use a short-path distillation apparatus for smaller scales to minimize residence time at high temperatures. |
Problem 2: Significant Product Loss During Purification
| Symptom | Potential Cause | Recommended Solution |
| A large amount of non-volatile residue remains in the distillation flask. | Premature polymerization/oligomerization of the crude material before or during distillation. | Minimize the time the crude product is exposed to air and moisture before purification. Consider adding a small amount of a radical inhibitor if side-reactions are suspected. Distill as soon as possible after synthesis and workup. |
| Product solidifies in the condenser or collection flask. | The collection apparatus is too cold, causing the product to solidify. | Gently warm the condenser with a water jacket set to a moderate temperature (e.g., 30-40°C) to prevent solidification while still allowing for efficient condensation. |
Below is a decision tree to guide your troubleshooting process for general purity issues.
Caption: Troubleshooting Decision Tree for Purification Issues.
Experimental Protocols
Protocol 1: High-Purity Vacuum Distillation
This protocol describes the purification of this compound from common non-volatile impurities.
1. Apparatus Preparation:
- Thoroughly clean and oven-dry (overnight at >120°C) all glassware, including a round-bottom flask, a short-path distillation head with a condenser, a collection flask (or multiple for fractionation), and a magnetic stir bar.
- Assemble the distillation apparatus while still warm under a gentle stream of dry argon or nitrogen to prevent atmospheric moisture from adsorbing to the surfaces.
- Use high-vacuum grease sparingly on all glass joints to ensure a tight seal.
2. Distillation Procedure:
- Place the crude silane into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
- Connect the apparatus to a high-vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone).
- Begin stirring and slowly evacuate the system. Monitor for excessive bubbling or bumping.
- Once a stable vacuum is achieved (typically <1 mmHg), gradually heat the distillation flask using a heating mantle with a temperature controller.
- Discard any initial low-boiling fractions, which may contain residual solvents.
- Collect the main product fraction at a stable temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point.
- Monitor the purity of the fractions using a suitable analytical method like GC.
- Stop the distillation before the flask goes to dryness to avoid overheating the residue, which can contain unstable compounds.
3. Post-Distillation Handling:
- Allow the apparatus to cool completely before slowly backfilling the system with dry inert gas.
- Transfer the purified product to a pre-dried storage container under an inert atmosphere. Seal tightly and store as recommended.[6]
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This method provides a quantitative measure of purity and detects volatile impurities.
1. Instrument and Column:
- A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.
- Use a low-to-mid polarity capillary column (e.g., DB-5 or equivalent) appropriate for separating compounds of this molecular weight.
2. Sample Preparation:
- Prepare a dilute solution of the silane sample (~1 mg/mL) in a high-purity, anhydrous solvent (e.g., hexane or toluene). The silane is moisture-sensitive, so minimize exposure to air during preparation.
3. GC Method Parameters (Example):
- Injector Temperature: 250°C
- Detector Temperature: 280°C
- Carrier Gas: Helium or Hydrogen
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C, and hold for 5 minutes. (Note: This program must be optimized for your specific instrument and column).
4. Analysis:
- Inject the sample and record the chromatogram.
- Calculate the purity by area percent, assuming all components have a similar response factor with the FID. For higher accuracy, determine the relative response factors using purified standards.
The general workflow for purification and analysis is depicted below.
Caption: General Purification and Quality Control Workflow.
References
-
H2O-Epoxy-Silane. Nature Pavé.10
-
The Chemistry of Triethoxysilane Hydrolysis and Condensation. Benchchem.11
-
Silane Coupling Agent Storage & Handling Guide. Power Chemical Corporation.5
-
Process for the direct synthesis of trialkoxysilane (US7429672B2). Google Patents.8
-
Process for the direct synthesis of trialkoxysilane (WO2007032865A2). Google Patents.9
-
A Survey of the Preparation, Purity, and Availability of Silanes. NREL.12
-
Purification of organosilane mixture (JPH03188087A). Google Patents.13
-
What precautions should be taken when storing silane coupling agents? Shin-Etsu Silicone Selection Guide.6
-
Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. ScienceDirect.Link
-
Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate.Link
-
Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. ResearchGate.Link
-
Analysis of Silanes. Wasson-ECE Instrumentation.14
-
Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace.15
-
Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? ACS Publications.Link
-
How to store the solution after hydrolyzing the silane coupling agent? Shin-Etsu Silicone.16
-
Preparation and characterization of aryl-bridged polysilsesquioxanes. OSTI.gov.Link
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC - NIH.Link
-
Handling and Storage of Epoxy Resins. Epoxy Tech.17
-
The purification process of trimethyl silane (CN104136447B). Google Patents.18
-
Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. MDPI.Link
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PMC - NIH.Link
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC - NIH.Link
-
FULL PUBLIC REPORT Silane, triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]- ('CoatOSil 1770'). Australian Industrial Chemicals Introduction Scheme (AICIS).Link
-
FULL PUBLIC REPORT Silane, triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]- ('CoatOSil 1770'). Australian Industrial Chemicals Introduction Scheme (AICIS).Link
-
Epoxy Silane. Shin-Etsu Silicone Selection Guide.19
-
Analytical Methods. Japan Environment Agency.20
-
A Comparative Guide to Analytical Techniques for Quantifying Silane Surface Coverage. Benchchem.21
-
Epoxy Silanes Secrets to Maximizing Corrosion Resistance. Daken Chemical.22
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA.23
-
Epoxy Silanes in Reactive Polymer Emulsions. Paint and Coatings Industry.24
-
Organosilane Chemistry. Michigan State University.25
-
Trialkoxysilanes. ChemScene.26
-
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane. Sigma-Aldrich.Link
-
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane 98.0+%, TCI America. Fisher Scientific.27
-
Alkoxy hydrosilanes as surrogates of gaseous silanes for hydrosilylation of alkenes. EPFL Infoscience.Link
-
This compound. Acmec Biochemical.28
-
7-Oxabicyclo(4.1.0)heptane, 3-(2-(triethoxysilyl)ethyl)-. ChemBK.29
-
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane. ChemicalBook.Link
-
Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]-. NIST WebBook.Link
Sources
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
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- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 6. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 7. osti.gov [osti.gov]
- 8. US7429672B2 - Process for the direct synthesis of trialkoxysilane - Google Patents [patents.google.com]
- 9. WO2007032865A2 - Process for the direct synthesis of trialkoxysilane - Google Patents [patents.google.com]
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common experimental errors with (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
Technical Support Center: (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
Introduction
Welcome to the technical support guide for this compound (CAS No. 10217-34-2). This document is designed for researchers, scientists, and professionals in drug development and materials science. As a bifunctional molecule, this epoxy-silane presents unique opportunities and challenges. The triethoxysilane group provides a mechanism for covalent bonding to inorganic substrates, while the epoxycyclohexyl group offers a reactive site for coupling with various organic polymers and molecules.[1][2][3] This guide provides field-proven insights into common experimental errors, troubleshooting protocols, and answers to frequently asked questions to ensure the successful application of this versatile coupling agent.
Quick Reference: Compound Properties
| Property | Value | Source |
| CAS Number | 10217-34-2 | [4][5] |
| Molecular Formula | C₁₄H₂₈O₄Si | [4][5][6] |
| Molecular Weight | 288.46 g/mol | [4][5][6] |
| Appearance | Colorless clear liquid | [4][6] |
| Boiling Point | ~316 °C | [4] |
| Density | ~1.002 g/cm³ | [4] |
| Synonyms | 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane | [3][6][7] |
Section 1: Storage, Handling, and Stability
Proper handling before your experiment begins is critical to prevent reagent degradation. Silanes are notoriously sensitive to moisture.[8]
Question: I opened my bottle of silane a few months ago. Is it still good? How can I tell?
Answer: The primary concern with aged silane is premature hydrolysis and self-condensation caused by atmospheric moisture.[8][9] Once the triethoxy groups hydrolyze to silanols, they can condense with each other, forming oligomers and rendering the agent less effective for surface binding.
-
Signs of Degradation:
-
Visual: The liquid may appear cloudy or contain white solid precipitates (siloxane polymers).
-
Performance: A significant drop in performance (e.g., poor adhesion) is the ultimate indicator.
-
-
Best Practices for Storage:
-
Inert Atmosphere: Store in its original container, tightly sealed, under a dry, inert atmosphere like nitrogen or argon.[9]
-
Temperature Control: Keep in a cool, dry, and well-ventilated place away from direct sunlight.[8][10] Recommended storage temperatures are typically below 25°C.[11]
-
Avoid Contaminants: Keep away from acids, bases, and oxidizing agents which can catalyze decomposition.[10]
-
Question: My lab has high humidity. What specific precautions should I take?
Answer: High humidity is a significant risk factor.[12]
-
Use a Desiccator: Store the sealed bottle inside a desiccator cabinet.
-
Inert Gas Blanket: Before sealing the bottle after each use, flush the headspace with dry nitrogen or argon to displace moist air.
-
Use Dry Equipment: All glassware, syringes, and transfer lines must be thoroughly dried, preferably by oven-drying, before coming into contact with the pure silane.[11]
Section 2: Silane Solution Preparation & Hydrolysis Issues
The activation of the silane via hydrolysis is the most critical and error-prone step. The goal is to generate reactive silanol groups (-Si-OH) without causing excessive self-condensation in the solution.[11]
Question: My silane solution turned cloudy or formed a gel immediately after adding water. What went wrong?
Answer: This is a classic case of uncontrolled and rapid self-condensation. The silanol intermediates are polymerizing with each other instead of remaining stable in solution for surface reaction.
-
Causality:
-
Incorrect pH: The rate of hydrolysis and condensation is highly pH-dependent. Hydrolysis is fastest under acidic conditions, while condensation is fastest under basic conditions. For non-amino silanes, a slightly acidic pH (4-5) is ideal to promote hydrolysis while minimizing condensation.[13][14]
-
Excessive Water: Using too much water can accelerate polymerization.
-
High Temperature: Elevated temperatures increase reaction rates, often uncontrollably.[13]
-
Troubleshooting Protocol: Preparing a Stable Hydrolyzed Silane Solution
-
Solvent Selection: Prepare a 95% ethanol / 5% water solution (v/v). This alcohol-water mixture helps to control the hydrolysis rate.[13]
-
pH Adjustment: Adjust the pH of the solvent mixture to 4.0-5.0 using a weak acid like acetic acid.[13][14] This is critical for stabilizing the resulting silanols.
-
Silane Addition: Slowly add the silane to the pH-adjusted solvent with gentle stirring. A typical concentration is 0.5-2% by weight.[13][14]
-
Hydrolysis (Activation): Allow the solution to stir at room temperature for at least 1 hour. This "activation" period is necessary for the triethoxy groups to hydrolyze into silanols.[14] The stability of this hydrolyzed solution depends on pH and concentration but should ideally be used within a few hours.[15]
Diagram 1: Silane Hydrolysis and Condensation Pathway A visual representation of the activation and binding mechanism.
Caption: Silane activation and surface binding mechanism.
Section 3: Surface Functionalization & Reaction Errors
Once a stable solution is prepared, the next step is reacting it with the substrate. Failure at this stage often manifests as poor adhesion, non-uniform coatings, or lack of subsequent reactivity from the epoxy group.
Question: After treating my glass/silica substrate, the coating is easily washed off or shows poor adhesion. Why?
Answer: This indicates a failure to form a dense, stable covalent siloxane (Si-O-Si) bond with the substrate.
-
Potential Causes & Solutions:
-
Inactive Substrate Surface: The substrate must have a high density of surface hydroxyl (-OH) groups.
-
Solution: Pre-treat the substrate. Common methods include oxygen plasma treatment, UV/Ozone cleaning, or chemical etching (e.g., Piranha solution for glass/silicon). Always use appropriate safety protocols for these hazardous procedures.
-
-
Contaminated Surface: Organic residues or adsorbed water can prevent the silane from reaching the surface.
-
Solution: Ensure rigorous cleaning and drying of the substrate immediately before silanization.
-
-
Prematurely Polymerized Silane: If the solution was unstable (see Section 2), the silane oligomers will physically adsorb but not chemically bond effectively.
-
Solution: Prepare a fresh, properly hydrolyzed silane solution.
-
-
Incomplete Curing: The final step after silane application is crucial.
-
Experimental Workflow: Surface Silanization
A logical flow for achieving a robust functionalized surface.
Caption: Standard workflow for substrate silanization.
Question: The epoxy group on my functionalized surface is not reacting with my target amine/carboxylic acid. What is the issue?
Answer: The epoxycyclohexyl ring in this specific silane is known to be more sterically hindered and less reactive than the epoxy group in glycidoxypropyl-based silanes (like GPTMS).[16][17] Therefore, it often requires more forcing conditions or catalysis.
-
Troubleshooting Steps:
-
Increase Temperature: Perform the subsequent coupling reaction at an elevated temperature (e.g., 60-90°C).
-
Use a Catalyst: The reaction between the epoxy and nucleophiles like amines or carboxylic acids can be catalyzed.
-
For amines: No catalyst is typically needed, but heat will accelerate the reaction.
-
For carboxylic acids: A tertiary amine or a Lewis acid catalyst may be required.
-
-
Verify Surface Functionalization: Before attempting the second coupling reaction, confirm the silane layer is present using techniques like contact angle goniometry (which should show a change in surface energy) or X-ray Photoelectron Spectroscopy (XPS) to detect silicon.
-
Section 4: General FAQs & Troubleshooting Flowchart
Question: What is the main advantage of this silane over a more common one like (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)?
Answer: The primary advantages of this compound are its greater organic character due to the cyclohexyl ring and, in some systems, enhanced hydrolytic stability of the resulting bond.[16][17] This can lead to improved mechanical properties and better performance in humid or aqueous environments.[4][12] However, this comes at the cost of lower epoxy reactivity.[17]
Question: Can I use this silane in a waterborne coating formulation?
Answer: Yes, this class of epoxy silane is frequently used as an adhesion promoter and crosslinker in waterborne systems, such as acrylic or polyurethane coatings.[4][16] It can improve wet and dry adhesion, solvent resistance, and overall durability.[4] For one-pack systems, formulation at a pH between 6 and 8 is often recommended to balance storage stability with cure performance.[16]
Troubleshooting Decision Flowchart
A step-by-step guide to diagnose common experimental failures.
Caption: A decision tree for troubleshooting common issues.
References
-
Epoxy Silanes in Reactive Polymer Emulsions. (n.d.). Gelest. Retrieved from [Link]
-
H2O-Epoxy-Silane Material Safety Datasheet. (2015, October 20). Nature Pavé. Retrieved from [Link]
-
Supporting Information for "Calcium- and Guanidine-Based Catalytic Systems for the Synthesis of Organic Carbonates from Epoxides and CO2". (n.d.). DOI. Retrieved from [Link]
-
What is the shelf-life of a Silane Coupling Agent? (2025, June 3). Co-Formula. Retrieved from [Link]
-
Silanes and Silicones for Epoxy Resins. (n.d.). Gelest. Retrieved from [Link]
-
Effect of the Presence of a Silane Coupling Agent on Reaction Kinetics of Cationic Thermopolymerization of Epoxy Resin Adhesive. (2020). MDPI. Retrieved from [Link]
-
Silane Coupling Agents Technical Library. (n.d.). Gelest. Retrieved from [Link]
-
Chemical reactions of an epoxy-functional silane in aqueous solutions. (n.d.). SciSpace. Retrieved from [Link]
-
Practical Guide to Silane Coupling Agents: Hydrolysis, Formulation & Industry Tricks. (2025, June 11). LinkedIn. Retrieved from [Link]
-
How to prevent the hydrolysis of A Silane Coupling Agent? (2025, June 2). Co-Formula. Retrieved from [Link]
-
Exploring Triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-4-yl)ethyl]silane: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
2-(3,4-Epoxycyclohexyl)-ethyltrimethoxysilane. (n.d.). Power Chemical Corporation. Retrieved from [Link]
-
Understanding Silane Coupling Agents: A Comprehensive Guide for Manufacturers. (2025, December 13). Xiameter. Retrieved from [Link]
-
This compound. (n.d.). Acmec Biochemical. Retrieved from [Link]
-
Epoxycyclohexylethyltrimethoxysilane. (n.d.). Gelest. Retrieved from [Link]
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- 4. innospk.com [innospk.com]
- 5. 10217-34-2[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane [cymitquimica.com]
- 7. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | 10217-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 9. Page loading... [wap.guidechem.com]
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- 14. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
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- 16. paint.org [paint.org]
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how to increase efficiency of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane surface grafting
Technical Support Center: OETES Surface Grafting
Welcome to the technical support guide for (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (OETES) surface grafting. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your surface modification experiments. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve highly efficient and uniform surface functionalization.
Foundational Principles: The OETES Grafting Cascade
This compound, also known as 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is a dual-functionality molecule.[1][2][3] It possesses a reactive epoxy group for subsequent covalent immobilization of biomolecules or polymers, and a triethoxysilane group for robustly anchoring the molecule to hydroxyl-bearing substrates like glass, silica, or metal oxides.[4]
The efficiency of the grafting process hinges on a three-step reaction cascade involving the triethoxysilane group.[5] Understanding this mechanism is critical for troubleshooting.
-
Hydrolysis: The three ethoxy groups (-OCH₂CH₃) on the silicon atom react with water to form reactive silanol groups (-OH). This step is essential and can be catalyzed by acids or bases.[6][7]
-
Condensation: The newly formed silanol groups are highly reactive. They can condense with other silanol groups on adjacent OETES molecules to form siloxane bonds (Si-O-Si), creating oligomers in the solution.[8][9] Crucially, they also condense with hydroxyl (-OH) groups present on the substrate surface, forming a stable, covalent Si-O-Substrate bond.[6][10]
-
Curing: A final heating or drying step promotes further condensation, cross-linking the grafted silanes into a durable polysiloxane network on the surface.[5][11]
Caption: OETES surface grafting workflow.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most common challenges encountered during OETES grafting in a question-and-answer format.
Q1: Why is my grafting density low or the surface modification completely failing?
This is the most frequent issue, often stemming from problems with the substrate, the silane, or the reaction environment.
Primary Causes & Solutions:
-
Insufficient Surface Hydroxyl Groups: The covalent attachment of silanes is entirely dependent on the presence of reactive -OH groups on the substrate.[10]
-
Solution: Implement a rigorous substrate cleaning and activation protocol. For silica-based substrates (glass, silicon wafers), Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or UV/Ozone treatment are highly effective at cleaning and generating a dense layer of hydroxyl groups. Ensure the substrate is thoroughly rinsed with ultrapure water and dried completely before use.[12]
-
-
Degraded Silane Reagent: OETES is highly sensitive to moisture. Premature hydrolysis can occur if the reagent has been improperly stored, leading to inactive, polymerized silane in the bottle.
-
Solution: Store OETES under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Use fresh reagent from a newly opened bottle whenever possible. Before use, visually inspect the solution for any cloudiness or precipitates, which indicate polymerization.
-
-
Inadequate Water for Hydrolysis: While excess water is detrimental, a trace amount is absolutely necessary to initiate the hydrolysis of the ethoxy groups to reactive silanols.[13][14]
-
Solution: When grafting from a nominally "anhydrous" organic solvent like toluene, the small amount of adsorbed water on the substrate surface is often sufficient.[5] If results are inconsistent, it may be due to varying ambient humidity. For more reproducible results, consider adding a controlled, sub-stoichiometric amount of water to the reaction solvent (e.g., 0.5% v/v relative to the silane) and allowing it to pre-hydrolyze for a short period before introducing the substrate.
-
Q2: My grafted layer is hazy, uneven, and contains visible aggregates. What went wrong?
This points to uncontrolled polymerization of the silane before it has a chance to bond to the surface in an orderly fashion.
Primary Causes & Solutions:
-
Excess Water in the System: This is the most common culprit. Too much water in the solvent or a highly humid reaction environment will cause the hydrolyzed silane molecules to rapidly self-condense in the solution, forming large polysiloxane aggregates.[15][16] These aggregates then deposit non-covalently onto the surface, resulting in a thick, unstable, and uneven film.[15]
-
Solution: Use anhydrous solvents (e.g., dry toluene) for the reaction. If possible, conduct the experiment in a controlled environment like a glovebox or a dry box. If working on an open bench, minimize exposure to ambient air. The goal is to have just enough water to facilitate hydrolysis at the surface, not in the bulk solution.[13]
-
-
Silane Concentration is Too High: High concentrations of OETES increase the probability of intermolecular self-condensation in the solution, leading to the formation of multilayers and aggregates rather than a uniform monolayer.[12]
-
Solution: Aim for a silane concentration in the range of 1-2% (v/v) in your chosen solvent. This is typically sufficient to form a dense monolayer without promoting excessive bulk polymerization. Small-scale tests can help identify the optimal concentration for your specific substrate and conditions.[12]
-
Q3: How can I reliably confirm that the OETES grafting was successful?
Successful grafting should be validated using surface characterization techniques. Relying on visual inspection alone is insufficient.
Recommended Characterization Methods:
-
Water Contact Angle (WCA) Goniometry: An unmodified, hydroxylated silica surface is highly hydrophilic (WCA < 10°). After successful OETES grafting, the surface becomes more hydrophobic due to the organic epoxycyclohexyl group, leading to a significant increase in the WCA (typically to 60°-80°). This is a fast, simple, and powerful qualitative check.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides direct evidence of the elemental composition of the surface. A successful graft will show the appearance of Silicon (Si 2p) and Carbon (C 1s) signals that were absent or at a lower intensity on the bare substrate.
-
Atomic Force Microscopy (AFM): AFM can reveal changes in surface topography and roughness. A well-formed monolayer will result in a smooth, uniform surface, while poorly controlled reactions will show distinct aggregates and high roughness.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Using techniques like Attenuated Total Reflectance (ATR-FTIR), you can detect the characteristic vibrational bands of the grafted OETES molecule, such as Si-O-Si linkages (~1000-1100 cm⁻¹).[11]
Experimental Protocols & Data
Protocol 1: Substrate Preparation (Silicon Wafer/Glass)
-
Sonication: Sonicate substrates in a sequence of acetone, then isopropanol, and finally ultrapure water (5 minutes each) to remove organic residues.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Activation (Choose one):
-
Piranha Etch (Caution: Extremely Corrosive): Immerse substrates in a freshly prepared 3:1 solution of H₂SO₄:H₂O₂ (30%) for 30 minutes.
-
UV/Ozone: Place substrates in a UV/Ozone cleaner for 15-20 minutes.
-
-
Rinsing: Thoroughly rinse the activated substrates with copious amounts of ultrapure water.
-
Final Drying: Dry again with nitrogen and place in a vacuum oven at 120°C for at least 1 hour to remove physisorbed water.[11] Store in a desiccator until use.
Protocol 2: OETES Grafting in Anhydrous Toluene
-
Preparation: In a moisture-free environment (e.g., glovebox), prepare a 1% (v/v) solution of OETES in anhydrous toluene.
-
Immersion: Immerse the clean, dry substrates into the OETES solution. Seal the container.
-
Reaction: Let the reaction proceed for 4-12 hours at room temperature with gentle agitation.[5] Reaction time can be optimized; longer times may not always improve density.
-
Rinsing: Remove the substrates and rinse thoroughly with fresh toluene to remove any non-covalently bound silane.
-
Sonication: Briefly sonicate the substrates in toluene or acetone (1-2 minutes) to remove any remaining physisorbed aggregates.
-
Curing: Dry the substrates with nitrogen and cure in an oven at 110-120°C for 1 hour to drive the condensation reaction to completion and form stable siloxane bonds.[5][17]
Table 1: Impact of Key Parameters on Grafting Efficiency
| Parameter | Low Value/Condition | High Value/Condition | Effect on Efficiency | Potential Issues |
| Silane Concentration | < 0.5% | > 5% | Optimal at 1-2% | Low: Sparse coverage. High: Aggregation, multilayers.[12] |
| Water Content | Anhydrous | Saturated | Trace amounts are essential | Low: Incomplete hydrolysis. High: Bulk polymerization.[14][15] |
| Reaction Temperature | Room Temp (25°C) | > 80°C | Higher temp accelerates reaction | Can increase self-condensation rate; may affect epoxy ring stability.[18] |
| pH / Catalyst | Neutral | Acidic or Basic | Catalyzes hydrolysis/condensation | Acid favors hydrolysis; base favors condensation.[6][19] Can cause unwanted side reactions. |
| Substrate -OH Density | Poorly cleaned | Piranha/UV-Ozone | Directly proportional to density | Low density is a primary cause of grafting failure. |
Advanced Troubleshooting Workflow
Use this decision tree to diagnose and solve grafting issues systematically.
Caption: A logical workflow for troubleshooting OETES grafting experiments.
Frequently Asked Questions (FAQs)
-
Q: How does the epoxy group on OETES affect the grafting process? A: The epoxy group is generally stable under the neutral or slightly acidic conditions used for silanization. It does not directly participate in the surface anchoring reaction. However, highly basic conditions, which can catalyze silane condensation, may also lead to premature opening of the epoxy ring. Therefore, neutral reaction conditions are often preferred to preserve the epoxy functionality for subsequent steps.[20][21]
-
Q: Can I perform OETES grafting from an aqueous or alcohol-based solution? A: Yes, but it is challenging. In solvents like ethanol or water, the hydrolysis and self-condensation rates are much faster.[16][17] This makes it very difficult to prevent solution-phase aggregation, often leading to thick, non-uniform films.[22] Grafting from anhydrous organic solvents provides far better control over the formation of a uniform monolayer.
-
Q: What is the ideal curing temperature and time? A: A common and effective protocol is 110-120°C for 1 hour.[5][11] This provides enough thermal energy to drive off water and complete the formation of covalent Si-O-Si and Si-O-Substrate bonds without risking thermal degradation of the organic part of the molecule.
References
-
AIP Publishing. (1996). Grafting characterization of thin organosilane films on silica substrate. [Link]
-
ZMsilane. (2024). Silane Surface Treatment. [Link]
-
SciSpace. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. [Link]
-
ACS Publications. (n.d.). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. [Link]
-
ResearchGate. (2014). The Effect of Water on the Functionalization of Mesoporous Silica with 3-Aminopropyltriethoxysilane. [Link]
-
ResearchGate. (2015). Effect of Water on Silanization of Silica by Trimethoxysilanes. [Link]
-
ResearchGate. (2021). Organosilane Grafted Silica: Quantitative Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. [Link]
-
NIH National Center for Biotechnology Information. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. [Link]
- Google Patents. (n.d.). Catalyst for condensation of hydrolyzable silanes and storage stable compositions thereof.
-
American Coatings Association. (2016). f0r Cr0sslinkable Silane Terminated P0lymers. [Link]
-
MDPI. (2019). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. [Link]
- Google Patents. (n.d.).
-
Surface Science and Technology. (n.d.). Understanding Silane Functionalization. [Link]
-
ResearchGate. (2012). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. [Link]
-
ResearchGate. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. [Link]
-
PubMed. (2020). Effects of Different Grafting Density of Amino Silane Coupling Agents on Thermomechanical Properties of Cross-Linked Epoxy Resin. [Link]
-
MDPI. (2023). Green Fiber-Reinforced Laminates: Styrene-Free UPe with VTES-Functionalized ZrO2 and Flax Fabrics. [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]
-
SpringerLink. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. [Link]
-
Europe PMC. (2008). Surface modification of silica nanoparticles to reduce aggregation and nonspecific binding. [Link]
-
Purdue e-Pubs. (n.d.). Synthesis and applications of silanated poly(ethylene glycol)s. [Link]
-
PubMed. (2015). Synthesis, Surface Activities, and Aggregation Behaviors of Butynediol-ethoxylate Modified Polysiloxanes. [Link]
-
NIH National Center for Biotechnology Information. (1998). Surface modification using silanated poly(ethylene glycol)s. [Link]
-
BioResources. (2012). Effects of dynamic aging (hydrolysis and condensation) behaviour of organofunctional silanes in the aqeous solution on their penetrability into the cells walls of wood. [Link]
-
MDPI. (2020). Effects of Different Grafting Density of Amino Silane Coupling Agents on Thermomechanical Properties of Cross-Linked Epoxy Resin. [Link]
-
ACS Publications. (2008). Surface Modification of Silica Nanoparticles to Reduce Aggregation and Nonspecific Binding. [Link]
-
ResearchGate. (2015). Preparation of Silane-Grafted and Moisture Cross-Linked Low Density Polyethylene: Part I: Factors Affecting Performance of Grafting and Cross-Linking. [Link]
-
ResearchGate. (2019). Modification of epoxy resin by silane-coupling agent to improve tensile properties of viscose fabric composites. [Link]
-
MDPI. (2022). Effect of the Presence of a Silane Coupling Agent on Reaction Kinetics of Cationic Thermopolymerization of Epoxy Resin Adhesive. [Link]
-
ResearchGate. (2020). Summary of the surface modification methods. [Link]
-
Elsevier. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]
-
ChemBK. (n.d.). 7-Oxabicyclo(4.1.0)heptane, 3-(2-(triethoxysilyl)ethyl)-. [Link]
-
PubMed. (2006). Protein Resistant Surfaces: Comparison of Acrylate Graft Polymers Bearing Oligo-Ethylene Oxide and Phosphorylcholine Side Chains. [Link]
-
ACS Publications. (2018). Grafting Density Impacts Local Nanoscale Hydrophobicity in Poly(ethylene glycol) Brushes. [Link]
-
LookChem. (n.d.). Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane CAS 3388-04-3. [Link]
-
The University of Queensland. (2010). Effect of grafting density on phase transition behavior for poly(N-isopropylacryamide) brushes in aqueous solutions studied by AFM and QCM-D. [Link]
Sources
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- 5. gelest.com [gelest.com]
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- 10. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
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- 16. researchgate.net [researchgate.net]
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- 18. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. paint.org [paint.org]
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- 22. Effects of dynamic aging (hydrolysis and condensation) behaviour of organofunctional silanes in the aqeous solution on their penetrability into the cells walls of wood :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: (2-_(7-Oxabicyclo[4.1.0]heptan-3-yl)_ethyl)triethoxysilane
An In-Depth Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, also known as 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane[1]. This guide is designed to provide senior application scientists, researchers, and drug development professionals with a comprehensive understanding of the degradation pathways of this versatile bifunctional molecule. By anticipating and troubleshooting common issues, you can ensure the stability and reactivity of this compound in your critical applications, from surface functionalization to the synthesis of advanced materials[2][3].
The molecule's structure, featuring a reactive epoxide ring and a moisture-sensitive triethoxysilane group, presents unique stability challenges. Understanding its degradation is paramount for achieving reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs): Core Degradation Pathways
This section addresses the fundamental chemical reactions that lead to the degradation of this compound.
Question 1: What are the primary functional groups that control the stability of this molecule?
Answer: The molecule's stability is dictated by two key functional groups:
-
The Triethoxysilane Group (-Si(OCH₂CH₃)₃): This group is highly susceptible to hydrolysis in the presence of water or moisture. This reaction is the initial and often rate-determining step in the degradation process, leading to the formation of reactive silanol groups (Si-OH)[4].
-
The Epoxide Group (7-Oxabicyclo[4.1.0]heptane): This three-membered ring is strained and can be opened by various nucleophiles, a reaction that can be catalyzed by both acids and bases[5][6].
Question 2: What happens when the triethoxysilane group is exposed to moisture?
Answer: Exposure to moisture initiates a two-stage process: hydrolysis followed by condensation[7].
-
Stage 1: Hydrolysis: The three ethoxy groups (-OCH₂CH₃) are sequentially replaced by hydroxyl groups (-OH) from water molecules. This reaction releases ethanol as a byproduct. The hydrolysis rate is significantly influenced by pH[8][9].
-
Stage 2: Condensation: The newly formed, highly reactive silanol groups (Si-OH) can react with each other to form stable siloxane bonds (Si-O-Si), releasing water. This process can lead to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network[7][8].
Question 3: How does the epoxide ring degrade?
Answer: The epoxide ring is susceptible to ring-opening reactions due to its inherent ring strain[10][11]. This can occur under both acidic and basic conditions.
-
Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, creating a good leaving group. A nucleophile (like water or an alcohol) then attacks one of the epoxide carbons. This reaction typically occurs under milder conditions than for other ethers[12][13]. The cleavage results in a trans-1,2-diol (if water is the nucleophile)[5][13].
-
Base-Catalyzed Ring Opening: Strong bases or nucleophiles (like hydroxide or alkoxides) can also open the epoxide ring[6]. The reaction proceeds via a typical Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide[5][11].
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments, linking them to the underlying degradation pathways.
Issue 1: I'm observing an unexpected increase in the viscosity of my silane solution over time.
| Potential Cause | Explanation & Causality | Recommended Action |
| Silane Hydrolysis and Condensation | The triethoxysilane groups are hydrolyzing due to trace moisture in your solvent or the atmosphere. The resulting silanol groups are then self-condensing to form larger oligomers and polymers (polysiloxanes), which increases the solution's viscosity[7][8]. | 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. 2. Inert Atmosphere: Handle the silane under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture. 3. Fresh Solutions: Prepare solutions immediately before use and avoid long-term storage. |
Issue 2: My surface modification or coupling reaction is failing, showing poor adhesion.
| Potential Cause | Explanation & Causality | Recommended Action |
| Premature Self-Condensation | If the silane has already undergone significant hydrolysis and self-condensation in solution, there are fewer reactive silanol groups available to bond with the hydroxyl groups on your substrate surface. This results in a poorly formed, weakly adhered film instead of a stable monolayer[8]. | 1. Control Water Content: The amount of water is critical. For surface treatment, only a small amount of water is needed to initiate hydrolysis. A large excess can promote self-condensation. 2. Optimize pH: The pH of the solution dramatically affects the relative rates of hydrolysis and condensation. Condensation is generally slowest around pH 2-3[14]. 3. Analyze Solution Before Use: Consider running a quick analytical check (like FTIR) on your solution to ensure the silane has not prematurely polymerized. |
| Epoxide Ring Instability | If your reaction conditions are too acidic or basic, the epoxide ring may have opened prematurely. This deactivates the epoxide's functionality, preventing it from participating in its intended reaction (e.g., with an amine or other nucleophile). | 1. Buffer Your System: Maintain a neutral or near-neutral pH if the epoxide's integrity is critical for the subsequent reaction step. 2. Two-Step Reaction: Consider a two-step process. First, perform the silanization under conditions optimized for the silane group. Then, after purification, perform the epoxide reaction under its optimal conditions. |
Issue 3: My analytical results (NMR, GC-MS) show unexpected peaks.
| Potential Cause | Explanation & Causality | Recommended Action |
| Hydrolysis Products | New peaks often correspond to hydrolysis and condensation products. In ¹H NMR, you may see the disappearance of ethoxy protons and the appearance of ethanol peaks. In ²⁹Si NMR, you will see shifts corresponding to the formation of silanols and siloxanes[4]. GC-MS can detect the volatile ethanol byproduct and smaller siloxane oligomers[15][16]. | 1. Acquire Reference Spectra: If possible, acquire reference spectra of the starting material and intentionally hydrolyzed samples to aid in peak identification. 2. Use Multiple Techniques: Combine NMR, FTIR, and mass spectrometry for a comprehensive analysis. For example, FTIR can clearly show the appearance of broad Si-OH bands (around 3200-3700 cm⁻¹) and Si-O-Si bands (1000-1100 cm⁻¹)[14]. |
| Ring-Opened Products | The appearance of new signals in the -CH-OH region of an NMR spectrum suggests the epoxide ring has opened to form a diol or a related product. | 1. Check Reagent Purity: Ensure that no acidic or basic impurities are present in your solvents or reagents. 2. Correlational NMR: Use 2D NMR techniques (like COSY and HSQC) to definitively assign the structure of the new species. |
Visualizing the Degradation Pathways
The following diagrams illustrate the key degradation mechanisms.
Pathway 1: Hydrolysis and Condensation of the Triethoxysilane Group
This diagram shows the step-wise hydrolysis of the triethoxysilane to a silanetriol, followed by condensation to form a siloxane dimer.
Caption: Hydrolysis and condensation of the triethoxysilane moiety.
Pathway 2: Ring-Opening of the Epoxide Group
This diagram illustrates the two primary mechanisms for epoxide ring-opening.
Caption: Acid- and base-catalyzed ring-opening of the epoxide.
Experimental Protocols for Degradation Analysis
To quantitatively assess degradation, rigorous analytical protocols are necessary.
Protocol 1: Monitoring Silane Hydrolysis by ²⁹Si NMR Spectroscopy
²⁹Si NMR is a direct and powerful technique to monitor the conversion of the triethoxysilane.
Objective: To quantify the rate of hydrolysis and condensation by observing changes in the silicon chemical environment.
Methodology:
-
Sample Preparation:
-
In a dry NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., acetone-d₆ or CDCl₃). Ensure the solvent is anhydrous.
-
Acquire an initial spectrum (t=0).
-
To initiate hydrolysis, add a precise amount of D₂O (deuterium oxide) and, if desired, an acid or base catalyst (e.g., HCl or an amine)[4].
-
-
Data Acquisition:
-
Acquire ²⁹Si NMR spectra at regular time intervals. Use inverse-gated decoupling to obtain quantitative data.
-
-
Data Analysis:
-
The starting triethoxysilane will have a characteristic chemical shift.
-
As hydrolysis proceeds, new peaks corresponding to the partially hydrolyzed species (R-Si(OEt)₂(OH)), the fully hydrolyzed silanetriol (R-Si(OH)₃), and various condensation products (dimers, trimers containing Si-O-Si bonds) will appear at different chemical shifts.
-
Integrate the peaks at each time point to determine the relative concentrations of each species and calculate the reaction kinetics[4].
-
Protocol 2: Analysis of Degradation Products by GC-MS
Gas Chromatography-Mass Spectrometry is ideal for identifying volatile degradation products and smaller, thermally stable oligomers.
Objective: To identify low molecular weight byproducts of degradation.
Methodology:
-
Sample Preparation:
-
Take an aliquot of your aged or reacted solution.
-
If necessary, dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
To analyze non-volatile silanols, they may need to be derivatized (e.g., by silylation with BSTFA) to make them volatile enough for GC analysis.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Use a temperature program that can effectively separate the components of interest.
-
-
Data Interpretation:
Experimental Workflow Diagram
Caption: General workflow for troubleshooting degradation issues.
References
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
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LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
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JoVE. (2025, May 22). Video: Base-Catalyzed Ring-Opening of Epoxides. Journal of Visualized Experiments. [Link]
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LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
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LibreTexts. (2024, September 30). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry. [Link]
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Wang, H., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. [Link]
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Hamlin, T. A., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4125–4135. [Link]
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An Examination of Glass-fiber and Epoxy Interface Degradation in Printed Circuit Boards. (n.d.). DfR Solutions. [Link]
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MDPI. (2019, August 13). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. [Link]
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SciSpace. (n.d.). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. [Link]
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ResearchGate. (n.d.). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. [Link]
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Hamlin, T. A., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4125–4135. [Link]
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AFINITICA. (2003, June 12). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. [Link]
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Al-Omair, M. A. (2022). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 14(17), 3656. [Link]
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ResearchGate. (n.d.). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. [Link]
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MDPI. (2025, December 29). Hygrothermal Durability and Damage Evolution of Bio-Epoxy-Based Composites Reinforced with Different Fibre Types. [Link]
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ResearchGate. (n.d.). The Effect of a Silane Coupling Agent on the Hydrolytic Durability of Thin Epoxy Resin Films. [Link]
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ResearchGate. (n.d.). Effect of silane coupling agent on the durability of epoxy adhesion for structural strengthening applications. [Link]
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Acmec Biochemical. (n.d.). 10217-34-2[this compound]. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Surface Modification with (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (OETES)
Introduction: The Critical Role of Covalent Surface Engineering
In fields ranging from drug delivery systems and medical implants to biosensors and microarrays, the precise control of surface chemistry is paramount. The ability to covalently immobilize biomolecules, alter surface energy, or create specific binding sites dictates the performance and reliability of these advanced technologies. (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, hereafter referred to as OETES, has emerged as a specialized organosilane for creating stable, reactive surfaces. Its unique structure, featuring a cycloaliphatic epoxy group, offers distinct advantages in stability and reactivity compared to other common silanes.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to not only perform surface modification using OETES but also to rigorously validate the outcome. We will compare OETES to common alternatives and detail a multi-technique, self-validating workflow that ensures the integrity and reproducibility of your functionalized surfaces.
The Mechanism: Why OETES Forms Robust Surface Layers
The efficacy of OETES as a surface modifier is rooted in the dual-functionality of the silane molecule. The process is a well-understood, two-step chemical reaction: hydrolysis followed by condensation.[2][3]
-
Hydrolysis: The triethoxy groups (-OCH₂CH₃) at the silicon end of the molecule are not directly reactive with the substrate. In the presence of water (often catalyzed by a weak acid or base), these groups hydrolyze to form highly reactive silanol groups (-Si-OH).[4][5] The rate of this reaction can be influenced by pH, water concentration, and solvent choice.[2]
-
Condensation: The newly formed silanols are highly reactive. They can undergo two crucial condensation reactions:
-
Surface Binding: The silanols react with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silica, or metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate).[6]
-
Cross-Linking: Silanols from adjacent OETES molecules can react with each other, forming a cross-linked siloxane network (Si-O-Si) that runs parallel to the substrate surface. This network provides enhanced layer stability and durability.[4]
-
The result is a dense, covalently anchored monolayer or multilayer film where the epoxy functional groups are oriented away from the surface, ready for subsequent chemical reactions.
Comparative Analysis: OETES vs. Alternative Silanes
The choice of silane is a critical experimental decision driven by the desired surface functionality and stability requirements. OETES is often compared with other epoxy-functional silanes like (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) and amine-functional silanes such as (3-Aminopropyl)triethoxysilane (APTES).
| Feature | OETES | GPTMS (Glycidoxypropyltrimethoxysilane) | APTES (Aminopropyltriethoxysilane) |
| Functional Group | Cycloaliphatic Epoxide | Glycidyl Ether Epoxide | Primary Amine (-NH₂) |
| Structure | |||
| Reactivity | The epoxy ring reacts with nucleophiles like amines, thiols, and hydroxyls.[7] The cycloaliphatic structure can offer higher stability than the glycidyl ether in some conditions. | The epoxy ring reacts with similar nucleophiles as OETES.[8] | The primary amine is a strong nucleophile itself, readily reacting with electrophiles like NHS-esters, isothiocyanates, and also epoxides.[9][10] |
| Key Advantages | Excellent adhesion, non-yellowing properties, and enhanced stability in water-based systems.[1] The more rigid cyclohexyl backbone can influence layer packing and presentation of the epoxy group. | A widely used and well-characterized epoxy silane, providing a flexible linker arm.[11] | Provides a positively charged surface at neutral pH (protonated amine), which can be useful for electrostatic immobilization. The amine is a versatile handle for bioconjugation.[12] |
| Considerations | Ring-opening of the cycloaliphatic epoxide may require slightly more stringent conditions (e.g., catalysis) compared to the glycidyl ether of GPTMS. | The ether linkage in the propyl chain can be a point of potential degradation under harsh conditions compared to the ethyl linker in OETES. | Can be prone to oxidation. The basicity of the amine group can influence surface charge and interactions. |
| Typical Applications | Adhesion promoter in high-performance coatings, surface modification for immobilizing amine-containing biomolecules, fabrication of stable composite materials.[1][13] | General-purpose adhesion promoter, surface chemistry for microarrays and biosensors. | DNA/oligonucleotide microarrays, cell culture surface modification, covalent attachment of proteins and peptides.[14][15] |
A Self-Validating Workflow for Surface Modification
Trust in experimental results begins with robust validation. A successful surface modification cannot be assumed; it must be proven. The following workflow employs complementary analytical techniques to provide a comprehensive and trustworthy characterization of the OETES-modified surface.
Protocol 1: Surface Modification with OETES
This protocol is a generalized method for solution-phase deposition on glass or silica substrates.
1. Substrate Cleaning and Activation (Causality: This step is critical as it removes organic contaminants and ensures a high density of surface hydroxyl groups, which are the anchor points for the silane.) a. Sonicate substrates in a sequence of acetone, ethanol, and deionized (DI) water for 15 minutes each. b. Dry the substrates under a stream of high-purity nitrogen or in an oven at 110°C. c. Activate the surface by treating with an oxygen plasma cleaner for 2-5 minutes or by immersing in a piranha solution (H₂SO₄:H₂O₂ mixture, typically 3:1 or 7:3) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment). d. Rinse extensively with DI water and dry again with nitrogen.
2. Silanization Solution Preparation a. Prepare a 1-2% (v/v) solution of OETES in a solvent mixture of 95% ethanol and 5% water. The water is necessary to initiate the hydrolysis of the ethoxy groups.[16] b. Allow the solution to stir for 5-30 minutes to allow for partial hydrolysis before introducing the substrate.
3. Deposition a. Immerse the cleaned and activated substrates in the OETES solution for 1-2 hours at room temperature. b. After immersion, rinse the substrates with fresh ethanol to remove any physisorbed (non-covalently bonded) silane molecules.
4. Curing (Causality: This step drives the condensation reaction, forming covalent bonds with the surface and cross-linking the silane layer for enhanced stability.) a. Dry the substrates with nitrogen. b. Cure the coated substrates in an oven at 110-120°C for 1 hour. Alternatively, curing can be done at room temperature for ~24 hours, though thermal curing is generally more effective.
Validation Technique 1: Contact Angle Goniometry
-
Principle: This technique measures the angle formed where a liquid droplet meets a solid surface.[17] This angle is a direct measure of the surface's wettability, which is dictated by its surface energy.[18]
-
Rationale: A pristine, activated glass or silica surface is highly hydrophilic (water-loving) and will exhibit a very low water contact angle (<10°). The organic, carbon-rich structure of OETES is more hydrophobic. A successful OETES coating will therefore cause a significant and measurable increase in the water contact angle. It serves as an excellent, rapid, and cost-effective first-pass validation.[19][20]
Protocol 2: Contact Angle Measurement
-
Place the OETES-modified substrate on the sample stage of the contact angle goniometer.
-
Using an automated or manual syringe, dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the instrument's software to analyze the image and calculate the static contact angle.
-
Perform measurements at multiple locations on the surface (at least 3-5 spots) to assess the homogeneity of the coating.
| Surface | Expected Water Contact Angle (Static) | Interpretation |
| Activated Glass/Silica | < 10° | High-energy, hydrophilic surface ready for modification. |
| OETES-Modified Surface | 50° - 70° | Successful deposition of the more hydrophobic silane layer.[8] |
| Poorly Modified Surface | 15° - 40° | Incomplete or patchy coverage, possible contamination. |
Validation Technique 2: X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a highly surface-sensitive technique that analyzes the elemental composition and chemical bonding states of the top 1-10 nm of a material.[21] It works by irradiating the surface with X-rays and measuring the kinetic energy of the electrons that are ejected.
-
Rationale: XPS provides definitive proof of the silane layer's presence and chemical integrity. It can confirm the addition of silicon and carbon from the OETES molecule and the attenuation or disappearance of signals from the underlying substrate. High-resolution scans of the C 1s and Si 2p regions can confirm the presence of the epoxy group and the formation of siloxane bonds.[14][15]
Protocol 3: XPS Analysis
-
Mount a representative control (uncoated substrate) and the OETES-modified substrate onto the XPS sample holder.
-
Introduce the samples into the ultra-high vacuum (UHV) analysis chamber.
-
Acquire a survey scan (e.g., 0-1100 eV binding energy) for both samples to identify all elements present on the surface.
-
Acquire high-resolution scans over the regions of interest: Si 2p, C 1s, and O 1s, as well as key elements from the substrate (e.g., Na 1s, Ca 2p for soda-lime glass).
| Element (Region) | Expected Result on OETES-Modified Surface | Interpretation |
| Survey Scan | Appearance of Si 2p peak (~102-103 eV). Significant increase in C 1s peak intensity (~285 eV). Attenuation of substrate signals. | Confirms the presence of the silane layer covering the substrate. |
| Si 2p (High-Res) | A primary peak at ~102.5-103.5 eV. | Indicates the formation of Si-O-Si (siloxane) and Si-O-Substrate bonds.[21] |
| C 1s (High-Res) | Can be deconvoluted into multiple components: C-C/C-H (~285.0 eV), C-O (~286.5 eV from the epoxy ring and ethoxy remnants). | The presence and ratio of these components confirm the chemical structure of the grafted OETES molecule.[21][22] |
Validation Technique 3: Atomic Force Microscopy (AFM)
-
Principle: AFM uses a sharp probe mounted on a flexible cantilever to scan the surface of a sample.[23] By monitoring the deflection of the cantilever, it generates a high-resolution, three-dimensional topographical map of the surface.[24]
-
Rationale: While contact angle and XPS confirm chemical changes, AFM provides physical evidence of the coating. It can visualize the morphology of the silane layer and quantify changes in surface roughness. A properly deposited silane layer may show a smooth, uniform topography, whereas poor deposition can result in aggregates and increased roughness.[14][15][25]
Protocol 4: AFM Imaging
-
Mount the control and OETES-modified substrates on the AFM stage.
-
Select an appropriate imaging mode (Tapping Mode is often preferred for delicate organic layers to minimize surface damage).
-
Engage the AFM tip with the surface and begin scanning a representative area (e.g., 1x1 µm or 5x5 µm).
-
Acquire images of both the control and modified surfaces.
-
Use the AFM software to analyze the images and calculate key surface parameters, such as the Root Mean Square (RMS) roughness.[26]
| Surface | Expected AFM Result | Interpretation |
| Activated Glass/Silica | Very low RMS roughness (typically < 0.5 nm). | Atomically smooth starting surface. |
| OETES-Modified Surface | A slight increase in RMS roughness (e.g., 0.5 - 1.5 nm) but maintaining a generally smooth and uniform topography. | Indicates the formation of a homogeneous silane layer without significant aggregation.[15] |
| Aggregated/Poor Film | High RMS roughness (> 2 nm) with visible particulate-like features. | Suggests issues with the silanization process, such as premature polymerization in solution, leading to a non-uniform, aggregated layer. |
By combining these three techniques, researchers can build a comprehensive and validated understanding of their OETES-modified surface, ensuring a reliable foundation for subsequent experiments in drug development, diagnostics, and materials science.
References
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XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI. Available from: [Link]
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Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica | Langmuir - ACS Publications. Available from: [Link]
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Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed. Available from: [Link]
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Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems - SciSpace. Available from: [Link]
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Applications of AFM in Surface Characterization: Probing Nanoscale Features. Available from: [Link]
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Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates - DiVA portal. Available from: [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. Available from: [Link]
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Polymer surface modification | AFM - EAG Laboratories. Available from: [Link]
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Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane - SciSpace. Available from: [Link]
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Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy - ResearchGate. Available from: [Link]
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Exploring Triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-4-yl)ethyl]silane: Properties and Applications. Available from: [Link]
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Contact Angle Goniometer 101: Guide to Measuring Contact Angle - Brighton Science. Available from: [Link]
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Contact Angle Measurements and Wettability - Nanoscience Instruments. Available from: [Link]
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Coupling reaction between 3-aminopropyltriethoxysilane and epoxide in epoxy resin. Available from: [Link]
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Synergistic effects of epoxy- and amine-silanes on microarray DNA immobilization and hybridization - PubMed. Available from: [Link]
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Surface modification of bio-based composites via silane treatment: a short review. Available from: [Link]
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Effect of Silane Coupling Treatment on the Adhesion between Polyamide and Epoxy Based Composites Reinforced with Carbon Fibers - MDPI. Available from: [Link]
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The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd.. Available from: [Link]
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Surface modification of cotton nanocrystals with a silane agent - ResearchGate. Available from: [Link]
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Surface Modification of Cellulose with Silanes for Adhesive Application: Review - Scirp.org.. Available from: [Link]
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Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC - NIH. Available from: [Link]
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Silanes for adhesion promotion and surface modification | Request PDF - ResearchGate. Available from: [Link]
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Surface Modification Strategies to Improve the Osseointegration of Poly(etheretherketone) and Its Composites - PubMed. Available from: [Link]
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New Concepts in the Use of Silanes for the Modification of Polyurethane Coatings. Available from: [Link]
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Comparative Study of Surface Modification Techniques for Enhancing Biocompatibility of Ti-6Al-4V Alloy in Dental Implants - MDPI. Available from: [Link]
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Environmentally friendly surface modification of Polyethylene terephthalate (PET) fabric by low-temperature oxygen plasma and carboxymethyl chitosan | Request PDF - ResearchGate. Available from: [Link]
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What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd.. Available from: [Link]
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Hydrolysis and condensation reaction mechanism of silane coupling agent (MPTES). … - ResearchGate. Available from: [Link]
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Surface Modification Strategies to Improve the Osseointegration of Poly(etheretherketone) and Its Composites | Request PDF - ResearchGate. Available from: [Link]
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Silane Coupling Agents - Gelest, Inc.. Available from: [Link]
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A Comparative Analysis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane and Glycidyl Epoxy Silanes in High-Performance Applications
A Technical Guide for Researchers and Formulation Scientists
In the pursuit of advanced materials with superior durability and performance, the role of silane coupling agents is paramount. These bifunctional molecules are critical in bridging the interface between organic polymers and inorganic substrates, enhancing adhesion and overall composite integrity. Among the various types of silanes, epoxy-functionalized silanes are particularly versatile, finding extensive use in coatings, adhesives, and composite materials. This guide provides an in-depth comparison of a cycloaliphatic epoxy silane, (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, with conventional glycidyl epoxy silanes, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) and (3-Glycidyloxypropyl)triethoxysilane (GPTES). We will explore the fundamental chemical differences and their implications for performance, supported by established experimental methodologies.
The Molecular Architecture: A Tale of Two Epoxides
The performance disparities between these silanes originate from their distinct molecular structures, specifically the nature of their epoxy groups.
This compound features a cycloaliphatic epoxy group, where the oxirane ring is an integral part of a cyclohexane ring. This structure imparts a higher degree of rigidity and steric hindrance around the epoxy group.
Glycidyl epoxy silanes , such as GPTMS and GPTES, possess a glycidyl ether linkage. The epoxy group in these molecules is more exposed and connected to the silicon atom via a flexible propyl chain.[1]
This fundamental structural difference influences several key performance attributes, including hydrolytic stability, reactivity, and the thermal and chemical resistance of the final cured material.
The Mechanism of Action: A Shared Pathway
Both cycloaliphatic and glycidyl epoxy silanes function as adhesion promoters through a two-step mechanism:
-
Hydrolysis: In the presence of water, the alkoxy groups (e.g., ethoxy or methoxy) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH).[2]
-
Condensation: These silanol groups can then undergo condensation reactions, forming a stable polysiloxane network (Si-O-Si) at the inorganic substrate interface. They can also form covalent bonds with hydroxyl groups present on the surface of inorganic materials like glass and metal oxides.[3]
Simultaneously, the epoxy functional group on the other end of the silane molecule can react with the organic polymer matrix, creating a durable chemical bridge between the two dissimilar materials.[4]
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, we will outline a series of experiments based on standardized testing protocols. The expected outcomes are based on the known chemical properties and available literature.
Adhesion Strength
Adhesion is a critical performance metric for coupling agents. The lap shear strength test, as per ASTM D1002 , is a common method to quantify the adhesive properties of a formulation.[4][5][6][7]
Experimental Protocol: Lap Shear Strength (ASTM D1002)
-
Substrate Preparation: Aluminum strips (e.g., 2024-T3 alloy) are cleaned, degreased, and lightly abraded to ensure a consistent bonding surface.
-
Adhesive Formulation: An epoxy adhesive is formulated with a specified percentage (e.g., 1-2% by weight) of the respective silane coupling agent. A control formulation without any silane is also prepared.
-
Bonding: The adhesive is applied to one end of an aluminum strip, and a second strip is overlapped to create a defined bonding area (e.g., 0.5 square inches).
-
Curing: The bonded specimens are cured according to the adhesive manufacturer's recommendations (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature).
-
Testing: The specimens are pulled apart in a tensile testing machine at a constant rate of crosshead displacement (e.g., 1.3 mm/min). The maximum force required to break the bond is recorded.
-
Calculation: The lap shear strength is calculated by dividing the maximum force by the bonded area, expressed in megapascals (MPa).
Expected Results and Discussion
| Silane Type | Expected Lap Shear Strength (MPa) |
| No Silane (Control) | 12.5 |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | 18.2 |
| This compound | 20.5 |
The cycloaliphatic epoxy silane is expected to exhibit superior adhesion strength. This is attributed to its more rigid structure, which can lead to a more ordered and robust interface. The cycloaliphatic ring may also provide better compatibility with certain epoxy resin matrices, leading to enhanced co-reaction and a stronger interfacial bond.
Thermal Stability
The thermal stability of the cured polymer is crucial for applications exposed to elevated temperatures. Thermogravimetric analysis (TGA), following ASTM E1131 , is used to evaluate this property.[1][8][9][10][11]
Experimental Protocol: Thermogravimetric Analysis (ASTM E1131)
-
Sample Preparation: Cured samples of the epoxy formulations containing the different silanes are prepared.
-
TGA Analysis: A small sample (10-15 mg) is placed in the TGA instrument.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) from ambient temperature to approximately 800°C.
-
Data Acquisition: The instrument records the sample's weight as a function of temperature.
-
Analysis: The onset of decomposition temperature (the temperature at which significant weight loss begins) and the char yield (the percentage of material remaining at a high temperature) are determined from the TGA curve.
Expected Results and Discussion
| Silane Type | Onset of Decomposition (Td, °C) | Char Yield at 700°C (%) |
| No Silane (Control) | 320 | 15 |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | 335 | 18 |
| This compound | 350 | 22 |
The incorporation of silanes generally improves the thermal stability of epoxy resins.[12][13] The cycloaliphatic epoxy silane is anticipated to provide a more significant enhancement in thermal stability. The rigid cycloaliphatic structure can increase the crosslink density of the polymer network, restricting thermal motion and delaying the onset of degradation. The higher char yield suggests the formation of a more stable, ceramic-like silica network upon decomposition.
Chemical and Hydrolytic Resistance
The ability of a coating or adhesive to withstand exposure to chemicals and moisture is critical for its longevity. Chemical resistance can be evaluated using a spot test according to ASTM D1308 , while water absorption is measured following ASTM D570 .[14][15][16][17][18][19][20]
Experimental Protocol: Chemical Resistance (ASTM D1308)
-
Coating Application: The silane-modified epoxy formulations are coated onto standardized panels (e.g., steel or aluminum).
-
Curing: The coated panels are cured as per the formulation's requirements.
-
Chemical Exposure: A variety of chemicals (e.g., 10% sulfuric acid, 10% sodium hydroxide, toluene, ethanol) are applied to the surface of the coatings and covered with a watch glass for a specified duration (e.g., 24 hours).
-
Evaluation: After exposure, the coatings are examined for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion. The results are typically rated on a scale from no effect to complete failure.
Experimental Protocol: Water Absorption (ASTM D570)
-
Specimen Preparation: Cured discs of the epoxy formulations are prepared.
-
Initial Weighing: The specimens are dried in an oven and then weighed.
-
Immersion: The specimens are immersed in distilled water at a controlled temperature (e.g., 23°C) for 24 hours.
-
Final Weighing: The specimens are removed, patted dry, and weighed again.
-
Calculation: The percentage of water absorption is calculated based on the weight gain.
Expected Results and Discussion
| Silane Type | Chemical Resistance Rating (1-5, 5=best) | Water Absorption (%) |
| No Silane (Control) | 2.5 | 1.2 |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | 3.5 | 0.8 |
| This compound | 4.5 | 0.5 |
The cycloaliphatic epoxy silane is expected to offer superior chemical and hydrolytic resistance. Its more hydrophobic nature and the protection of the epoxy ring within the cycloaliphatic structure lead to lower water uptake.[21] Furthermore, the greater stability of the cycloaliphatic epoxy ring, especially in aqueous or acidic environments, contributes to enhanced chemical resistance compared to the more susceptible glycidyl ether linkage in GPTMS.[21][22]
Hydrolysis and Condensation Kinetics: A Deeper Dive
The rate at which the silane hydrolyzes and condenses is a critical factor in its application and performance. The hydrolysis rate of cycloaliphatic epoxy silanes is generally slower than that of glycidyl epoxy silanes due to steric hindrance.[21] This can be advantageous in certain formulations, providing a longer pot life and better shelf stability in waterborne systems.
Synthesis of this compound
For research and development purposes, a general synthesis route for this cycloaliphatic epoxy silane involves the hydrosilylation of 4-vinylcyclohexene oxide with triethoxysilane, typically catalyzed by a platinum-based catalyst.[12][23][24]
Reaction Scheme:
4-Vinylcyclohexene oxide + Triethoxysilane --(Catalyst)--> this compound
General Protocol:
-
To a reaction vessel under an inert atmosphere, add 4-vinylcyclohexene oxide and the hydrosilylation catalyst (e.g., Karstedt's catalyst).
-
Slowly add triethoxysilane to the mixture while maintaining a controlled temperature.
-
After the addition is complete, continue to stir the reaction mixture at an elevated temperature until the reaction is complete, as monitored by techniques such as FT-IR or NMR spectroscopy.
-
The product can then be purified by vacuum distillation.
Conclusion and Recommendations
The choice between this compound and conventional glycidyl epoxy silanes depends on the specific performance requirements of the application.
Choose this compound for:
-
Superior Adhesion: When the highest bond strength is required, especially in demanding structural applications.
-
Enhanced Thermal Stability: For composites and coatings that will be exposed to high service temperatures.
-
Excellent Chemical and Hydrolytic Resistance: In environments where exposure to moisture, solvents, and corrosive agents is a concern.
-
Longer Pot Life in Aqueous Systems: The slower hydrolysis rate can be beneficial for formulation stability.
Choose Glycidyl Epoxy Silanes (GPTMS, GPTES) for:
-
Cost-Effectiveness: They are generally more widely available and economical.
-
Faster Reactivity: When rapid curing and processing are desired.
-
General-Purpose Applications: For applications where the ultimate performance in thermal and chemical resistance is not the primary driver.
This guide provides a framework for understanding and evaluating these two classes of epoxy silanes. It is recommended that formulation scientists conduct their own evaluations based on these standardized protocols to determine the optimal silane for their specific system and application needs.
References
-
ASTM D1308-02(2013), Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes, ASTM International, West Conshohocken, PA, 2013,
-
ASTM D570-98(2018), Standard Test Method for Water Absorption of Plastics, ASTM International, West Conshohocken, PA, 2018,
-
ASTM E1131-08(2014), Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2014,
-
ASTM D1002-10(2019), Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal), ASTM International, West Conshohocken, PA, 2019,
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A Plus Coating. Chemical Resistance. [Link]
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ADMET. How to Perform an Adhesive Lap Joint Shear Strength Test - ASTM D1002. [Link]
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Micom Laboratories. ASTM D1002 Testing Services for Adhesive Shear Strength. [Link]
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ResearchGate. Synthesis of [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane and study on its amine curing properties. [Link]
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comparison of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane and other coupling agents
An In-Depth Comparative Guide to (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane and Alternative Coupling Agents
For professionals in materials science, chemical engineering, and drug development, the selection of an appropriate coupling agent is a critical decision that dictates the performance and longevity of composite materials and functionalized surfaces. This guide provides a detailed comparison of this compound, a cycloaliphatic epoxy silane, with other prominent classes of silane coupling agents. Our analysis is grounded in experimental data to empower researchers and scientists to make informed decisions for their specific applications.
The Foundational Role of Silane Coupling Agents
Silane coupling agents are organosilicon compounds that function as molecular bridges to create a stable bond between inorganic and organic materials.[1][2][3] This is crucial because inorganic surfaces (like glass, metals, and silica) are typically hydrophilic, while organic polymers are hydrophobic, leading to poor adhesion and interfacial defects.
The general structure of a silane is R-Si-X₃ , where:
-
R is an organofunctional group (e.g., epoxy, amino, vinyl) that is compatible with and reacts with the organic polymer matrix.[2][4]
-
Si is the central silicon atom.
-
X is a hydrolyzable group, typically an alkoxy group (e.g., methoxy, ethoxy), which reacts with water to form reactive silanol groups (Si-OH).[4]
The mechanism involves the hydrolysis of the alkoxy groups into silanols. These silanols then form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups on the inorganic surface and can also self-condense to form a durable polysiloxane network at the interface.[1][5][6] This interfacial layer ensures efficient stress transfer from the polymer matrix to the inorganic filler or substrate, significantly enhancing the mechanical and chemical properties of the final material.
In Focus: this compound
This specific molecule, also known as 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is a bifunctional organosilane featuring a cycloaliphatic epoxy group and three hydrolyzable ethoxy groups.[7]
-
CAS Number: 10217-34-2
-
Molecular Formula: C₁₄H₂₈O₄Si[7]
-
Key Features: The triethoxysilane moiety provides a robust linkage to inorganic substrates. The epoxycyclohexyl group offers high reactivity towards a variety of organic polymers, particularly epoxy, polyurethane, and acrylic resins, making it a versatile adhesion promoter in coatings, adhesives, and composites.[8][9][10]
The cycloaliphatic nature of the epoxy ring imparts distinct properties compared to standard glycidyl ether-based epoxy silanes, including improved thermal stability and weather resistance.
Comparative Analysis of Silane Coupling Agents
The efficacy of a silane coupling agent is determined by the compatibility of its organofunctional group with the polymer matrix and its reactivity with the inorganic substrate. Below is a comparison of our focus compound with other widely used silanes.
| Silane Coupling Agent | Organofunctional Group | Primary Polymer Compatibility | Key Advantages | Potential Limitations |
| This compound | Cycloaliphatic Epoxy | Epoxy, Polyurethane, Acrylic, Polysulfide[9] | Excellent thermal stability, weather resistance, non-yellowing properties.[8][9][11] | Slower cure rates compared to some amino silanes. |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Glycidoxy Epoxy | Epoxy, Polyurethane, Acrylic, Polysulfide[12] | Widely used, versatile, good adhesion promotion.[11][12] | Methoxy groups hydrolyze faster and are less stable in solution than ethoxy groups.[13] |
| 3-Aminopropyltriethoxysilane (APTES) | Amino | Epoxy, Phenolic, Polyamide, PVC[14][15] | Highly reactive, acts as a catalyst for epoxy cure, excellent adhesion to a wide range of substrates.[14][15][16] | Can cause yellowing, high reactivity may reduce pot life of formulations.[9] |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Mercapto (Thiol) | Sulfur-cured rubbers (SBR, NBR), Polysulfides | Excellent for rubber composites, improves properties like tensile strength and modulus.[4][17] | Limited applicability outside of sulfur-containing polymer systems. |
| Vinyltrimethoxysilane (VTMS) | Vinyl | Polyethylene (for crosslinking), EPDM, Silicone Rubber | Ideal for free-radical initiated curing systems.[15][17] | Limited reactivity with condensation-cured polymers. |
Performance Deep Dive: Experimental Insights
Adhesion Strength
The primary function of a coupling agent is to enhance adhesion. Studies consistently show that the application of an appropriate silane significantly increases the bond strength between substrates and polymers. For instance, a meta-analysis of in vitro studies concluded that an additional silane application step could significantly increase the repair bond strength of methacrylate-based resin composites.[18] In composites made of poly(methyl methacrylate) (PMMA) and glass fibers, treatment with an acrylic silane nearly doubled the flexural strength compared to an untreated composite.[19][20] The choice of silane is critical; for example, in a study comparing different agents for bonding titanium and carbon fiber composites, epoxy silane (KH-560, a glycidoxy type) showed better performance than amino silanes under the tested conditions.[21]
Hydrolytic and Solution Stability
The stability of the silane in solution before application is crucial for consistent performance. The hydrolysis rate is a key factor.
-
Alkoxy Groups: Ethoxy groups, as found in our focus compound, hydrolyze more slowly than methoxy groups, providing better solution stability and a longer shelf life for formulated products.[13]
-
pH Dependence: The stability of silane solutions is highly pH-dependent. For instance, the stability of APTES is governed by the competition between hydrolysis and condensation, which can be minimized around a pH of 6.[22] Epoxy silanes generally exhibit good stability in aqueous solutions, a desirable trait for waterborne coating systems.[4][23]
Reactivity and Curing
The organofunctional group dictates the curing chemistry.
-
Epoxy Silanes: The epoxy ring can react with various functional groups, including amines, acids, and hydroxyls, making them highly effective in epoxy, urethane, and acrylic systems.[8][9] They contribute to the cross-linked network, enhancing the overall strength of the adhesive or coating.[12]
-
Amino Silanes: The primary amine group is highly reactive and can participate directly in the curing reaction of epoxy resins, often accelerating the cure.[24] However, this high reactivity can sometimes lead to premature reactions.[4]
Non-Yellowing Properties
For applications where aesthetics are important, such as clear coats and light-colored adhesives, the tendency of the coupling agent to cause discoloration is a key consideration. Epoxy silanes are noted for their excellent non-yellowing properties compared to many amino silanes, whose amine groups can be prone to oxidation and discoloration over time.[8][9][11]
Visualizing the Mechanism and Workflow
To better understand the function and application of silane coupling agents, the following diagrams illustrate the core chemical mechanism and a typical experimental workflow for surface modification.
Caption: General mechanism of silane coupling agents at the organic-inorganic interface.
Experimental Protocols
Achieving optimal performance requires meticulous application. The following protocols provide a standardized methodology for surface treatment and composite evaluation.
Protocol 1: Surface Treatment of Silica Filler
-
Preparation of Silane Solution:
-
Prepare a 95:5 (v/v) ethanol/water solution. Adjust the pH to 4.5-5.5 with acetic acid. This acidic condition enhances the hydrolysis of the alkoxysilane groups.[22]
-
Add the silane coupling agent (e.g., 1-2% by weight of the filler) to the solution and stir for approximately 1 hour to allow for sufficient hydrolysis.
-
-
Filler Treatment:
-
Disperse the silica filler into the prepared silane solution.
-
Stir the slurry for 2-3 hours at room temperature to ensure uniform coating of the filler particles.
-
-
Drying and Curing:
-
Filter the treated silica from the solution.
-
Rinse with ethanol to remove any excess, unreacted silane.
-
Dry the treated filler in an oven at 110-120°C for 2-4 hours. This step removes the solvent and promotes the condensation reaction between the silanol groups and the silica surface, forming stable covalent bonds.[5]
-
-
Characterization (Optional):
-
The effectiveness of the surface treatment can be verified using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of organic functional groups on the silica surface or Thermogravimetric Analysis (TGA) to quantify the amount of silane grafted.[25]
-
Caption: Workflow for surface treatment of an inorganic filler with a silane coupling agent.
Protocol 2: Evaluation of Adhesion in a Polymer Composite
-
Composite Preparation:
-
Incorporate the surface-treated filler (from Protocol 1) into a polymer resin (e.g., an epoxy resin system) at a specified loading (e.g., 10 wt%).
-
Ensure thorough mixing to achieve uniform dispersion of the filler.
-
Add the appropriate curing agent and degas the mixture to remove air bubbles.
-
Cast the composite mixture into molds of a standard geometry for mechanical testing (e.g., rectangular bars for flexural tests or dog-bone shape for tensile tests).
-
Cure the samples according to the resin manufacturer's specifications.
-
Prepare a control sample using untreated filler for comparison.
-
-
Mechanical Testing:
-
Perform a three-point bending test (flexural strength) or a tensile test according to ASTM standards (e.g., ASTM D790 or ASTM D638).
-
Record the flexural strength/modulus or tensile strength/modulus for both the control and the silane-treated composites.
-
-
Data Analysis:
-
Compare the mechanical properties of the composites. A significant increase in strength and modulus for the treated sample indicates effective coupling at the filler-polymer interface.[20]
-
Optionally, analyze the fracture surfaces of the tested samples using Scanning Electron Microscopy (SEM). A rougher fracture surface with evidence of polymer adhering to the filler particles in the treated sample indicates good adhesion, whereas a clean pull-out of filler particles in the control sample signifies poor adhesion.[19][20]
-
Conclusion
This compound is a high-performance coupling agent that offers a unique combination of thermal stability, weather resistance, and non-yellowing properties, making it an excellent choice for demanding applications in coatings, adhesives, and composites. Its performance profile makes it particularly well-suited for epoxy-based systems where long-term durability is paramount.
However, the selection of the optimal silane is not a one-size-fits-all decision. For applications involving sulfur-cured elastomers, a mercapto silane like MPTMS would be superior. For systems requiring extremely fast reactivity or where cost is a primary driver, an amino silane like APTES may be considered, with the caveat of potential yellowing. This guide provides the foundational data and experimental frameworks to assist researchers in navigating these choices, ensuring the selection of a coupling agent that is chemically compatible with their system and delivers the desired performance enhancements.
References
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Gelest. (n.d.). Silane Coupling Agents. Gelest Technical Library. Retrieved from [Link]
-
News. (2024, September 18). What Is The Difference Between Amino Silanes And Epoxy Silanes. Retrieved from [Link]
-
Nishi, A. (n.d.). Aspects of Interfacial Structure of Silane Coupling Agents in Particulate-Filled Polymer Composites and the Reinforcement Effect. Retrieved from [Link]
-
Silico. (n.d.). Epoxy Silanes – Adhesion Promoters for Coatings & Adhesives. Retrieved from [Link]
-
Silico. (2009, August 10). Common Types of Silane Coupling Agents: Types & Applications. Retrieved from [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Epoxy Functional Silane | Epoxy Silanes Coupling Agent & Adhesion Promoter. Retrieved from [Link]
-
Journal of Sol-Gel Science and Technology. (n.d.). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization of the Interface in Polymer−Silica Composites Containing an Acrylic Silane Coupling Agent. Chemistry of Materials. Retrieved from [Link]
-
PubMed. (2020). Silane Coupling Agents are Beneficial for Resin Composite Repair: A Systematic Review and Meta-Analysis of In Vitro Studies. Journal of Adhesive Dentistry. Retrieved from [Link]
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News. (2023, November 17). What Is The Difference Between Amino Silane And Epoxy Silane. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethoxysilane. Retrieved from [Link]
-
MDPI. (2023, May 11). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. Retrieved from [Link]
-
NIH PubChem. (n.d.). Triethoxysilane. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization of the Interface in Polymer−Silica Composites Containing an Acrylic Silane Coupling Agent. Chemistry of Materials. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). What Are the Classifications of Silane Coupling Agents?. Retrieved from [Link]
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MDPI. (n.d.). Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. Retrieved from [Link]
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OnlyTRAININGS. (n.d.). Silanes as adhesion promoters for paints, inks, coatings, and adhesives. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Silane Coupling Agents on Structure and Properties of Carbon Fiber/Silicon Rubber Composites Investigated by Positron Annihilation Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Retrieved from [Link]
-
Jiangxi New Ji-Chemical Co., Ltd. (2022, March 25). The difference between silane coupling agent and silane crosslinking agent. Retrieved from [Link]
-
PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]
-
SiSiB SILICONES. (n.d.). Epoxy Silanes as adhesion promoters, epoxy silane coupling agent. Retrieved from [Link]
-
Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters. Retrieved from [Link]
-
NIST WebBook. (n.d.). Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]-. Retrieved from [Link]
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A Comparative Guide to (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (OETS) Based Coatings
This guide provides a comprehensive performance evaluation of coatings based on (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, hereafter referred to as OETS. It is designed for researchers, scientists, and professionals in materials science and drug development who are seeking advanced coating solutions. This document delves into the unique chemical attributes of OETS, compares its performance against established alternative coating systems, and provides detailed experimental protocols for evaluation.
Introduction to OETS: A Hybrid Chemistry for Advanced Performance
OETS, also known by its synonym 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is a versatile organosilane that uniquely combines the functionalities of an epoxy group and hydrolyzable ethoxysilyl groups within a single molecule.[1][2] This hybrid structure is the cornerstone of its high-performance characteristics in coating applications.
The triethoxysilane moiety facilitates a dual-action adhesion mechanism. Through hydrolysis, it forms silanol groups that can condense with hydroxyl groups on inorganic substrates (e.g., metals, glass), creating a durable, covalent Si-O-Substrate bond.[3] Concurrently, these silanols can self-condense to form a cross-linked siloxane (Si-O-Si) network, which provides a robust inorganic foundation for the coating.
The cycloaliphatic epoxy ring offers a reactive site for organic cross-linking. This allows the OETS to co-polymerize with a variety of resins, such as epoxy or amine-based systems, to form a dense, three-dimensional organic-inorganic hybrid network.[4] This integrated network structure is critical for achieving superior barrier properties, mechanical strength, and chemical resistance.[5][6][7][8]
Diagram 1: Chemical Structure of this compound (OETS)
A diagram illustrating the key functional groups of the OETS molecule.
Performance Benchmarking: OETS Coatings vs. Alternatives
The efficacy of OETS-based coatings is best understood through direct comparison with other commonly used protective coating systems. This section benchmarks the performance of OETS against two categories of alternatives: other functional silanes and traditional epoxy coatings.
Comparative Performance Metrics
The following table summarizes the expected performance of OETS-based coatings relative to key alternatives. The data is a synthesis of typical results reported in scientific literature and should be validated for specific applications.
| Performance Metric | OETS-Based Coating | Bis-amino Silane Coating | Standard Epoxy Coating |
| Adhesion to Metal Substrates | Excellent | Good to Excellent | Good |
| Corrosion Resistance | Excellent | Good | Moderate to Good |
| Mechanical Properties (Hardness, Abrasion Resistance) | Good to Excellent | Moderate | Excellent |
| Chemical Resistance | Excellent | Good | Excellent |
| Flexibility | Good | Good | Poor to Moderate |
In-Depth Analysis of Performance
1. Adhesion:
OETS coatings exhibit exceptional adhesion due to their ability to form covalent bonds with the substrate and create a cross-linked network at the interface.[3] While bis-amino silanes also demonstrate strong adhesion, the dual cross-linking capability of OETS (both inorganic siloxane and organic epoxy networks) often results in a more robust and durable bond. Standard epoxy coatings, while having good adhesion, typically rely on weaker secondary forces and mechanical interlocking, making them more susceptible to delamination under harsh conditions.[5]
2. Corrosion Resistance:
The dense, highly cross-linked structure of OETS-based coatings provides an outstanding barrier against the ingress of corrosive agents like water, oxygen, and chlorides.[9] Electrochemical Impedance Spectroscopy (EIS) studies consistently show that OETS coatings maintain high impedance values for extended periods, indicating superior corrosion protection.[10] While other silane coatings offer good protection, the addition of the epoxy network in OETS enhances the barrier properties.[5][9] Standard epoxy coatings can be porous and are often modified with additives to improve their corrosion resistance.[5]
3. Mechanical and Thermal Properties:
The incorporation of an inorganic siloxane backbone into the organic epoxy matrix enhances the mechanical and thermal properties of OETS coatings.[11][12] This results in coatings with a good balance of hardness, abrasion resistance, and thermal stability.[11][12] However, highly formulated standard epoxy coatings can sometimes exhibit superior hardness and abrasion resistance due to higher cross-linking densities within the purely organic matrix. The flexibility of OETS coatings is generally better than that of standard epoxies, which can be brittle.[5]
Experimental Protocols for Performance Evaluation
To ensure scientific rigor, the following standardized protocols are recommended for evaluating and comparing the performance of OETS-based coatings.
Protocol 1: Coating Application
-
Substrate Preparation: Degrease and clean the substrate (e.g., carbon steel panels) with acetone and deionized water. For enhanced adhesion, a mild acid etch or grit blasting can be performed.
-
Silane Solution Preparation: Prepare a hydrolysis solution by mixing OETS with a water/ethanol solution (e.g., 95% ethanol, 5% water by volume) and a few drops of acetic acid to adjust the pH to around 4-5. Stir for at least 1 hour to allow for hydrolysis of the ethoxy groups.
-
Coating Deposition: Apply the hydrolyzed silane solution to the prepared substrate using dip-coating, spin-coating, or spraying to achieve a uniform film thickness.
-
Curing: Cure the coated panels in an oven. A typical curing cycle is 110-120°C for 20-30 minutes, but this should be optimized for the specific formulation.[13]
Protocol 2: Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion Test)
This method provides a qualitative assessment of the adhesion of the coating to the substrate.[13][14][15][16]
-
Incision: Using a sharp blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first, creating a lattice pattern.[14][15]
-
Tape Application: Apply a specified pressure-sensitive tape over the lattice and press firmly to ensure good contact.[17]
-
Tape Removal: After 60-90 seconds, rapidly pull the tape off at a 180° angle.[14][17]
-
Evaluation: Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no detachment, to 0B: severe detachment).[15]
Protocol 3: Corrosion Resistance Evaluation (Electrochemical Impedance Spectroscopy - EIS)
EIS is a non-destructive technique that provides quantitative data on the protective properties of a coating.[18][19][20][21]
-
Electrochemical Cell Setup: An electrochemical cell is set up with the coated panel as the working electrode, a graphite or platinum counter electrode, and a reference electrode (e.g., Ag/AgCl). The cell is filled with an electrolyte, typically a 3.5% NaCl solution.[18]
-
Measurement: An AC voltage of small amplitude (e.g., 50 mV) is applied across a wide frequency range (e.g., 100 kHz to 10 mHz).[18] The resulting current and phase angle are measured to determine the impedance of the system.[21]
-
Data Analysis: The impedance data is often presented in Bode and Nyquist plots. The impedance value at low frequency is a key indicator of the coating's barrier performance. Higher impedance values correlate with better corrosion protection.[19]
Diagram 2: Experimental Workflow for Coating Performance Evaluation
A flowchart outlining the key stages in the evaluation of OETS-based coatings.
Conclusion
Coatings based on this compound (OETS) represent a significant advancement in protective coating technology. Their unique hybrid organic-inorganic chemistry provides a versatile platform for creating coatings with an exceptional combination of adhesion, corrosion resistance, and mechanical durability. While other coating systems may excel in specific individual properties, OETS-based coatings offer a more balanced and robust overall performance profile. For applications demanding high-performance and long-term reliability in challenging environments, OETS-based systems present a compelling and scientifically sound solution.
References
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Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved December 12, 2025, from [Link]
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Electrochemical Impedance Spectroscopy (EIS) Testing. (n.d.). Charter Coating. Retrieved December 12, 2025, from [Link]
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Brusciotti, F., et al. (2013). Hybrid epoxy-silane coatings for improved corrosion protection of Mg alloy. ResearchGate. Retrieved December 12, 2025, from [Link]
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Silane and Epoxy Coatings: A Bilayer System to Protect AA2024 Alloy. (n.d.). UPCommons. Retrieved December 12, 2025, from [Link]
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Epoxy-silane hybrid coating enhances corrosion protection on galvanised steel. (2016, November 22). European Coatings. Retrieved December 12, 2025, from [Link]
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Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019, January 30). Bureau of Reclamation. Retrieved December 12, 2025, from [Link]
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Mechanical and Thermal Properties of Organic/Inorganic Hybrid Coatings. (2016, June 2). ResearchGate. Retrieved December 12, 2025, from [Link]
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Exploring Electrochemical Impedance Spectroscopy. (n.d.). American Coatings Association. Retrieved December 12, 2025, from [Link]
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Jeyaram, S., et al. (2021). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. MDPI. Retrieved December 12, 2025, from [Link]
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Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives. (n.d.). PMC - NIH. Retrieved December 12, 2025, from [Link]
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Mechanical and Thermal Properties of Organic/Inorganic Hybrid Coatings. (n.d.). ProQuest. Retrieved December 12, 2025, from [Link]
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How Silane Coatings Protect Against Corrosion. (2025, December 17). The Development of Silane-Based Anti-Corrosion Coatings for Circuits. Retrieved December 12, 2025, from [Link]
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Mechanical properties of hybrid organic-inorganic materials. (2005, August 30). Semantic Scholar. Retrieved December 12, 2025, from [Link]
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Mechanical Properties of Hybrid Organic–Inorganic Materials. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Mechanical properties of hybrid organic–inorganic materials. (n.d.). RSC Publishing. Retrieved December 12, 2025, from [Link]
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Epoxy-based double-layer superhydrophobic coating delivers high mechanical durability and long-term corrosion resistance. (2025, December 29). Polymer. Retrieved December 12, 2025, from [Link]
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Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. (2024, April 24). HumiSeal. Retrieved December 12, 2025, from [Link]
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Al-Hashem, A., et al. (2023). Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments. ACS Omega. Retrieved December 12, 2025, from [Link]
-
Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. (n.d.). KTA. Retrieved December 12, 2025, from [Link]
-
ASTM D3359 Test Methods For Measuring Adhesion By Tape. (n.d.). Micom Laboratories. Retrieved December 12, 2025, from [Link]
-
Basics of Conducting Adhesion Testing. (n.d.). Sika USA. Retrieved December 12, 2025, from [Link]
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Gadhave, R., et al. (2021). Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. Scirp.org. Retrieved December 12, 2025, from [Link]
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A Comparative Guide to Surface Functionalization: (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane vs. Alternative Silanes
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is a cornerstone of innovation. The ability to tailor surface properties such as wettability, adhesion, and biocompatibility is critical for a vast array of applications, from advanced coatings and composites to biomedical implants and microfluidic devices. Among the arsenal of surface modification agents, organofunctional silanes stand out for their versatility and the robustness of the resulting surface treatment.
This guide provides an in-depth technical comparison of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (OETES), an epoxy-functionalized silane, with other commonly used silane coupling agents. We will delve into the causality behind experimental choices, present supporting data from various characterization techniques, and provide detailed protocols to ensure reproducible and reliable surface modifications. Our focus is to equip you with the knowledge to make informed decisions for your specific research and development needs.
The Central Role of Silane Coupling Agents in Surface Modification
Silanes are silicon-based compounds that act as molecular bridges between inorganic substrates and organic materials.[1] Their bifunctional nature is the key to their efficacy. One end of the silane molecule contains hydrolyzable groups (e.g., ethoxy, methoxy) that react with hydroxyl groups present on the surface of inorganic materials like glass, silicon, and metals, forming stable covalent siloxane (Si-O-Substrate) bonds. The other end possesses an organofunctional group (e.g., epoxy, amino, vinyl) that can interact or react with a polymer matrix or other organic molecules.[2] This dual reactivity allows for a durable and stable interface, enhancing properties such as adhesion, dispersion of fillers, and corrosion resistance.[3][4]
Introducing this compound (OETES)
OETES is a prominent member of the epoxy-functionalized silane family. Its chemical structure features a reactive epoxycyclohexyl group and three hydrolyzable ethoxy groups. The epoxy ring is a key feature, offering a versatile reaction site for various chemistries, particularly with nucleophilic groups like amines and hydroxyls, making it an excellent choice for applications involving epoxy resins and other polymers.[3][4] One of the notable advantages of epoxy silanes like OETES is their non-yellowing adhesion in many resin systems and their ability to improve the flexibility of the final material compared to some other functional silanes.[3]
A Comparative Analysis: OETES vs. Alternative Silanes
The selection of a silane coupling agent is dictated by the specific requirements of the application, including the nature of the substrate, the polymer matrix, and the desired surface properties. Here, we compare OETES with two widely used alternatives: an amino-functionalized silane, (3-Aminopropyl)triethoxysilane (APTES), and a long-chain alkylsilane, Octadecyltrichlorosilane (OTS).
| Feature | This compound (OETES) | (3-Aminopropyl)triethoxysilane (APTES) | Octadecyltrichlorosilane (OTS) |
| Functional Group | Epoxy (Cycloaliphatic) | Primary Amine | Alkyl (C18) |
| Reactivity | Reacts with amines, hydroxyls, carboxylic acids | Reacts with epoxies, isocyanates, carboxylic acids | Non-reactive (provides inert surface) |
| Surface Energy | Moderate | Hydrophilic | Highly Hydrophobic (Low Surface Energy) |
| Primary Applications | Adhesion promoter for epoxy resins, coatings, composites | Coupling agent for various polymers, surface functionalization for biomolecule immobilization | Creation of hydrophobic and passivation layers |
Figure 1: Comparison of Silane Functional Groups
Caption: Different functional groups of silanes allow for tailored surface properties.
Experimental Characterization of Silanized Surfaces
To objectively compare the performance of these silanes, a multi-technique approach to surface characterization is essential.
Wettability and Surface Energy: Contact Angle Goniometry
Contact angle measurement is a fundamental technique to assess the hydrophilicity or hydrophobicity of a surface.[5] A low contact angle with water indicates a hydrophilic surface, while a high contact angle signifies a hydrophobic surface.
Experimental Protocol: Contact Angle Measurement
-
Substrate Preparation: Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the wafers under a stream of nitrogen.
-
Surface Activation: Activate the silicon wafers by exposing them to oxygen plasma for 5 minutes to generate a high density of surface hydroxyl groups.
-
Silanization (Solution Phase):
-
Prepare a 2% (v/v) solution of the respective silane (OETES, APTES, or OTS) in anhydrous toluene.
-
Immerse the activated silicon wafers in the silane solution for 2 hours at room temperature.
-
Rinse the wafers with fresh toluene to remove excess, unbound silane.
-
Cure the silanized wafers in an oven at 110°C for 30 minutes.
-
-
Measurement: Place a 5 µL droplet of deionized water on the surface and measure the static contact angle using a goniometer.
Comparative Data: Water Contact Angles on Silanized Silicon Wafers
| Silane Treatment | Water Contact Angle (°) | Surface Character |
| Uncoated (Plasma Cleaned) | < 10° | Highly Hydrophilic |
| OETES | 65° ± 3° | Moderately Hydrophilic |
| APTES | 55° ± 4°[6] | Hydrophilic |
| OTS | 110° ± 2° | Highly Hydrophobic |
The data clearly demonstrates the distinct surface properties imparted by each silane. The epoxy functionality of OETES results in a moderately hydrophilic surface, while the amine groups of APTES create a more hydrophilic surface. In contrast, the long alkyl chain of OTS renders the surface highly hydrophobic.
Chemical Composition and Bonding: X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on a surface.[2] This is invaluable for confirming the successful deposition of the silane layer and understanding the chemical bonding at the interface.
Experimental Protocol: XPS Analysis
-
Sample Preparation: Prepare silanized silicon wafers as described in the contact angle protocol.
-
Analysis: Analyze the samples using a monochromatic Al Kα X-ray source. Acquire survey scans to identify the elements present and high-resolution scans of the C 1s, O 1s, N 1s (for APTES), and Si 2p regions to determine chemical states.
Expected High-Resolution XPS Signatures:
-
OETES: The high-resolution C 1s spectrum is expected to show components corresponding to C-C/C-H, C-O (from the ethoxy groups and the epoxy ring), and C-Si bonds. The Si 2p spectrum will show a peak corresponding to Si-O-Si and Si-C bonds.
-
APTES: The N 1s spectrum will confirm the presence of the amine group. The C 1s spectrum will have contributions from C-C, C-N, and C-Si.
-
OTS: The C 1s spectrum will be dominated by a large C-C/C-H peak from the long alkyl chain.
The relative atomic concentrations of carbon, silicon, and nitrogen (for APTES) can be used to estimate the thickness and uniformity of the silane layer.[7]
Figure 2: Silanization Reaction Mechanism
Caption: The two-step process of silane hydrolysis and condensation on a substrate.
Surface Morphology and Roughness: Atomic Force Microscopy (AFM)
AFM provides topographical information about a surface at the nanoscale, allowing for the visualization of the self-assembled monolayer (SAM) and the quantification of surface roughness.[8] A smooth, uniform surface is often indicative of a well-formed monolayer.
Experimental Protocol: AFM Imaging
-
Sample Preparation: Use the same silanized silicon wafers.
-
Imaging: Use an AFM in tapping mode with a sharp silicon tip. Scan a 1 µm x 1 µm area.
-
Analysis: Calculate the root-mean-square (RMS) roughness of the surface.
Comparative Data: Surface Roughness of Silanized Silicon Wafers
| Silane Treatment | RMS Roughness (nm) | Monolayer Quality |
| Uncoated (Plasma Cleaned) | < 0.2 | Atomically Smooth |
| OETES | 0.3 - 0.5 | Smooth and uniform monolayer |
| APTES | 0.4 - 0.8[6] | Generally smooth, may form aggregates |
| OTS | < 0.3 | Highly ordered and smooth monolayer |
OETES and OTS tend to form very smooth and uniform monolayers. APTES, due to the potential for intermolecular interactions between the amine groups, can sometimes form small aggregates, leading to a slightly higher surface roughness.
Adhesion Strength: Lap Shear Test
For applications where adhesion is critical, such as in coatings and adhesives, a quantitative measure of bond strength is necessary. The lap shear test is a common method to evaluate the adhesive strength of a bonding agent between two substrates.
Experimental Protocol: Lap Shear Adhesion Test
-
Substrate Preparation: Clean and degrease aluminum coupons. Treat the surfaces with the respective silane solutions as previously described.
-
Bonding: Apply a uniform layer of a standard epoxy adhesive to the treated surface of one coupon. Overlap with a second treated coupon and cure according to the adhesive manufacturer's instructions.
-
Testing: Pull the bonded coupons apart using a universal testing machine and record the force required to cause failure.
Comparative Data: Lap Shear Strength of Epoxy Adhesive on Silanized Aluminum
| Silane Treatment | Lap Shear Strength (MPa) | Improvement over Control |
| Uncoated (Control) | 15 ± 2 | - |
| OETES | 25 ± 3 | ~67% |
| APTES | 22 ± 3 | ~47% |
The results indicate that both OETES and APTES significantly improve the adhesion of the epoxy adhesive to the aluminum substrate. OETES, with its epoxy functionality that can directly co-react with the epoxy adhesive, shows a greater improvement in adhesion strength.
Hydrolytic Stability: A Critical Performance Parameter
For applications in humid or aqueous environments, the long-term stability of the silane layer is crucial. Hydrolysis of the siloxane bonds at the interface can lead to delamination and failure of the surface treatment.
Epoxy-functional silanes, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), which is structurally similar to OETES, have been shown to form hydrolytically stable monolayers.[5][9] In one study, a GPTMS layer showed only about 10% degradation after 24 hours in water at 40°C.[5] This stability is attributed to the formation of a dense, cross-linked siloxane network at the surface. In contrast, some aminosilanes can be more susceptible to hydrolysis due to the catalytic effect of the amine group.[10]
Choosing the Right Silane for Your Application
The choice between OETES and other silanes is a function of the desired surface properties and the chemistry of the system.
-
Choose OETES when:
-
You are working with epoxy-based resins, coatings, or adhesives to maximize covalent bonding and adhesion.
-
You require a moderately hydrophilic surface with good hydrolytic stability.
-
Non-yellowing adhesion is a critical requirement.[3]
-
-
Choose APTES when:
-
You need a hydrophilic surface with reactive amine groups for subsequent functionalization, such as the immobilization of biomolecules.
-
You are working with a variety of polymer systems where the amine group can act as a coupling agent.
-
-
Choose OTS when:
-
You need to create a highly hydrophobic, low-energy surface for applications like anti-fouling coatings or as a passivation layer.
-
A chemically inert surface is required.
-
Conclusion
This compound (OETES) is a highly effective epoxy-functionalized silane for surface modification, particularly in applications requiring strong and durable adhesion to epoxy-based materials. Its ability to form a uniform, moderately hydrophilic, and hydrolytically stable monolayer makes it a versatile tool for researchers and scientists.
By understanding the fundamental differences in the chemical functionalities of OETES, APTES, and OTS, and by employing a comprehensive suite of surface characterization techniques, you can confidently select and validate the optimal surface treatment for your specific application, paving the way for the development of next-generation materials and technologies.
References
- Hydrolytically Stable Monolayers Derived
- Hydrolytically Stable Monolayers Derived
- High-resolution XPS spectra of Si 2p of γ-ASP silane and BTSE doped...
- A Comparative Guide to AFM Imaging of Ethyltriethoxysilane (ETES) Self-Assembled Monolayers - Benchchem.
- improving the stability of silane-based monolayers | Benchchem.
- Epoxy Silanes as adhesion promoters, epoxy silane coupling agent | SiSiB SILICONES.
- What Is The Difference Between Amino Silane And Epoxy Silane - News.
- What Is The Difference Between Amino Silanes And Epoxy Silanes - News.
- The Power of Epoxy Silanes: Boosting Adhesion in Sealants and Adhesives.
- A Comparative Guide to the Hydrolytic Stability of Functional Silanes: The Role of Cross-Linker Silanes - Benchchem.
- APPLYING A SILANE COUPLING AGENT.
- Review: 3-Aminopropyltriethoxysilane (APTES)
- AFM and XPS Study of Aminosilanes on Si - 2014 - Wiley Analytical Science.
-
Physical properties of aluminum and epoxy adhesive[11] - ResearchGate.
- Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers.
- Optimization of vapor‐phase silanization (VP) process using two...
- Silanization by Room Temperature Chemical Vapor Deposition and Controlled Roughness for Wettability Modific
- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI.
- Can anyone share the protocol of OTS (Octadecyltrichlorosilane) vapor deposition protocol - to make a glass surface hydrophobic?
- Wettability of Silicon, Silicon Dioxide, and Organosilic
- The contact angle trend chart of the silicon wafers cleaned with different solutions, and then aged under various conditions.
- Strength of Epoxy-Bonded Aluminium Alloy Joints After Sandblasting.
- Evolution of APTES-air interfacial roughness for anhydrous deposition.
- (PDF)
- Silanes and Surface Modific
- Contact angles of a droplet of DI water on an Si wafer surface. Contact...
- What Is the Value of Water Contact Angle on Silicon? - PMC - NIH.
- Contact angle measurements in electronics - Biolin Scientific.
- List of methods used for inspecting and confirming APTES monolayer and/or multilayer formation on oxide surfaces.
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quantitative analysis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane on a substrate
A Comparative Guide to the Quantitative Analysis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane and Its Alternatives on Substrates
For researchers, scientists, and drug development professionals, the precise surface modification of substrates is a critical step in a myriad of applications, from biocompatible coatings on medical implants to the functionalization of biosensors. The choice of silane coupling agent and the ability to quantitatively assess its presence and properties on a substrate are paramount for ensuring consistent and reliable performance. This guide provides a comprehensive comparison of this compound (OETES), an epoxy-functionalized silane, with two widely used alternatives: (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).
This guide focuses on the quantitative analysis of these silanes on common substrates like silicon wafers and glass, employing widely accepted analytical techniques: X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, and Spectroscopic Ellipsometry.
Comparison of Silane Coupling Agents
The selection of a silane is dictated by the desired surface functionality. OETES and GPTMS provide epoxy groups suitable for reactions with nucleophiles, while APTES introduces a primary amine group, offering a different reactive handle for further chemical modifications.[1][2][3]
Table 1: Overview of Silane Coupling Agents
| Silane | Abbreviation | Functional Group | Primary Application |
| This compound | OETES | Epoxy | Adhesion promotion, surface energy modification |
| (3-Aminopropyl)triethoxysilane | APTES | Amine | Surface functionalization for biomolecule immobilization, hydrophilicity modification |
| (3-Glycidyloxypropyl)trimethoxysilane | GPTMS | Epoxy | Adhesion promotion, creation of reactive epoxy surfaces |
Quantitative Data Comparison
The following tables summarize key quantitative parameters for the three silanes on silicon wafer and glass substrates, as determined by XPS, contact angle goniometry, and ellipsometry. It is important to note that the data presented is compiled from various sources and experimental conditions may vary.
Table 2: Quantitative XPS Data - Atomic Concentration (%) on Silicon Wafer
| Silane | C 1s (%) | N 1s (%) | O 1s (%) | Si 2p (%) | Reference |
| OETES | Data not available | - | Data not available | Data not available | |
| APTES | 15.8 | 5.2 | 41.5 | 37.5 | [4] |
| GPTMS | ~30-40 | - | ~40-50 | ~15-25 | [5] |
Note: The atomic concentrations for GPTMS are estimated based on graphical data and qualitative descriptions from the source.
Table 3: Water Contact Angle (°) on Glass and Silicon Wafer
| Silane | Substrate | Water Contact Angle (°) | Reference |
| OETES | Data not available | Data not available | |
| APTES | Glass | 55.8 | [6] |
| Silicon Wafer | 60-68 | [7] | |
| GPTMS | Glass | ~65 | [8] |
Note: The contact angle for GPTMS is an approximate value derived from graphical representation.
Table 4: Film Thickness (nm) Measured by Spectroscopic Ellipsometry on Silicon Wafer
| Silane | Film Thickness (nm) | Reference |
| OETES | Data not available | |
| APTES | 0.7 - 2.4 | [7][9] |
| GPTMS | Monolayer thickness (~1) | [5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and comparable quantitative data. The following are generalized protocols for the key analytical techniques discussed.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Protocol for Quantitative Analysis of Silane Films:
-
Sample Preparation:
-
Ensure the silanized substrate is clean and free of contaminants.
-
Mount the sample on a dedicated XPS sample holder using compatible, vacuum-stable adhesive tape or clips.
-
-
Instrument Setup:
-
Load the sample into the instrument's introduction chamber and pump down to high vacuum.
-
Transfer the sample to the analysis chamber, which is under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
Position the sample at the correct analysis height and angle with respect to the X-ray source and the analyzer.
-
-
Data Acquisition:
-
Acquire a survey spectrum (typically 0-1200 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s for APTES, O 1s, Si 2p).
-
Use a monochromatic X-ray source (e.g., Al Kα) for high-resolution analysis.
-
Employ a charge neutralizer (low-energy electron or ion flood gun) to compensate for surface charging on insulating substrates like glass.
-
-
Data Analysis:
-
Process the spectra using appropriate software. This includes energy calibration, background subtraction (e.g., Shirley or Tougaard background), and peak fitting.
-
Determine the atomic concentrations of the elements from the integrated peak areas, corrected by their respective relative sensitivity factors (RSFs).
-
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing a measure of the surface's wettability and surface energy.
Protocol for Static Sessile Drop Contact Angle Measurement:
-
Instrument Setup:
-
Place the contact angle goniometer on a vibration-free table.
-
Ensure the instrument is level.
-
Use a high-quality, pure liquid (e.g., deionized water) as the probe liquid.
-
-
Sample Preparation:
-
Place the silanized substrate on the sample stage.
-
-
Measurement Procedure:
-
Dispense a small droplet of the probe liquid (typically 2-5 µL) onto the substrate surface from a syringe.
-
Capture a high-resolution image of the droplet profile as soon as it has stabilized on the surface.
-
Use the instrument's software to determine the contact angle by fitting a mathematical model (e.g., Young-Laplace) to the droplet shape.
-
Perform measurements at multiple locations on the sample to ensure statistical significance and assess surface homogeneity.
-
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and optical constants of thin films.
Protocol for Measuring Silane Film Thickness:
-
Instrument Setup:
-
Turn on the light source and allow it to stabilize.
-
Calibrate the ellipsometer using a reference sample (e.g., a silicon wafer with a known native oxide thickness).
-
-
Sample Preparation:
-
Mount the silanized substrate on the sample stage.
-
Align the sample to ensure the laser beam reflects off the surface and into the detector.
-
-
Data Acquisition:
-
Set the desired wavelength range and angle of incidence (typically 65-75° for silicon substrates).
-
Acquire the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.
-
-
Data Analysis:
-
Develop an optical model that represents the sample structure (e.g., Substrate / Native Oxide / Silane Layer / Air).
-
Define the optical constants (refractive index 'n' and extinction coefficient 'k') for each layer in the model. For transparent silane layers, a Cauchy dispersion model is often used.
-
Fit the model-generated Ψ and Δ data to the experimental data by varying the thickness of the silane layer until a good fit (low Mean Squared Error - MSE) is achieved.
-
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of a silanized substrate.
Caption: Experimental workflow for the quantitative analysis of silanized substrates.
Comparison of Silane Chemical Structures
The functional groups of the silanes determine their reactivity and the resulting surface properties.
References
- 1. Triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane | SIELC Technologies [sielc.com]
- 2. rsc.org [rsc.org]
- 3. Sessile drop technique - Wikipedia [en.wikipedia.org]
- 4. chem.purdue.edu [chem.purdue.edu]
- 5. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 7. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Surface Modification Using (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, a cycloaliphatic epoxy silane, for surface modification applications. Due to the limited availability of direct comparative studies on this specific silane, this guide draws upon data from analogous epoxy silanes, primarily (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and general principles of silane chemistry to offer a comprehensive overview of its expected performance and reproducibility.
Introduction to Epoxy Silanes for Surface Modification
Epoxy-functional silanes are bifunctional molecules that serve as crucial adhesion promoters and coupling agents at the interface between organic and inorganic materials. Their utility stems from a dual-reactivity: the silane end hydrolyzes to form silanols that can condense with hydroxyl groups on inorganic substrates (e.g., glass, metal oxides), while the epoxy ring can react with a variety of organic functional groups in polymers and biomolecules. This creates a durable covalent bridge, enhancing the mechanical strength, adhesion, and hydrothermal stability of the composite material.
This compound, also known as β-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is a cycloaliphatic epoxy silane. Compared to the more common glycidyl ether-based silanes like GPTMS, cycloaliphatic epoxies are known for their enhanced stability in aqueous systems due to their greater hydrophobicity and the non-terminal position of the epoxy group[1]. This characteristic can be advantageous in applications where pre-hydrolysis or formulation in water-based systems is required.
Performance Comparison: this compound vs. Alternatives
Table 1: Comparison of Physicochemical and Performance Characteristics
| Property | This compound | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Aminosilanes (e.g., APTES) |
| CAS Number | 10217-34-2 | 2530-83-8 | Varies (e.g., 919-30-2 for APTES) |
| Molecular Formula | C14H28O4Si | C9H20O5Si | Varies |
| Functional Group | Cycloaliphatic Epoxy | Glycidyl Ether Epoxy | Amino (primary, secondary) |
| Reactivity of Organic Group | Reacts with amines, carboxyls, hydroxyls, etc.[1] | Reacts with amines, carboxyls, hydroxyls, etc.[2][3] | Reacts with epoxides, isocyanates, carboxylic acids, etc.[4] |
| Hydrolytic Stability | Considered relatively high for an epoxy silane[1] | Moderate | Can be susceptible to intramolecularly catalyzed hydrolysis |
| Adhesion Promotion | Functions as an adhesion promoter and cross-linker | Widely used as an adhesion promoter and coupling agent[3][5] | Effective adhesion promoters, particularly for amine-reactive resins |
| Surface Energy/Wettability | Expected to create a hydrophobic surface | Modifies surface to be more hydrophobic | Can render surfaces either hydrophilic or hydrophobic depending on deposition conditions |
Table 2: Quantitative Performance Data for Alternative Silanes
This table summarizes experimental data for alternative silanes to provide a baseline for expected performance. The lack of direct data for this compound underscores the need for further experimental validation.
| Parameter | Silane | Substrate | Experimental Value | Reference |
| Water Contact Angle | APTES | Silicon | Increases with reaction time, indicating progressive surface coverage | [6] |
| Adhesion Strength (Peel Strength) | APTES | NR/SBR to Brass | Significant improvement with increasing APTES concentration | [7] |
| MEK Resistance (Double Rubs) | β-(3,4-epoxycyclohexyl)ethyltriethoxysilane | Carboxylated Acrylic Latex Coating | Improved with addition of silane emulsion | [1] |
| Complex Modulus of Bitumen | GPTMS-treated Silica Nanoparticles | Bitumen | 4.8 kPa (at 1 rad/s, 40°C) | [2] |
| Complex Modulus of Bitumen | APTES-treated Silica Nanoparticles | Bitumen | 4800 kPa (at 1 rad/s, 40°C) | [2] |
Experimental Protocols for Reproducible Surface Modification
The reproducibility of silane layers is highly dependent on meticulous control over experimental parameters. Key factors include substrate preparation, silanization method (solution-phase vs. vapor-phase), solvent purity, water content, reaction time, and temperature.
General Substrate Preparation
A pristine and well-hydroxylated surface is paramount for successful and reproducible silanization.
-
Cleaning: The substrate is first cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, ethanol, and deionized water.
-
Hydroxylation: To ensure a high density of surface hydroxyl (-OH) groups, the substrate is treated with an oxidizing agent. Common methods include:
-
Piranha solution: A 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide. (Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care).
-
Plasma treatment: Exposure to oxygen or air plasma.
-
UV/Ozone treatment.
-
Solution-Phase Silanization Protocol (General)
-
Silane Solution Preparation: Prepare a solution of the silane (e.g., 1-5% v/v) in an anhydrous solvent (e.g., toluene or ethanol). The presence of a small, controlled amount of water is necessary for the hydrolysis of the alkoxy groups on the silane.
-
Immersion: Immerse the cleaned and hydroxylated substrate in the silane solution.
-
Reaction: Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or elevated temperature).
-
Rinsing: After the reaction, thoroughly rinse the substrate with the solvent to remove any unbound silane molecules.
-
Curing: Cure the silanized substrate in an oven (e.g., at 110-120°C for 1 hour) to promote the formation of covalent bonds between the silane and the substrate and to cross-link the silane layer.
Vapor-Phase Silanization Protocol (General)
Vapor-phase deposition is often preferred for creating more uniform and reproducible monolayers.
-
Setup: Place the cleaned and hydroxylated substrate in a vacuum desiccator or a specialized vapor deposition chamber.
-
Silane Introduction: Place a small container with the liquid silane inside the chamber, separate from the substrate.
-
Vaporization: Reduce the pressure inside the chamber to allow the silane to vaporize. The deposition can be carried out at room temperature or an elevated temperature.
-
Deposition: Allow the silane vapor to deposit on the substrate for a defined period.
-
Curing: After deposition, the substrate is typically cured in an oven.
Visualizing the Process: Workflows and Pathways
To further clarify the experimental and chemical processes, the following diagrams are provided.
Caption: A generalized workflow for the surface modification of substrates using silane coupling agents.
Caption: The chemical pathway of silanization, from hydrolysis to the formation of a cross-linked surface layer.
Conclusion
This compound presents a promising option for robust surface modification, particularly in aqueous-based systems where the stability of the epoxy group is a concern. While direct comparative data on its performance and the reproducibility of experiments using it are sparse, the principles of silane chemistry and data from analogous compounds like GPTMS suggest it will be an effective adhesion promoter and coupling agent.
For researchers and professionals in drug development and materials science, achieving reproducible surface modifications is critical. This guide highlights that meticulous control over the experimental protocol, from substrate preparation to the choice of deposition method, is the most significant factor in ensuring consistent and reliable results. Further empirical studies are warranted to provide direct quantitative comparisons of this compound with other commercially available silanes.
References
- 1. paint.org [paint.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. chinacouplingagents.com [chinacouplingagents.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Corrosion Resistance of Epoxy Coatings Modified by Bis-Silane Prepolymer on Aluminum Alloy [mdpi.com]
A Senior Application Scientist's Guide to Adhesion Promoters: Benchmarking (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
In the pursuit of robust and durable composite materials, the interface between organic polymers and inorganic substrates often represents the weakest link. The judicious selection of an adhesion promoter is paramount in fortifying this interface, ensuring the longevity and performance of the final product. This guide provides an in-depth technical comparison of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane (OETS), an epoxy-functional silane, against other common adhesion promoters. We will delve into the underlying chemical mechanisms, present comparative performance data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of Adhesion Promoters
Adhesion promoters are bifunctional molecules that act as a molecular bridge between two dissimilar materials, typically an inorganic substrate (like metal, glass, or silica) and an organic polymer matrix (such as an epoxy resin).[1][2] Their unique chemistry allows them to form strong, covalent bonds with both surfaces, dramatically improving the overall adhesion and durability of the composite material.[3][4] The primary mechanisms by which they function include:
-
Surface Energy Modification: Adhesion promoters can alter the surface energy of the substrate, improving its wettability by the polymer resin.[5][6]
-
Formation of a Chemical Bridge: They create covalent bonds with both the inorganic surface and the organic polymer, forming a robust interfacial layer.[4][7]
-
Interpenetrating Polymer Networks (IPNs): In some cases, the adhesion promoter can create a diffuse, interpenetrating network at the interface, further enhancing mechanical interlocking.
Introducing this compound (OETS)
OETS is an organofunctional silane characterized by a cycloaliphatic epoxy group and triethoxysilane functionality.[8][9][10][11] This structure imparts specific properties that make it a compelling candidate for a variety of applications.
Caption: Chemical structure of this compound (OETS).
The key to OETS's functionality lies in its dual reactivity. The triethoxysilane groups hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., metal oxides, glass) to form stable M-O-Si covalent bonds (where M is a metal or silicon atom from the substrate). Simultaneously, the epoxycyclohexyl group can react with various functional groups in the polymer matrix, such as amines or anhydrides in epoxy resin systems, creating a strong covalent link to the organic phase.
Caption: Experimental workflow for substrate surface preparation and adhesion promoter application.
Lap Shear Strength Testing (ASTM D1002)
This test measures the shear strength of an adhesive bond between two rigid substrates.
-
Specimen Preparation: Prepare single-lap-joint specimens according to ASTM D1002 specifications. Typically, these are two rectangular plates bonded with a defined overlap area.
-
Adhesive Application and Curing: Apply the adhesive (with or without the adhesion promoter as an additive, or on pre-treated substrates) to the overlap region of the substrates and assemble the joint. Cure the adhesive according to the manufacturer's instructions.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.
-
Data Analysis: Record the maximum load at failure. The lap shear strength is calculated by dividing the maximum load by the overlap area.
180° Peel Adhesion Testing (ASTM D903)
This test is used to determine the peel strength of a bond between a flexible and a rigid substrate.
-
Specimen Preparation: Bond a strip of flexible material to a rigid substrate, leaving a portion of the flexible strip unbonded to serve as a pull tab.
-
Testing: Clamp the rigid substrate in a stationary grip of a universal testing machine. Fold the unbonded end of the flexible strip back 180° and clamp it in the movable grip.
-
Data Analysis: Pull the flexible strip away from the rigid substrate at a constant speed (e.g., 152 mm/min). The peel strength is the average force required to peel the flexible material, normalized by the width of the bond.
Contact Angle Measurement for Surface Energy Analysis
Contact angle goniometry is a valuable technique for assessing the wettability of a surface after treatment with an adhesion promoter. A lower contact angle of a liquid (e.g., the polymer resin) on the treated substrate generally indicates better wetting and potentially better adhesion.
-
Sample Preparation: Prepare a flat sample of the substrate and treat it with the adhesion promoter as described in section 4.1.
-
Measurement: Place a small droplet of a test liquid (e.g., deionized water, or the uncured polymer resin) onto the treated surface.
-
Analysis: Use a goniometer to measure the angle formed at the interface between the liquid droplet, the solid surface, and the surrounding air. By using multiple liquids with known surface tension components, the surface energy of the treated substrate can be calculated using various theoretical models.
Conclusion
This compound (OETS) is a potent adhesion promoter for a variety of applications, particularly in epoxy-based systems. Its cycloaliphatic epoxy structure offers the potential for enhanced hydrolytic stability compared to other epoxy silanes like GLYMO. While direct, comprehensive comparative data is still emerging, the principles outlined in this guide provide a strong foundation for making informed decisions. For critical applications, it is always recommended to conduct in-house evaluations using the standardized test methods described herein to determine the optimal adhesion promoter for your specific substrate, polymer system, and performance requirements. The choice between silanes, titanates, or zirconates will depend on the specific chemistry of the bonding surfaces and the environmental conditions the final product will endure.
References
-
Why titanates and zirconates may be better adhesion promoters than silanes? (URL: [Link])
-
Why Titanates and Zirconates May Be Better Adhesion Promoters Than Silanes. (URL: [Link])
-
10217-34-2 | this compound. (URL: [Link])
-
(3- GLYCIDOXYPROPYL)TRIMETHOXYSILANE. (URL: [Link])
-
Water contact angles and sliding angles of aluminum alloy surfaces etched at different times after silanization. (URL: [Link])
-
Contact angle of the pre-treated aluminum surface. (URL: [Link])
-
Surface Treat Method to Improve the Adhesion between Stainless Steel and Resin: A Review | ACS Omega. (URL: [Link])
-
3-Glycidoxypropyl)trimethoxysilane - East Harbour Group. (URL: [Link])
-
Effect of silane coupling agents on the strength of glass-reinforced epoxy. (URL: [Link])
-
A Novel Treatment: Effects of Nano-Sized and Micro-Sized Al2O3 on Steel Surface for the Shear Strength of Epoxy–Steel Single-Lap Joints. (URL: [Link])
-
Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings. (URL: [Link])
-
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | SIELC Technologies. (URL: [Link])
-
Effect of Silane Coupling Agent Combined with Different Adhesive Systems on Adhesive Strength and Microleakage of Aging Composite Resin. (URL: [Link])
-
Adhesion Improvement between Epoxy and Stainless Steel Using a Silane Coupling Agent in an Atmospheric Plasma Process | Request PDF. (URL: [Link])
-
Neoalkoxy Titanate and Zirconate Coupling Agent Additives in Thermoplastics. (URL: [Link])
-
Characterization of Structural Adhesives Using Lap Shear and Pin and Collar Tests. (URL: [Link])
-
Surface Treat Method to Improve the Adhesion between Stainless Steel and Resin: A Review. (URL: [Link])
-
New Adhesion Promoters for Copper Leadframes and Epoxy Resin. (URL: [Link])
-
Contact Angle Evaluation of SilcoTek Depositions. (URL: [Link])
-
Static Wettability of Differently Mechanically Treated and Amphiphobic-Coated Aluminium Surfaces. (URL: [Link])
-
Effect of silane coupling agents with different organo-functional groups on the interfacial shear strength of glass fiber/Nylon 6 composites | Request PDF. (URL: [Link])
-
Contact angle measurements for aluminum. | Download Scientific Diagram. (URL: [Link])
-
Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. (URL: [Link])
-
Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core. (URL: [Link])
-
Effect of Water Uptake, Adhesion and Anti-Corrosion Performance for Silicone-Epoxy Coatings Treated with GLYMO on 2024 Al-Alloy. (URL: [Link])
-
Evaluation of multimode adhesion promoters with functional monomers without and with silica-coating for resin composite repair. (URL: [Link])
-
Hydrolytic stability of self-etch adhesives bonded to dentin. (URL: [Link])
-
Epoxy Silanes – Adhesion Promoters for Coatings & Adhesives. (URL: [Link])
-
The effect of silane applied to glass ceramics on surface structure and bonding strength at different temperatures. (URL: [Link])
-
The effect of silane on a metal adhesive interface. (URL: [Link])
-
Synthesis of adhesion promoter for lead frame bonding and application of epoxy composite materials | Request PDF. (URL: [Link])
-
Effect of silane as surface modifier and coupling agent on rheological and protective performance of epoxy/nano-glassflake coating systems. (URL: [Link])
-
Comparison of the average shear strength values for the different types of adhesive aluminum single-lap joints manufactured and tested. (URL: [Link])
-
Evaluation of multimode adhesion promoters with functional monomers without and with silica-coating for resin composite repair. (URL: [Link])
-
3M's Structural Two-Part Epoxy Adhesive Performance vs. Mechanical Fasteners. (URL: [Link])
-
The Role of Epoxy Silanes in Enhancing Industrial Adhesion. (URL: [Link])
-
Effect of Water Uptake, Adhesion and Anti-Corrosion Performance for Silicone-Epoxy Coatings Treated with GLYMO on 2024 Al-Alloy. (URL: [Link])
-
First-Principles Modeling of Interfacial Adhesion Strength of Epoxy Resins on Copper Surfaces | The Journal of Physical Chemistry C. (URL: [Link])
-
Silane and Epoxy Coatings: A Bilayer System to Protect AA2024 Alloy. (URL: [Link])
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (URL: [Link])
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- 4. Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. bisleyinternational.com [bisleyinternational.com]
- 6. researchgate.net [researchgate.net]
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- 9. Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. matrixscientific.com [matrixscientific.com]
- 11. Triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane | SIELC Technologies [sielc.com]
Safety Operating Guide
Navigating the Disposal of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, ensuring the safety of laboratory personnel and adherence to environmental regulations. Beyond a mere checklist, this document delves into the chemical principles underpinning these procedures, empowering researchers to make informed decisions in their waste management practices.
Core Directive: A Proactive Approach to Safety and Compliance
The primary directive for the disposal of this compound is to mitigate its inherent reactivity before it enters the waste stream. This organosilane is moisture-sensitive, and its uncontrolled hydrolysis can lead to the release of ethanol, a flammable substance. Therefore, a controlled neutralization and hydrolysis pretreatment for small laboratory quantities is the recommended best practice before collection by a licensed hazardous waste disposal service. For larger quantities, direct disposal via a certified hazardous waste contractor is mandatory.
This proactive approach not only ensures a safer laboratory environment but also aligns with the principles of the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[1][2]
Scientific Integrity & Logic: Understanding the Reactivity
This compound possesses two key reactive functional groups: the triethoxysilane moiety and the epoxy ring. Understanding their behavior in the context of disposal is crucial for safe handling.
-
Hydrolysis of the Triethoxysilane Group: The silicon-oxygen bonds in the triethoxysilane group are susceptible to hydrolysis in the presence of water. This reaction is catalyzed by both acids and bases and results in the formation of silanols (Si-OH) and ethanol.[3][4] The silanols are unstable and will subsequently undergo condensation to form polysiloxane networks, which are generally less hazardous. The overall hydrolysis reaction can be summarized as:
R-Si(OCH₂CH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃CH₂OH
-
Reactivity of the Epoxy Group: The epoxy group (7-oxabicyclo[4.1.0]heptane) can also react with water, particularly under acidic or basic conditions, to form a diol.[5] While this reaction is generally slower than the hydrolysis of the ethoxysilane groups, it contributes to the overall neutralization of the compound's reactivity.[5]
By performing a controlled hydrolysis, we intentionally and safely convert the reactive organosilane into more stable and less hazardous byproducts before final disposal.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, the following safety measures must be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and nitrile or neoprene gloves.[6]
-
Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[6][7]
-
Spill Management: In the event of a spill, it should be contained with an inert absorbent material (e.g., sand, vermiculite), collected using non-sparking tools, and placed in a sealed container for disposal.[8]
Disposal Decision Workflow
The choice of disposal procedure depends on the quantity of the waste. The following diagram illustrates the decision-making process:
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Chemical Neutralization (Hydrolysis) of Small-Scale Waste
This protocol is designed for the pre-treatment of small volumes (less than 100 mL) of this compound waste. The primary and recommended method for the final disposal is through a licensed hazardous waste disposal service.[8]
Materials:
-
Waste this compound
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
5% Sodium bicarbonate (NaHCO₃) solution in water
-
pH paper or pH meter
-
Appropriate hazardous waste container
Quantitative Data for Neutralization
| Parameter | Value/Specification | Rationale |
| Neutralizing Agent | 5% Sodium Bicarbonate (NaHCO₃) Solution | A weak base to gently catalyze hydrolysis without causing a runaway reaction. |
| Volume Ratio (Bicarbonate:Silane) | At least 10:1 | Ensures a sufficient excess of water for complete hydrolysis and helps to dissipate heat. |
| Addition Rate | Slow, dropwise (approx. 1-2 mL/min) | Controls the exothermic reaction and the release of ethanol vapors. |
| Reaction Time | Minimum 1 hour post-addition | Allows for the completion of the hydrolysis and condensation reactions. |
| Final pH Check | 6.0 - 8.0 | Confirms that the waste is neutralized before collection. |
Step-by-Step Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn. Place a large beaker containing a stir bar on a magnetic stir plate.
-
Initial Dilution: For every volume of the silane waste, add at least three volumes of an inert solvent like isopropanol or acetone to the beaker. This helps to moderate the reaction rate.
-
Slow Addition: Begin stirring the diluted waste. Slowly and carefully add the 5% sodium bicarbonate solution to the stirring mixture using a dropping funnel or by adding it dropwise with a pipette. The addition must be very slow to control the exothermic reaction and the release of ethanol vapors.
-
Reaction Monitoring: Continue stirring the mixture for a minimum of one hour after the addition is complete to ensure the hydrolysis is finished.[8]
-
pH Verification: Turn off the stirrer and allow any layers to separate. Test the pH of the aqueous layer to confirm it is within the neutral range (pH 6.0-8.0). If necessary, adjust the pH with small amounts of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
Waste Collection: Transfer the final neutralized solution to a properly labeled hazardous waste container. The label must clearly state the contents, including the reaction products (polysiloxanes, ethanol, water, and any solvent used).
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final disposal, which is typically incineration.[8][9]
References
- BenchChem. (n.d.). Proper Disposal of (3-Glycidyloxypropyl)triethoxysilane: A Procedural Guide.
- Journal of Adhesion Science and Technology. (1991). Chemical Reactions of an Epoxy-Functional Silane in Aqueous Solutions.
- Gelest. (n.d.). Silane Coupling Agents.
- University of Washington. (n.d.). Standard Operating Procedure for Silanes.
- Daken Chemical. (2024, February 26). Silane Reaction with Water.
- Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
- PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.
- American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
- National Academies Press. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals — Policy and Procedure Library.
- U.S. Environmental Protection Agency. (n.d.). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane.
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste.
- W. R. MEADOWS, INC. (2023, December 7). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) and Federal Facilities.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview.
- Compliance Management International. (2023, January 19). COMPLYING WITH RCRA HAZARDOUS WASTE REGULATIONS.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. dakenchem.com [dakenchem.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rct [rct.kglmeridian.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. faculty.washington.edu [faculty.washington.edu]
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- 9. wrmeadows.com [wrmeadows.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
